(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353310 | |
| Record name | (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723284-85-3 | |
| Record name | (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid synthesis
An In-depth Technical Guide to the Synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
Introduction: The Significance of a Chiral β-Amino Acid
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a stereocenter at the C3 position and a benzo[d]dioxole (or methylenedioxyphenyl) moiety, makes it a valuable building block for complex pharmaceutical intermediates. This compound is particularly utilized in the synthesis of molecules targeting neurological disorders, where its structure can interact with critical neurotransmitter systems like GABA or glutamate receptors.[1]
The chirality of this molecule is paramount. The specific spatial arrangement of the (R)-enantiomer dictates its biological activity, enabling precise stereospecific interactions with target receptors and enzymes.[1] Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to obtain the pure (R)-isomer is a critical objective for researchers and drug development professionals. This guide provides a technical overview of the primary strategies employed for its synthesis, explaining the rationale behind methodological choices and offering detailed protocols.
Core Synthetic Strategies: A Comparative Overview
The synthesis of a single enantiomer of a chiral molecule like (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid can be approached through several distinct strategies. The choice of method depends on factors such as required enantiomeric purity, scalability, cost, and available resources. The three principal approaches are:
-
Asymmetric Synthesis: This "chiral-by-design" approach aims to create the desired stereocenter selectively from a prochiral precursor, often using a chiral catalyst or auxiliary. It is generally the most elegant and efficient route in terms of atom economy.
-
Chiral Resolution: This classical method involves the synthesis of a racemic mixture (an equal mix of R and S enantiomers) followed by separation. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in physical properties like solubility.
-
Biocatalysis: This strategy leverages the inherent stereoselectivity of enzymes or whole microorganisms to catalyze the desired transformation. It offers the advantages of extremely high enantioselectivity and mild, environmentally friendly reaction conditions.
The following table summarizes the key characteristics of these approaches.
| Parameter | Asymmetric Synthesis | Chiral Resolution | Biocatalysis |
| Typical Yield | High (can be >90%) | Low (theoretically max 50% per enantiomer) | Variable (can be high with optimization) |
| Enantiomeric Excess (% ee) | Very High (>95-99%) | Very High (>99% after separation) | Excellent (>99%) |
| Key Reagents/Systems | Chiral catalysts (e.g., transition metal complexes), chiral auxiliaries | Chiral resolving agents (e.g., tartaric acid, brucine) | Enzymes (e.g., lipases, amidases), whole-cell systems (Rhodococcus sp.) |
| Advantages | High efficiency, direct formation of the desired product | Methodologically robust, reliable, widely applicable | Exceptional stereoselectivity, mild conditions, "green" chemistry |
| Disadvantages | High cost of chiral catalysts, requires significant optimization | Inherent 50% yield loss, requires recycling of resolving agent | Substrate specificity, requires microbial culture/enzyme sourcing |
Synthetic Route I: Chiral Resolution of a Racemic Mixture
This is a robust and time-tested method for obtaining enantiomerically pure amino acids. The underlying principle is the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional means such as fractional crystallization.
Causality and Experimental Choices
The synthesis begins with the preparation of the racemic amino acid. A common and straightforward method is the Michael addition of ammonia to 3-(benzo[d]dioxol-5-yl)acrylic acid. The subsequent resolution step relies on the formation of diastereomeric salts with a chiral resolving agent. The choice of resolving agent is critical; for an acidic target molecule, a chiral base is used, and for a basic target, a chiral acid is used. In this case, since our target is an amino acid (amphoteric), a chiral acid like (+)-tartaric acid or a chiral base can be employed to form a salt with either the amino or carboxylic acid group, respectively. The differing solubility of the resulting diastereomeric salts in a chosen solvent allows for their separation.
Experimental Workflow: Chiral Resolution
Caption: Workflow for Chiral Resolution.
Detailed Experimental Protocol: Chiral Resolution
Step 1: Synthesis of Racemic 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
-
To a solution of 3-(benzo[d]dioxol-5-yl)acrylic acid (1 equiv.) in ethanol, add a concentrated aqueous solution of ammonium hydroxide (excess, ~10 equiv.).
-
Transfer the mixture to a sealed pressure vessel.
-
Heat the reaction at 100-120 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude solid is the racemic amino acid, which can be purified by recrystallization from a water/ethanol mixture.
Step 2: Resolution of the Enantiomers
-
Dissolve the racemic amino acid (1 equiv.) in a minimal amount of boiling methanol.
-
In a separate flask, dissolve a chiral resolving agent, such as D-(−)-tartaric acid (0.5 equiv., as it's a dicarboxylic acid reacting with a monoamine), in boiling methanol.
-
Slowly add the hot tartaric acid solution to the amino acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then store at 4 °C for 12 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash with cold methanol. This solid is one of the diastereomeric salts (e.g., the (R)-amino acid salt).
Step 3: Liberation of the (R)-Enantiomer
-
Suspend the collected diastereomeric salt in water.
-
Adjust the pH to ~9-10 by the dropwise addition of a 2M sodium hydroxide solution. This neutralizes the tartaric acid and deprotonates the ammonium group of the amino acid, breaking the salt.
-
The free (R)-amino acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Verify the enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC).
Synthetic Route II: Biocatalytic Approach Using Rhodococcus
Biocatalysis has emerged as a powerful tool in modern organic synthesis, prized for its unparalleled selectivity.[2] Members of the genus Rhodococcus are particularly versatile, possessing a wide array of enzymes capable of performing challenging chemical transformations.[3][4] For the synthesis of chiral amino acids, enzymes like nitrile hydratases, amidases, or transaminases found in strains such as Rhodococcus globerulus can be exploited.
Causality and Experimental Choices
This approach relies on the enzyme's active site, which is itself chiral. It can differentiate between two enantiotopic faces of a prochiral substrate or two enantiomers in a racemic mixture, catalyzing a reaction on only one with high specificity. For instance, a whole-cell system of Rhodococcus globerulus could enantioselectively hydrolyze a racemic amide precursor, leaving the desired (R)-amino acid or its precursor untouched (a kinetic resolution), or it could directly synthesize the (R)-amino acid from a prochiral starting material. The choice of a whole-cell system over an isolated enzyme is often one of practicality and cost, as it avoids complex enzyme purification and the need for expensive cofactors.
Experimental Workflow: Biocatalysis
Caption: Workflow for Biocatalytic Synthesis.
Conclusion and Future Outlook
The synthesis of enantiomerically pure (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a key step in the development of novel therapeutics. While classical chiral resolution provides a reliable and accessible method, modern approaches in asymmetric synthesis and biocatalysis offer more efficient and sustainable alternatives. Biocatalytic routes, in particular, are gaining prominence due to their exceptional selectivity and adherence to the principles of green chemistry. Future research will likely focus on the discovery of novel enzymes with enhanced substrate scope and activity, as well as the development of more efficient and recyclable chiral catalysts, further streamlining the production of this important pharmaceutical intermediate.
References
-
(R)-3-Amino-3-(benzo[d][1][5]dioxol-5-yl)propanoic acid hydrochloride - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from
- Busch, H., Cherian, J., & Tischler, D. (2019). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. Molecules, 24(17), 3105.
- Cappelletti, M., Presentato, A., & Zannoni, D. (2020). Biotechnology of Rhodococcus for the production of valuable compounds. Applied Microbiology and Biotechnology, 104(19), 8133–8147.
- Kudryavtseva, A. I., et al. (2022). Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future. Frontiers in Microbiology, 13, 965492.
- Solymár, M., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893–1896.
- Trost, B. M., & Sorum, A. B. (1997). The asymmetric synthesis of (3S,4R,5S)-3-amino-4,5-O-isopropylidenedioxycyclopentene. Tetrahedron Letters, 38(42), 7311–7314.
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future [frontiersin.org]
- 4. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
A Technical Guide to the Enantioselective Synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
Abstract
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry. Its structure, featuring the benzodioxole moiety, makes it a valuable building block for pharmaceutical intermediates, particularly in the development of drugs targeting neurological disorders by interacting with neurotransmitter systems.[1] This guide provides an in-depth technical overview of robust and scalable methods for the enantioselective synthesis of this target molecule. We will explore two primary, field-proven strategies: catalytic asymmetric hydrogenation of a β-enamino ester precursor and enzymatic kinetic resolution of a racemic ester. The discussion emphasizes the mechanistic rationale behind catalyst and enzyme selection, detailed experimental protocols, and a comparative analysis to aid researchers and process chemists in selecting the optimal route for their specific needs.
Introduction: Significance and Synthetic Challenges
Chiral β-amino acids are crucial components of numerous biologically active molecules, including peptides, natural products, and pharmaceuticals. The specific stereochemistry at the β-carbon is often critical for biological activity. The title compound, with its (R)-configuration and a benzodioxole functional group, has been identified as a key precursor for therapeutics aimed at conditions like epilepsy, anxiety, and neurodegenerative diseases.[1] The benzodioxole nucleus is a versatile scaffold leveraged by medicinal chemists to develop compounds with a wide range of biological effects, including anti-epileptic, analgesic, and antimicrobial properties.[2]
The central challenge in synthesizing molecules like (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid lies in controlling the stereochemistry at the C3 position. Classical methods often result in racemic mixtures, requiring costly and inefficient resolution steps.[3] Therefore, developing direct, efficient, and highly enantioselective synthetic routes is a primary objective in pharmaceutical process development. This guide focuses on strategies that establish the desired stereocenter with high fidelity from the outset.
Strategy 1: Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely adopted technology in the pharmaceutical industry for the synthesis of chiral molecules.[4][5] This method involves the reduction of a prochiral olefin, such as a β-enamino ester, using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, typically based on rhodium, ruthenium, or iridium, is complexed with a chiral ligand that directs the hydrogen addition to one face of the double bond, thereby creating the desired enantiomer with high selectivity.
Mechanistic Rationale and Catalyst Selection
The key to a successful asymmetric hydrogenation is the choice of the chiral ligand. For the hydrogenation of β-enamino esters, rhodium complexes featuring diphosphine ligands, such as those from the Josiphos family, have demonstrated exceptional performance, yielding high enantiomeric excess (e.e.) of 93-97%.[4] The mechanism involves the coordination of the substrate to the chiral metal center. The ligand's steric and electronic properties create a chiral pocket that forces the substrate to bind in a specific orientation, exposing one face preferentially to hydrogenation.
The substrate for this route is the methyl (Z)-3-amino-3-(benzo[d]dioxol-5-yl)acrylate. The free N-H group on the enamine is crucial as it can participate in secondary interactions with the catalyst, further enhancing enantioselectivity.
Experimental Workflow: Asymmetric Hydrogenation
The following diagram outlines the general workflow for this synthetic strategy, from the readily available starting material, piperonal (benzo[d]dioxole-5-carbaldehyde), to the final product.
Caption: Workflow for Asymmetric Hydrogenation Route.
Detailed Experimental Protocol
Step A: Synthesis of Methyl (Z)-3-amino-3-(benzo[d]dioxol-5-yl)acrylate
-
Materials: Piperonal, methyl acetoacetate, ammonium acetate, methanol.
-
Procedure: To a solution of piperonal (1.0 eq) and methyl acetoacetate (1.1 eq) in methanol, add ammonium acetate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the β-enamino ester as a solid.
Step B: Rh-Catalyzed Asymmetric Hydrogenation
-
Materials: Methyl (Z)-3-amino-3-(benzo[d]dioxol-5-yl)acrylate, [Rh(COD)2]BF4, (R,S)-Josiphos ligand, Methanol (degassed), Hydrogen gas (high purity).
-
Catalyst Preparation (in a glovebox): In a Schlenk flask, dissolve [Rh(COD)2]BF4 (1 mol%) and the chiral Josiphos ligand (1.1 mol%) in degassed methanol. Stir for 30 minutes to form the active catalyst.
-
Hydrogenation: To a high-pressure autoclave, add the β-enamino ester substrate (1.0 eq) and the prepared catalyst solution.
-
Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 10 bar.
-
Stir the reaction at 40°C for 12-24 hours. Monitor conversion by HPLC.
-
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture. The crude product can be used directly in the next step.
Step C: Saponification
-
Materials: Crude methyl (R)-3-amino-3-(benzo[d]dioxol-5-yl)propanoate, Lithium hydroxide (LiOH), THF/Water.
-
Procedure: Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete ester hydrolysis.
-
Isolation: Acidify the mixture to pH ~6 with 1M HCl. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final (R)-β-amino acid.
Self-Validation:
-
Enantiomeric Excess (e.e.): The e.e. of the ester intermediate should be determined by chiral HPLC analysis before saponification.
-
Structural Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary & Assessment
| Parameter | Typical Value | Rationale / Comment |
| Substrate/Catalyst Ratio | 100:1 to 1000:1 | High efficiency allows for low catalyst loading, reducing costs. |
| Hydrogen Pressure | 10 - 50 bar | Higher pressure can increase reaction rate but requires specialized equipment. |
| Temperature | 25 - 50 °C | Mild conditions preserve the integrity of the catalyst and substrate. |
| Typical Yield | >90% | This is a high-yielding transformation. |
| Enantiomeric Excess (e.e.) | 95 - >99% | Josiphos-type ligands are highly effective for this class of substrate.[4] |
Advantages: High enantioselectivity, high yield, catalytic nature reduces waste. Limitations: Requires high-pressure equipment, cost of precious metal catalyst and chiral ligand.
Strategy 2: Enzymatic Kinetic Resolution
An alternative and increasingly popular green chemistry approach is enzymatic kinetic resolution.[6][] This strategy relies on the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic starting material.[] For this target molecule, a lipase can be used to selectively hydrolyze the (R)-ester from a racemic mixture of methyl 3-amino-3-(benzo[d]dioxol-5-yl)propanoate.
Principle of Kinetic Resolution
In a kinetic resolution, an enzyme catalyzes a reaction on one enantiomer much faster than the other. For the hydrolysis of a racemic ester, the lipase will selectively act on the (R)-ester, converting it to the (R)-acid, while leaving the (S)-ester largely unreacted.
-
Racemic Ester (R/S) + H₂O ---(Lipase)--> (R)-Acid + (S)-Ester
The key to this method is stopping the reaction at or near 50% conversion. At this point, the mixture contains the desired (R)-acid and the unreacted (S)-ester, which can be separated based on their different chemical properties (acid vs. ester). While the maximum theoretical yield for the desired enantiomer is 50%, this method avoids the use of expensive metal catalysts and high-pressure conditions.[3]
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution Route.
Detailed Experimental Protocol
Step A: Synthesis of Racemic Methyl 3-amino-3-(benzo[d]dioxol-5-yl)propanoate
-
Materials: Piperonal, malonic acid, ammonium acetate, methanol.
-
Procedure: Synthesize the racemic β-amino acid via a method like the Rodionov reaction. Subsequently, esterify the carboxylic acid using methanol and a catalyst (e.g., SOCl₂ or H₂SO₄) to obtain the racemic methyl ester. Purify by column chromatography.
Step B: Lipase-Catalyzed Kinetic Resolution
-
Materials: Racemic methyl ester, Immobilized Lipase B from Candida antarctica (CAL-B), phosphate buffer (pH 7.2), tert-butyl methyl ether (MTBE).
-
Procedure: Suspend the racemic ester (1.0 eq) in a biphasic system of phosphate buffer and MTBE.
-
Add the immobilized lipase (e.g., 10% w/w of the substrate).
-
Stir the suspension vigorously at 35-40°C.
-
Monitoring: Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by chiral HPLC to track the formation of the acid and the consumption of the ester. Stop the reaction when conversion reaches ~50%.
-
Work-up: Filter off the immobilized enzyme (which can often be recycled). Separate the aqueous and organic layers.
Step C: Product Isolation
-
Isolating the (S)-Ester: The organic layer contains the unreacted (S)-ester. It can be washed, dried, and concentrated for recovery or racemization for reuse.
-
Isolating the (R)-Acid: The aqueous layer contains the sodium salt of the (R)-acid. Wash this layer with fresh MTBE to remove any residual ester.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~6.
-
The desired (R)-acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Self-Validation:
-
Conversion and e.e.: Chiral HPLC is essential to monitor both the conversion percentage and the enantiomeric excess of both the product acid and the remaining ester. The e.e. of the product should be >99% at ~50% conversion.
-
Enzyme Activity: The activity of the lipase should be assayed to ensure consistent results between batches.
Data Summary & Assessment
| Parameter | Typical Value | Rationale / Comment |
| Conversion | ~50% | Stopping at 50% conversion maximizes the yield and enantiopurity of both components. |
| Temperature | 30 - 45 °C | Operates within the optimal temperature range for the enzyme (e.g., CAL-B). |
| pH | 7.0 - 8.0 | Maintained by a buffer to ensure optimal enzyme activity. |
| Theoretical Yield | 50% | A fundamental limitation of kinetic resolution. |
| Enantiomeric Excess (e.e.) | >99% | Lipases are known for their extremely high enantioselectivity.[] |
Advantages: Extremely high enantioselectivity, mild reaction conditions (aqueous, atmospheric pressure), environmentally friendly ("green"), reusable catalyst (immobilized enzyme). Limitations: Maximum theoretical yield is 50%, requires separation of product from unreacted starting material.
Comparative Analysis and Conclusion
The choice between asymmetric hydrogenation and enzymatic resolution depends on the specific project requirements, including scale, cost, and available equipment.
| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |
| Stereocontrol | Excellent (>95% e.e.) | Exceptional (>99% e.e.) |
| Theoretical Yield | ~100% | 50% |
| Catalyst | Rhodium/Chiral Ligand | Lipase (e.g., CAL-B) |
| Conditions | High pressure (H₂), organic solvent | Atmospheric pressure, aqueous buffer |
| Equipment | High-pressure autoclave | Standard stirred reactor |
| Downstream | Simple hydrolysis | Requires robust separation of acid and ester |
| "Green" Aspect | Uses precious metals | Biocatalytic, aqueous medium |
For large-scale manufacturing where maximizing throughput and yield from a single batch is paramount, asymmetric hydrogenation is often the preferred method despite the higher initial investment in catalyst and equipment. Its ability to convert nearly all of the starting material to the desired product in a single step is a significant economic driver.
For early-stage research, discovery, or applications where sustainability is a primary driver , enzymatic kinetic resolution offers a compelling alternative. The operational simplicity, exceptional selectivity, and mild, environmentally benign conditions make it an attractive and cost-effective option, provided that an efficient process for recycling the unreacted enantiomer can be implemented.
Both methodologies represent state-of-the-art approaches to the synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. The detailed protocols and analyses presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block.
References
-
MySkinRecipes. (R)-3-Amino-3-(benzo[d][1][8]dioxol-5-yl)propanoic acid hydrochloride. Available from:
- ResearchGate. Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines.
- MDPI. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023).
- RSC Publishing. Enzymatic asymmetric synthesis of chiral amino acids. (2018).
- BOC Sciences. Amino Acid Enzymatic Resolution Service.
- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- RSC Publishing. Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010).
- ResearchGate. Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018).
- Pharma's Almanac. Applying Enzymatic Synthesis for Chiral Molecules. (2019).
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pure.mpg.de [pure.mpg.de]
Physical and chemical properties of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
An In-depth Technical Guide to (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid
This guide provides a comprehensive overview of the known physical and chemical properties of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a chiral building block of significant interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of currently available technical data alongside insights into its handling, reactivity, and potential applications.
Introduction and Molecular Overview
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a non-proteinogenic β-amino acid. Its structure is characterized by a stereocenter at the C3 position, a phenyl ring fused with a methylenedioxy group (the benzo[d]dioxole moiety), and a propanoic acid backbone. The presence of both an amino and a carboxylic acid group imparts amphoteric properties, while the chiral center is crucial for stereospecific interactions with biological targets.
This compound and its enantiomer are valuable intermediates in the synthesis of various biologically active molecules. The benzo[d]dioxole ring, in particular, is a common structural motif in medicinal chemistry, known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid and its hydrochloride salt is presented below. It is important to note that while some data for the racemic mixture and the (S)-enantiomer are available, specific experimental values for the (R)-enantiomer are not widely published.
| Property | (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid | (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid HCl | Data Source/Comment |
| Molecular Formula | C₁₀H₁₁NO₄ | C₁₀H₁₂ClNO₄ | |
| Molecular Weight | 209.20 g/mol | 245.66 g/mol | |
| Appearance | Solid | Solid | |
| Melting Point | Not reported | Not reported | A melting point of 236.5-237 °C is reported for the (S)-enantiomer. |
| Solubility | Data not available | Data not available | Expected to have some solubility in water and polar organic solvents. |
| pKa | Data not available | Data not available | Estimated pKa values would be ~3-4 for the carboxylic acid and ~9-10 for the amino group. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include aromatic protons from the benzo[d]dioxole ring, a singlet for the methylenedioxy protons, and signals for the methine and methylene protons of the propanoic acid backbone. The chemical shifts and coupling patterns would be informative of the substitution pattern and the diastereotopic nature of the methylene protons.
-
¹³C NMR: A computed ¹³C NMR spectrum is available, suggesting characteristic chemical shifts for the carbonyl carbon, the aromatic carbons, the methylenedioxy carbon, and the aliphatic carbons of the propanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹)
-
N-H stretching of the amine (~3300-3500 cm⁻¹)
-
C=O stretching of the carboxylic acid (~1700-1725 cm⁻¹)
-
C-N stretching (~1000-1200 cm⁻¹)
-
Aromatic C=C stretching (~1450-1600 cm⁻¹)
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the propanoic acid side chain.
Chemical Properties and Reactivity
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid exhibits the characteristic reactivity of a β-amino acid.
-
Amphoteric Nature: The presence of both an acidic carboxylic acid group and a basic amino group allows it to form salts with both bases and acids. The hydrochloride salt is a common commercially available form.
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo esterification, amidation, and reduction.
-
Reactions of the Amino Group: The amino group can be acylated, alkylated, and can participate in the formation of Schiff bases.
-
Stability: The compound should be stored in a dry, sealed container at room temperature to prevent degradation.
Synthesis
The enantioselective synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a key challenge. While specific, detailed protocols are proprietary, a general retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid.
One common strategy involves the asymmetric amination of a suitable prochiral precursor. Another established method is the Rodionov reaction, which involves the condensation of an aldehyde (in this case, benzo[d]dioxol-5-carbaldehyde) with malonic acid and ammonia or an amine source. Chiral resolution of the resulting racemic mixture is also a viable, though less efficient, approach.
Applications in Research and Drug Development
The primary application of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is as a chiral intermediate in the synthesis of pharmaceutical compounds. Its structural features make it particularly useful for developing modulators of neurotransmitter systems, such as GABA and glutamate receptors. Consequently, it is a valuable building block for potential therapeutics targeting neurological disorders like epilepsy, anxiety, and neurodegenerative diseases.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, data for the racemic mixture and related compounds indicate the following:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Pictograms: GHS07 (Exclamation Mark).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a valuable chiral building block with significant potential in medicinal chemistry. This guide has summarized the currently available information on its physical and chemical properties. It is evident that while the compound is commercially available and utilized in research, there is a notable lack of publicly accessible, detailed experimental data. Further characterization of this compound would be of great benefit to the scientific community.
References
-
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride - MySkinRecipes.
-
(2R,3S)-2-Amino-3-(benzo[d]dioxol-5-yl)-3-hydroxypropanoic acid - PubChem.
-
(S)-2-Amino-3-(benzo[D]dioxol-5-YL)propanoic acid - PubChem.
-
(S)-2-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride - PubChem.
-
2 - SAFETY DATA SHEET.
-
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride - CymitQuimica.
-
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid | CAS 72071-75-1 | SCBT.
-
3-amino-3-benzodioxol-5-yl-propionic acid AldrichCPR | Sigma-Aldrich.
-
β-Amino-1,3-benzodioxole-5-propanoic acid | 723284-83-1, (βS) - Echemi.
-
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride - AbacipharmTech.
-
3-AMINO-3-BENZODIOXOL-4-YL-PROPIONIC ACID Safety Data Sheets - Echemi.
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers.
An In-depth Technical Guide to (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride salt
This guide provides a comprehensive technical overview of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride salt, a chiral molecule of significant interest in modern medicinal chemistry. We will delve into its fundamental properties, analytical characterization, and its critical role as a building block in the development of novel therapeutics, particularly for neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Introduction and Strategic Importance
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride salt is a specialized amino acid derivative. Its structure is distinguished by three key features: a propanoic acid backbone, a chiral center at the C3 position with (R)-stereochemistry, and a benzo[d][1][2]dioxole (also known as methylenedioxyphenyl) moiety. This unique combination of a chiral beta-amino acid and a pharmacologically relevant benzodioxole ring makes it a valuable intermediate in pharmaceutical synthesis.[1]
The primary utility of this compound lies in its application as a sophisticated starting material for creating more complex drug candidates.[1] The benzodioxole unit is a known pharmacophore present in numerous biologically active molecules, while the chiral amino acid structure provides a scaffold for stereospecific interactions with biological targets.[1][3] Consequently, it is frequently employed in research programs aimed at designing and optimizing molecules for potential therapeutic use in conditions such as epilepsy, anxiety, and various neurodegenerative diseases.[1] Its defined stereochemistry is crucial for investigating specific drug-receptor binding events, a cornerstone of modern rational drug design.[1]
Physicochemical and Structural Properties
A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.
Below is the chemical structure of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride salt.
Caption: Chemical structure of the compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 464931-62-2 | [2] |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [1][2] |
| Molecular Weight | 245.66 g/mol | [1][4] |
| Appearance | Solid | [2][5] |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature, in a dry and sealed container | [1] |
| MDL Number | MFCD30730066 | [1] |
Synthesis and Manufacturing Considerations
While the precise, scalable synthesis protocol for this specific (R)-enantiomer hydrochloride salt is proprietary to manufacturers, we can infer a logical synthetic strategy based on established organic chemistry principles and related literature. The synthesis of structurally similar benzodioxole derivatives often involves the coupling of a benzodioxole-containing starting material with an appropriate side chain.
For instance, a general approach for creating amide derivatives of a benzodioxole core involves activating a carboxylic acid and reacting it with an amine.[6][7] A relevant published procedure describes the synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide derivatives.[6][7] This involves reacting a substituted acetic acid with oxalyl chloride to form an acid chloride, which is then coupled with benzo[d][1][2]dioxol-5-amine.[6][7]
Conceptual Synthetic Workflow
The synthesis of the target molecule would likely involve a multi-step process, starting from a readily available benzodioxole precursor. A key step would be the introduction of the 3-aminopropanoic acid side chain, with careful control of stereochemistry to ensure the desired (R)-configuration. This is often achieved through asymmetric synthesis or chiral resolution.
Caption: Conceptual workflow for synthesis.
Analytical Characterization: A Self-Validating System
Rigorous analytical testing is paramount to confirm the identity, purity, and stereochemistry of the final product. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where each method corroborates the findings of the others.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is used to identify the hydrogen atoms in the molecule. For the benzodioxole moiety, one would expect to see characteristic signals for the aromatic protons and a singlet for the two protons of the methylenedioxy bridge (O-CH₂-O).[8][9] The protons on the propanoic acid backbone would also give distinct signals, with their coupling patterns providing structural information.
-
¹³C NMR: This provides information about the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the chiral carbon bearing the amino group, and the methylene carbons.[8]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key expected absorption bands include:
-
A broad band for the O-H stretch of the carboxylic acid.
-
A strong band for the C=O stretch of the carboxylic acid.
-
Bands in the 1620-1560 cm⁻¹ region, characteristic of NH₃⁺ deformation vibrations in the amine hydrochloride salt.[10]
-
Signals corresponding to the C-O stretches of the methylenedioxy group and aromatic C-H bonds.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate measurement of the molecular weight of the parent ion.[9]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, ensuring the product meets the required stereochemical purity.
General Analytical Workflow
Caption: Standard analytical workflow for validation.
Applications in Drug Discovery and Development
The principal value of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride salt is its role as a key intermediate in the synthesis of novel pharmaceutical agents.[1]
-
Neurological Disorders: The benzodioxole structure is a key component in molecules designed to interact with neurotransmitter systems, such as GABA or glutamate receptors.[1] This makes the title compound a valuable starting point for developing potential treatments for epilepsy, anxiety, and other central nervous system disorders.[1] The development of diazepino[1,2-a]benzimidazole derivatives, for example, has shown promise in creating anxiolytic agents that may interact with GABA-A receptors.[11]
-
Stereospecific Interactions: The fixed (R)-chirality is essential for creating drugs that bind selectively to their biological targets. This stereospecificity can lead to improved efficacy and a better side-effect profile compared to a racemic mixture. The use of this chiral building block allows for the precise study of these interactions, accelerating the drug development process.[1]
-
Plant Science Research: While not a direct application of the title compound, related benzodioxole derivatives have been synthesized and investigated as potent auxin receptor agonists to promote root growth in plants.[6][7] This highlights the broader biological relevance of the benzodioxole scaffold in modulating biological systems.
Safe Handling and Storage Protocols
As a laboratory chemical, proper handling and storage are essential to maintain its integrity and ensure user safety.
-
Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1] A dry, inert atmosphere is ideal for long-term storage.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the solid powder.
Conclusion
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride salt is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined structure, featuring a chiral center and a pharmacologically active moiety, provides a reliable foundation for the synthesis of advanced drug candidates. A thorough understanding of its properties, analytical characterization, and safe handling is crucial for any research and development professional aiming to leverage this valuable intermediate in the quest for novel therapeutics.
References
-
(R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid hydrochloride. MySkinRecipes. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
(S)-2-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]
-
(2R,3S)-2-Amino-3-(benzo[d][1][2]dioxol-5-yl)-3-hydroxypropanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
(S)-2-Amino-3-(benzo[D][1][2]dioxol-5-YL)propanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][2]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. MDPI. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health (NIH). [Link]
-
The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. [Link]
-
(E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. This compound hyd… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride | C10H12ClNO4 | CID 70527591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-amino-3-benzo[1,3]dioxol-5-yl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Crystallographic Analysis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
This guide provides a comprehensive technical framework for the determination and analysis of the single-crystal X-ray structure of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. This compound, a chiral β-amino acid featuring a benzo[d]dioxole moiety, is a valuable building block in pharmaceutical synthesis, particularly for compounds targeting neurotransmitter systems.[1] Elucidating its three-dimensional structure is critical for understanding its solid-state properties, stereochemistry, and intermolecular interactions, which are foundational for rational drug design and development.
While the specific crystal structure of the title compound is not publicly deposited at the time of this writing, this document outlines a robust, field-proven methodology for its determination and analysis, grounded in established crystallographic principles.
Part 1: Foundational Principles and Strategic Approach
The primary objective is to obtain diffraction-quality single crystals of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid and subsequently determine its atomic arrangement in the crystalline lattice using Single-Crystal X-ray Diffraction (SCXRD). SCXRD is the definitive method for providing unambiguous molecular and structural elucidation at atomic resolution, including absolute stereochemistry.[2]
Our strategic approach is divided into three core phases:
-
Crystallization: The most critical and often challenging step, requiring the controlled precipitation of the analyte from a supersaturated solution to form a highly ordered, single crystal.
-
Data Collection: The process of irradiating the crystal with X-rays and measuring the intensities and positions of the diffracted beams.
-
Structure Solution and Refinement: The computational process of converting the diffraction pattern into a three-dimensional model of the atomic arrangement.
Caption: High-level workflow for crystal structure determination.
Part 2: Experimental Protocols
Material Preparation and Purity
Prerequisite: The starting material must be of high purity (>98%). The presence of impurities can inhibit crystallization or lead to poorly ordered crystals.
Protocol:
-
Purity Verification: Confirm the purity of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid via ¹H NMR and Mass Spectrometry.
-
Final Purification: If necessary, perform a final purification step. Given the polar nature of the amino acid, recrystallization from a suitable solvent system (e.g., water/ethanol) is recommended. Ensure the compound is thoroughly dried under vacuum to remove residual solvent.
Crystallization Strategy
The choice of solvent and crystallization method is paramount. The ideal solvent is one in which the compound is moderately soluble.[3] Given the zwitterionic potential of the amino acid, solvents with varying polarities and hydrogen bonding capabilities should be screened.
Recommended Crystallization Techniques:
-
Slow Evaporation: This is a straightforward and effective method.[4]
-
Protocol:
-
Prepare a near-saturated solution of the compound in a chosen solvent (e.g., methanol, ethanol, or an acetone/water mixture) in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.
-
Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[3]
-
-
-
Solvent Diffusion (Vapor or Liquid): This technique is useful when the compound is highly soluble in one solvent but insoluble in another.
-
Protocol (Vapor Diffusion):
-
Dissolve the compound in a small amount of a "good" solvent (e.g., methanol) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a "poor" solvent (the precipitant, e.g., diethyl ether or ethyl acetate) in which the compound is insoluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
-
Table 1: Recommended Solvents for Crystallization Screening
| Solvent System | Rationale |
| Water/Ethanol | Exploits polarity differences; good for zwitterionic compounds. |
| Methanol | Polar protic solvent, likely to solvate the amino and acid groups. |
| Acetone/Water | A polar aprotic/protic mixture that can be fine-tuned. |
| Isopropanol | Slower evaporation rate than ethanol, may yield larger crystals. |
Single-Crystal X-ray Diffraction (SCXRD)
Protocol:
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) that is free of cracks and other visible defects.[5]
-
Mount the crystal on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
-
Data Collection:
-
Center the crystal on a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CMOS detector).
-
Perform an initial series of frames to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, typically involving multiple runs of scans (e.g., ω-scans) at different crystal orientations to ensure complete and redundant data are collected.
-
Part 3: Structure Solution, Refinement, and Analysis
This phase transforms the raw diffraction data into a chemically meaningful model.
Caption: Workflow for structure solution and refinement.
Protocol:
-
Data Reduction and Integration: The raw detector frames are processed to integrate the reflection intensities and apply corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.
-
Model Refinement: The initial model is refined against the experimental data using full-matrix least-squares minimization. This iterative process involves:
-
Assigning atom types and refining their positions.
-
Refining anisotropic displacement parameters (ADPs) for non-hydrogen atoms.
-
Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.
-
-
Validation: The final model is rigorously validated using software like CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards.
Anticipated Structural Features and Analysis
Based on the known molecular structure, the crystal structure analysis will focus on:
-
Absolute Stereochemistry: The data will be used to determine the Flack parameter, which provides an unambiguous confirmation of the (R) stereochemistry at the chiral center.
-
Molecular Conformation: The analysis will reveal the torsion angles defining the conformation of the propanoic acid chain relative to the benzo[d]dioxol ring.
-
Intermolecular Interactions: A key aspect will be the identification of hydrogen bonding networks. The amino group (-NH₂) and the carboxylic acid (-COOH) are excellent hydrogen bond donors and acceptors. It is highly probable that the crystal packing will be dominated by a network of N-H···O and O-H···O hydrogen bonds, potentially forming sheets or chains of molecules.
-
π-Stacking: The planar benzo[d]dioxol ring system may engage in π-π stacking interactions, which would also play a significant role in the overall crystal packing.
Table 2: Key Crystallographic Parameters to be Determined
| Parameter | Description |
| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Z | The number of molecules in the unit cell. |
| R-factors (R1, wR2) | Indicators of the agreement between the crystallographic model and the experimental data. |
| Flack Parameter | A parameter used to confirm the absolute configuration of a chiral molecule. |
| Bond Lengths & Angles | Precise measurements of the molecular geometry. |
| Hydrogen Bond Geometries | Distances and angles of intermolecular hydrogen bonds. |
Part 4: Conclusion and Outlook
The successful determination of the crystal structure of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid will provide invaluable, high-resolution data crucial for computational modeling, solid-form screening, and understanding its structure-activity relationships. This guide provides a robust and scientifically rigorous pathway to achieve this goal, empowering researchers in drug development to fully characterize this important pharmaceutical intermediate.
References
-
Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory: A Guide to Growing Single Crystals.
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2548-2571.
-
Creative BioMart. X-ray Crystallography.
-
University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals.
-
Wood, P. A. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 405–416.
-
MySkinRecipes. (R)-3-Amino-3-(benzo[d][4][5]dioxol-5-yl)propanoic acid hydrochloride.
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. How To [chem.rochester.edu]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Technical Guide: Spectroscopic Characterization of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (CAS No. for HCl salt: 464931-62-2), a chiral β-amino acid of significant interest in pharmaceutical development.[1][2] As a critical building block for synthesizing novel therapeutic agents, particularly those targeting neurological disorders, rigorous structural confirmation is paramount.[1] This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this molecule. We present standardized protocols, interpretative analysis of the spectral data, and the underlying scientific principles, offering a definitive resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of a Chiral Building Block
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid belongs to the class of β-amino acids, which are integral components in the synthesis of peptidomimetics, natural products, and pharmacologically active molecules. The presence of the benzo[d]dioxole (or methylenedioxy) moiety is a common feature in various psychoactive compounds and approved drugs, often influencing receptor binding and metabolic stability. Its specific stereochemistry—the (R)-configuration—is crucial, as stereoisomers frequently exhibit different pharmacological and toxicological profiles.
This guide serves as an authoritative reference for the spectroscopic techniques required to confirm the chemical identity, structure, and purity of this compound, ensuring the integrity of downstream applications in complex synthetic pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
¹H NMR Spectroscopy: Mapping the Proton Framework
Principle: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift (δ) of a proton is determined by its local electronic environment, while spin-spin coupling provides information about adjacent protons, thus revealing the molecular skeleton.
Causality in Experimental Design: The choice of solvent is critical. Due to the zwitterionic nature of the amino acid, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is ideal. It effectively dissolves the compound and allows for the observation of exchangeable protons (from -NH₂ and -COOH groups), which would be lost in solvents like D₂O.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid and dissolve it in ~0.7 mL of DMSO-d₆.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
Processing: Process the resulting Free Induction Decay (FID) with a standard exponential window function and perform Fourier transformation. Phase and baseline correct the spectrum, and reference the residual DMSO peak to δ 2.50 ppm.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopy.
Data Interpretation
The expected ¹H NMR spectrum will show distinct signals corresponding to the aromatic, methine, methylene, and methylenedioxy protons.
Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Coupling Constants (J, Hz) |
| Aromatic (H-Ar) | ~6.90 | d | 1H | J ≈ 1.5 Hz |
| Aromatic (H-Ar) | ~6.85 | d | 1H | J ≈ 8.0 Hz |
| Aromatic (H-Ar) | ~6.78 | dd | 1H | J ≈ 8.0, 1.5 Hz |
| Methylenedioxy (-O-CH₂-O-) | ~5.95 | s | 2H | N/A |
| Methine (H-Cα) | ~4.20 | t | 1H | J ≈ 7.0 Hz |
| Methylene (H-Cβ) | ~2.60 | d | 2H | J ≈ 7.0 Hz |
| Amine (-NH₂) | Broad | s | 2H | N/A |
| Carboxylic Acid (-COOH) | Very Broad | s | 1H | N/A |
Note: The chemical shifts for NH₂ and COOH are highly variable and depend on concentration and temperature.
¹³C NMR Spectroscopy: The Carbon Backbone
Principle: ¹³C NMR spectroscopy detects the resonance of the ¹³C isotope. Since ¹³C has a low natural abundance (~1.1%), spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity. It provides a count of unique carbon atoms and information about their chemical nature (alkane, alkene, aromatic, carbonyl).
Experimental Protocol: ¹³C NMR
The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires a significantly larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus. A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
Data Interpretation
Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~173.0 |
| Aromatic (C-Ar, quaternary) | ~147.5 |
| Aromatic (C-Ar, quaternary) | ~146.0 |
| Aromatic (C-Ar, quaternary) | ~138.0 |
| Aromatic (C-Ar) | ~120.0 |
| Aromatic (C-Ar) | ~108.0 |
| Aromatic (C-Ar) | ~107.5 |
| Methylenedioxy (-O-CH₂-O-) | ~101.0 |
| Methine (Cα) | ~50.0 |
| Methylene (Cβ) | ~42.0 |
Note: Predicted chemical shifts are based on computational algorithms and may vary slightly from experimental values.[3][4]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an exceptionally sensitive technique used to determine the molecular weight of a compound and, through fragmentation patterns, to deduce its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Analysis: Identify the m/z value for the protonated molecular ion [M+H]⁺.
Workflow for ESI-MS Analysis
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Data Interpretation
The molecular formula of the compound is C₁₀H₁₁NO₄.[3] The exact mass is calculated to be 209.0688 g/mol .[3][5]
-
Expected [M+H]⁺: 210.0761 m/z
-
Expected [M+Na]⁺: 232.0580 m/z
High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present in the molecule.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the key functional groups.
Data Interpretation
The IR spectrum provides a functional group "fingerprint" that confirms the presence of the carboxylic acid, amine, and aromatic ring system.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2800 (broad) | O-H Stretch | Carboxylic Acid |
| ~3100 | N-H Stretch | Amine |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1250, ~1040 | C-O Stretch | Dioxole Ring |
Conclusion
The collective application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a robust and self-validating system for the structural confirmation of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. The data presented in this guide serve as a benchmark for researchers, ensuring the quality and identity of this vital chiral intermediate in the synthesis of novel pharmaceutical compounds. Adherence to the detailed protocols will ensure reproducible and reliable characterization, underpinning the scientific integrity of any research in which this molecule is employed.
References
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][1][6]dioxol-5-yl)propanoic acid hydrochloride. Retrieved from [https://www.myskinrecipes.com/th/reagents/37614/(R)-3-Amino-3-(benzo[d][1][6]dioxol-5-yl)propanoic-acid-hydrochloride]([Link]1][6]dioxol-5-yl)propanoic-acid-hydrochloride)
-
AbacipharmTech. (n.d.). (R)-3-Amino-3-(benzo[d][1][6]dioxol-5-yl)propanoic acid hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R,3S)-2-Amino-3-(benzo[d][1][6]dioxol-5-yl)-3-hydroxypropanoic acid. PubChem Compound Database. Retrieved from [Link]
-
SpectraBase. (n.d.). (2R)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid. Retrieved from [Link]
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link]
-
De Gruyter. (2009). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3-Benzodioxole-5-propanoic acid, .beta.-[(2-furanylcarbonyl)amino]-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2-Amino-3-(benzo[D][1][6]dioxol-5-YL)propanoic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. This compound hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (S)-2-Amino-3-(benzo[D][1,3]dioxol-5-YL)propanoic acid | C10H11NO4 | CID 12918717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid | C10H11NO5 | CID 12792638 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 3-Amino-3-Arylpropanoic Acids: A Deep Dive into Their Interaction with Voltage-Gated Calcium Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-arylpropanoic acids represent a class of compounds with significant therapeutic interest, particularly as analogs of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] Despite their structural resemblance to GABA, their primary mechanism of action does not involve direct interaction with GABA receptors.[3][4] Instead, their therapeutic effects, which include anticonvulsant, analgesic, and anxiolytic properties, are primarily mediated through a specific interaction with the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][5][6] This guide provides a comprehensive exploration of the molecular mechanism of action of 3-amino-3-arylpropanoic acids, detailing their binding to the α2δ subunit, the downstream consequences on neurotransmitter release, and the critical structure-activity relationships that govern their potency and selectivity. Furthermore, we present detailed experimental protocols to enable researchers to investigate these mechanisms in a laboratory setting.
Introduction: Beyond the GABAergic Mimicry
Initially synthesized as lipophilic analogs of GABA with the goal of enhancing blood-brain barrier permeability, compounds like gabapentin and pregabalin quickly demonstrated a pharmacological profile distinct from classical GABAergic agents.[1][7] While GABA exerts its inhibitory effects through direct activation of GABAA and GABAB receptors, 3-amino-3-arylpropanoic acids and their related gabapentinoids do not bind to these receptors or inhibit GABA reuptake.[3][4] This crucial distinction pointed towards a novel mechanism of action, which was later identified as their high-affinity binding to the α2δ subunit of VGCCs.[4][8] This interaction is central to their therapeutic efficacy in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[7][9] Understanding the intricacies of this mechanism is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles.
The Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels
Voltage-gated calcium channels are multimeric protein complexes that play a pivotal role in regulating intracellular calcium levels and, consequently, a vast array of cellular processes, including neurotransmitter release, gene expression, and neuronal excitability.[3] These channels are composed of a primary pore-forming α1 subunit and several auxiliary subunits, including β, γ, and α2δ, which modulate the channel's trafficking and biophysical properties.[6][8]
The α2δ subunit is a heavily glycosylated extracellular protein that is post-translationally cleaved into α2 and δ peptides, which remain linked by a disulfide bond.[6] There are at least four known genes encoding for α2δ subunits (α2δ-1, α2δ-2, α2δ-3, and α2δ-4). 3-Amino-3-arylpropanoic acids, such as gabapentin and pregabalin, exhibit high affinity for the α2δ-1 and α2δ-2 subunits, but not α2δ-3.[8][10] The α2δ-1 subunit, in particular, has been strongly implicated in the pathophysiology of neuropathic pain, with its expression being upregulated in dorsal root ganglion neurons following nerve injury.[6]
Molecular Mechanism of Action: A Tale of Trafficking and Modulation
The binding of 3-amino-3-arylpropanoic acids to the α2δ subunit does not directly block the calcium channel pore.[11] Instead, it initiates a cascade of events that ultimately leads to a reduction in the density of functional calcium channels at the presynaptic terminal.
Binding and Allosteric Modulation
3-Amino-3-arylpropanoic acids bind to an exofacial epitope on the α2δ-1 and α2δ-2 subunits.[11] This binding is stereoselective, with the (S)-enantiomers of compounds like pregabalin showing significantly higher affinity than their (R)-counterparts.[5] Mutational studies have identified a critical arginine residue (R217 in α2δ-1) as being essential for high-affinity binding.[4]
The prevailing hypothesis is that this binding allosterically modulates the function of the α2δ subunit, interfering with its role in the forward trafficking and membrane localization of the α1 subunit of VGCCs.[9][11] Evidence suggests that these drugs may displace an endogenous ligand that normally promotes the trafficking and cell-surface expression of the calcium channel complex.[11]
Downstream Cellular Effects
By disrupting the forward trafficking of VGCCs, chronic exposure to 3-amino-3-arylpropanoic acids leads to a reduction in the number of functional channels at the presynaptic membrane.[3][11] This, in turn, has several profound downstream effects:
-
Reduced Calcium Influx: With fewer functional VGCCs, the influx of calcium into the presynaptic terminal upon neuronal depolarization is diminished.[9]
-
Decreased Neurotransmitter Release: Calcium influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By reducing calcium entry, 3-amino-3-arylpropanoic acids effectively dampen the release of excitatory neurotransmitters such as glutamate, substance P, and noradrenaline.[3]
-
Modulation of Neuronal Hyperexcitability: In pathological states such as neuropathic pain and epilepsy, neurons can become hyperexcitable. By reducing the release of excitatory neurotransmitters, these compounds help to restore the balance between neuronal excitation and inhibition, thereby alleviating the symptoms of these disorders.[7]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of 3-amino-3-arylpropanoic acids.
Sources
- 1. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of β-Aryl-β-Amino Acids
Abstract
β-Aryl-β-amino acids represent a privileged structural motif in medicinal chemistry, conferring unique conformational properties and significant metabolic stability to parent molecules. Their incorporation into small molecules and peptides has unlocked a vast spectrum of biological activities, ranging from anticancer and antimicrobial to potent enzyme inhibition. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, diverse biological functions, and structure-activity relationships of this important chemical class. We will delve into the mechanistic underpinnings of their therapeutic effects and provide validated, step-by-step experimental protocols for assessing their biological activity, grounded in authoritative and referenced methodologies.
Introduction: The Significance of the β-Aryl-β-Amino Acid Scaffold
β-Amino acids are structural isomers of the canonical α-amino acids, distinguished by the presence of two carbon atoms separating the amino and carboxyl functional groups.[1] This seemingly subtle change has profound implications for molecular architecture and biological function. The incorporation of a β-amino acid residue into a peptide backbone, for instance, fundamentally alters its secondary structure and dramatically increases its resistance to proteolytic degradation by common peptidases.[2][3][4]
The "β-aryl" designation specifies the attachment of an aromatic ring system at the β-carbon. This feature is critical, as the aryl group provides a scaffold for diverse functionalization and can engage in crucial molecular interactions (e.g., π-π stacking, hydrophobic interactions) with biological targets. Consequently, β-aryl-β-amino acids have emerged as vital building blocks for a wide array of pharmaceuticals and agrochemicals.[2][3][5] Their derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antifungal, antibacterial, hypoglycemic, and antiketogenic activities.[2][3][4][5]
Synthetic Strategies: Accessing Chemical Diversity
The therapeutic potential of β-aryl-β-amino acids is unlocked by robust and versatile synthetic methodologies. The choice of synthesis directly impacts the accessible chemical space, stereochemical control, and potential for library generation.
Foundational Synthetic Approaches
Historically, access to these scaffolds relied on classical organic reactions. A key example is the Knoevenagel condensation , which serves as a foundational method for creating the carbon backbone necessary for subsequent elaboration into the target amino acid.[6] Other established strategies include:
-
Mannich-type reactions: These reactions involve the aminoalkylation of an acidic proton located alpha to a carbonyl group, providing a direct route to the β-aminocarbonyl framework.
-
Conjugate addition: The addition of amine nucleophiles to α,β-unsaturated carbonyl compounds (Michael acceptors) is a widely used and effective strategy.
-
Homologation of α-amino acids: Methods like the Arndt-Eistert reaction allow for the extension of the carbon backbone of readily available α-amino acids.[7]
While effective, these methods can sometimes require pre-functionalized starting materials or involve hazardous reagents.[7]
Modern Catalytic Methodologies
Recent advancements have focused on more efficient, atom-economical, and stereoselective methods. Transition metal catalysis has been particularly transformative.
-
Palladium-Catalyzed Aminocarbonylation: Liu and coworkers developed a novel intermolecular aminocarbonylation of alkenes, which utilizes a palladium catalyst and a hypervalent iodine oxidant to synthesize a range of protected β-amino acid derivatives from simple olefins.[7]
-
Nickel-Catalyzed Carboxylation of Aziridines: A complementary approach developed by Martin and coworkers involves the nickel-catalyzed ring-opening carboxylation of aziridines, which demonstrates broad functional group tolerance and provides access to diverse mono-substituted β-amino acids.[7]
These modern techniques represent a significant step forward, enabling more facile access to complex β-amino acid derivatives from simple, readily available building blocks.[7]
General Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and initial biological screening of a novel β-aryl-β-amino acid derivative.
Caption: Generalized workflow from synthesis to lead identification.
Spectrum of Biological Activities & Mechanisms of Action
β-Aryl-β-amino acids exhibit a wide range of biological activities, often dictated by the nature and substitution pattern of the aryl ring and the stereochemistry of the chiral centers.
Anticancer Activity
Several β-aryl-β-amino acid derivatives have emerged as promising anticancer agents.[2] Their mechanisms are diverse and include:
-
Tubulin Polymerization Inhibition: Certain derivatives function as antitubulin agents, disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis.
-
Prodrug Strategies: Water-soluble amino acid prodrugs of compounds like amino-combretastatins have been developed, showing enhanced antitumor activity and reduced toxicity in preclinical models.[8]
-
Induction of Apoptosis: Many cytotoxic compounds ultimately trigger programmed cell death. The specific pathways (intrinsic vs. extrinsic) activated by these agents are an active area of investigation.
Antimicrobial & Antifungal Activity
The unique structural features of β-amino acids make them effective antimicrobial agents.
-
Antifungal Properties: A number of β-amino acids have been synthesized and tested against pathogenic fungi like Candida albicans.[9] Structure-activity relationship (SAR) studies have revealed that both the primary amino group and the carboxylic acid are often necessary for potent antifungal activity.[1] One promising candidate, BAY 10-8888 (PLD-118), was selected for clinical studies for the treatment of yeast infections.[9]
-
Antibacterial Effects: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10] The β-lactam antibiotics, a famous class of antibacterial agents, can be conceptually viewed as cyclic derivatives of β-amino acids, highlighting the long-standing importance of this scaffold in antimicrobial drug design.[11]
Enzyme and Receptor Inhibition
The conformational constraints imposed by the β-amino acid backbone make these compounds excellent scaffolds for designing potent and selective inhibitors of enzymes and receptors.
-
Protease and Peptidase Inhibitors: The increased stability against proteolysis makes β-amino acid-containing peptides ideal candidates for designing inhibitors of proteases and peptidases.[12]
-
Integrin Antagonism: A significant class of β3 integrin antagonists, developed as potential antithrombotic agents, utilizes a β-amino acid core to mimic the aspartate residue of the natural RGD binding motif.[13]
-
Digestive Enzyme Inhibition: Synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes like pancreatic lipase, α-amylase, and α-glucosidase, suggesting their use as therapeutic agents for controlling metabolic disorders such as obesity and type 2 diabetes.[14] The inhibition can be competitive or mixed, depending on the specific compound and enzyme.[14]
The following diagram illustrates the inhibition of a digestive enzyme as a therapeutic strategy.
Caption: Mechanism of α-glucosidase inhibition for hyperglycemia control.
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is the cornerstone of medicinal chemistry. For β-aryl-β-amino acids, SAR studies have yielded critical insights.
-
Stereochemistry: The stereochemistry at both the α- and β-carbons is often crucial for activity. For example, in certain series of penicillins, changes at the two chiral centers in the dipeptide side-chain had a pronounced influence on the degree of activity against bacteria.[11]
-
Aryl Ring Substitution: The electronic and steric properties of substituents on the aryl ring significantly modulate potency. Electron-withdrawing or -donating groups, as well as their position (ortho, meta, para), can fine-tune the molecule's interaction with its target.
-
Functional Groups: The presence of free amino and carboxyl groups is often essential. SAR studies on antifungal cispentacin derivatives concluded that both functional groups were necessary for potent activity.[1]
SAR Data Summary Table
The following table presents hypothetical, yet illustrative, SAR data for a series of β-aryl-β-amino acid derivatives tested as inhibitors of a target enzyme.
| Compound ID | Aryl Substituent (R) | Stereochemistry | IC₅₀ (µM) |
| LEAD-01 | 4-Fluoro | (βS, αR) | 1.5 |
| LEAD-02 | 4-Chloro | (βS, αR) | 2.3 |
| LEAD-03 | 4-Methoxy | (βS, αR) | 25.8 |
| LEAD-04 | 3-Fluoro | (βS, αR) | 8.9 |
| LEAD-05 | 4-Fluoro | (βR, αS) | > 100 |
| LEAD-06 | 4-Fluoro | Racemic | 3.1 |
Analysis: This data suggests that a small, electron-withdrawing substituent at the para-position of the aryl ring is favorable (LEAD-01 vs. LEAD-03). The (βS, αR) stereoisomer is critical for activity, as the enantiomer (LEAD-05) is inactive.
Key Experimental Protocols
To ensure scientific integrity, all described protocols must be self-validating systems, incorporating appropriate controls to confirm the reliability of the results.
Protocol: Cell Viability Assessment via MTT Assay
This protocol is used to assess the cytotoxic (anticancer) potential of a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test β-aryl-β-amino acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Self-Validation: Include wells with vehicle control (e.g., 0.1% DMSO) as a negative control (100% viability) and a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Also include wells with medium only for background subtraction.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol: Enzyme Inhibition Assay (α-Glucosidase)
This protocol determines the inhibitory potential of a compound against a specific enzyme.
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of product formation, measured by the increase in absorbance at 405 nm, is proportional to enzyme activity. An inhibitor will reduce this rate.
Methodology:
-
Reagent Preparation:
-
Enzyme solution: α-Glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Substrate solution: pNPG in phosphate buffer.
-
Test compound: Serial dilutions in phosphate buffer/DMSO.
-
-
Assay Setup (96-well plate):
-
To each well, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations.
-
Self-Validation: Include a negative control (buffer/DMSO instead of compound) and a positive control (a known inhibitor like Acarbose).
-
-
Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well. Mix and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 20-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration from the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC₅₀ value by plotting % inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
β-Aryl-β-amino acids are a cornerstone of modern medicinal chemistry, offering a robust platform for the development of novel therapeutics. Their inherent metabolic stability and conformational uniqueness have enabled the design of potent agents against a wide array of biological targets. The continued development of novel, efficient, and stereoselective synthetic methods will be crucial for expanding the accessible chemical diversity of this scaffold.[7]
Future research will likely focus on several key areas:
-
Asymmetric Synthesis: Direct asymmetric synthesis of β-amino acids from simple starting materials remains a significant challenge and a highly desirable goal.[7]
-
Novel Biological Targets: Exploring the activity of β-aryl-β-amino acid libraries against new and challenging targets, such as protein-protein interactions.
-
Peptidomimetics: Further exploiting the unique structural properties of these compounds in the design of next-generation bioactive peptides and foldamers with enhanced therapeutic profiles.[15]
The versatility and proven track record of this chemical class ensure that β-aryl-β-amino acids will remain a fertile ground for discovery in drug development for the foreseeable future.
References
-
Hilaris Publisher. (2018, April 12). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7(7), 302-307. [Link]
-
Rehman, F. (2017, August 2). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]
-
Gervais, V., et al. (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]
-
Unknown Author. (2010). Intramolecular Cyclisation of β-Aryl-β-Amino Acids in the Synthesis of Bioactive Heterocyclic Compounds. Ingenta Connect. [Link]
-
Al-Amood, H. K., Al-Shamsi, H. F., & Abbas, H. H. (2020). Quantitative structure-activity relationships of some new beta amino-carbonyl compounds. AIP Publishing. [Link]
-
Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS. [Link]
-
Scarborough, R. M. (1999). Structure-activity relationships of beta-amino acid-containing integrin antagonists. PubMed. [Link]
-
Pettit, G. R., et al. (2006). Synthesis and antitumor activities of amino acid prodrugs of amino-combretastatins. PubMed. [Link]
-
Ferres, H., et al. (1978). beta-lactam antibiotics. II. Structure-activity relationships of 6-[alpha-(alpha'-ureido-acylamino) acylamino] penicillanic acids. PubMed. [Link]
-
Rodionow, W. (1926). SYNTHESIS OF BETA-ARYL-BETA-AMINO-ETHANE-ALPHA, ALPHA-DICARBONIC ACIDS THE MECHANISM OF KNOEVENAGEL'S SYNTHESIS OF CINNAMIC ACIDS. Journal of the American Chemical Society. [Link]
-
Endermann, R., et al. (2001). Novel antifungal beta-amino acids: synthesis and activity against Candida albicans. PubMed. [Link]
-
Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Pinto, M., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. National Institutes of Health. [Link]
-
Unknown Author. (2018). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate. [Link]
Sources
- 1. mmsl.cz [mmsl.cz]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Synthesis and antitumor activities of amino acid prodrugs of amino-combretastatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel antifungal beta-amino acids: synthesis and activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. beta-lactam antibiotics. II. Structure-activity relationships of 6-[alpha-(alpha'-ureido-acylamino) acylamino] penicillanic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Asymmetric synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid protocol
An In-Depth Guide to the Asymmetric Synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the enantioselective synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a chiral β-amino acid of significant interest as a building block in pharmaceutical development.[1][2] Chiral β-amino acids are critical structural motifs that impart unique conformational constraints and enhanced proteolytic stability to peptides and are found in numerous biologically active molecules.[3] This guide focuses on a robust and highly efficient method utilizing transition metal-catalyzed asymmetric hydrogenation, a cornerstone of modern stereoselective synthesis.[3][4]
The protocol herein is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will not only describe the procedure but also delve into the causality behind experimental choices, ensuring a thorough understanding of the process.
Strategic Overview: Asymmetric Hydrogenation
Among the various strategies for synthesizing chiral β-amino acids—including conjugate additions and enzymatic resolutions—asymmetric hydrogenation of prochiral enamides stands out for its high atom economy, operational simplicity, and consistently high enantioselectivities.[3][5] This approach relies on the catalytic power of transition metals, typically rhodium (Rh) or ruthenium (Ru), paired with chiral phosphine ligands.[1] The chiral ligand creates a stereodefined environment around the metal center, which directs the delivery of hydrogen to one face of the prochiral olefin, thereby establishing the desired stereocenter.
The selected strategy involves a three-stage process:
-
Synthesis of a Prochiral Precursor: A β-acylaminoacrylate derivative is synthesized from commercially available starting materials.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: The key stereochemistry-defining step where the prochiral enamide is hydrogenated to establish the (R)-configuration.
-
Deprotection: Removal of the protecting groups to yield the final target amino acid.
Caption: Simplified Catalytic Cycle.
PART 3: Deprotection to Yield the Final Product
The final stage involves the hydrolysis of both the ester and the amide protecting group to yield the target free amino acid.
Materials:
-
Crude Methyl (R)-2-acetamido-3-(benzo[d]dioxol-5-yl)propanoate (from Part 2)
-
6M Hydrochloric Acid
Procedure:
-
Transfer the crude product from the hydrogenation step to a 250 mL round-bottom flask.
-
Add 100 mL of 6M HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
If a precipitate (unreacted material or side product) forms, filter it off.
-
Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any organic-soluble impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain a solid.
-
To isolate the free amino acid, the hydrochloride salt can be neutralized. Dissolve the solid in a minimum amount of water and adjust the pH to ~7 with a suitable base (e.g., pyridine or dilute NaOH). The product will precipitate.
-
Alternatively, recrystallize the hydrochloride salt from an ethanol/water mixture to obtain the pure product, (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride. [2][6]
Quantitative Data Summary
The following table summarizes the expected outcomes for this synthetic protocol based on literature precedents for similar substrates. [3][7]
| Step | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | (Z)-2-Acetamido-3-(benzo[d]dioxol-5-yl)acrylic acid | 80-90% | N/A |
| 2 | Methyl (R)-2-acetamido-3-(benzo[d]dioxol-5-yl)propanoate | >95% (conversion) | >98% |
| 3 | (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid | 85-95% (from ester) | >98% |
Characterization and Quality Control
-
Structural Verification: The identity and purity of intermediates and the final product should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity of the protected amino ester (after Part 2) is the most critical quality control point. This is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a hexane/isopropanol mobile phase. [7]
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
- Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49).
-
Bucher, C., et al. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC - NIH. [Link]
-
Zhang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]
-
Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Link]
-
Tang, W., & Zhang, X. (2003). Highly Efficient Synthesis of Chiral β‐Amino Acid Derivatives via Asymmetric Hydrogenation. ChemInform, 34(13). [Link]
-
MySkinRecipes. * (R)-3-Amino-3-(benzo[d]d[8][9]ioxol-5-yl)propanoic acid hydrochloride*. [Link]
-
Gellman, S. H. (2001). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. [Link]
-
MySkinRecipes. (R)-3-Amino-3-(benzo[d]d[8][9]ioxol-5-yl)propanoic acid hydrochloride. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Highly Efficient Synthesis of Chiral β‐Amino Acid Derivatives via Asymmetric Hydrogenation. / ChemInform, 2003 [sci-hub.box]
- 5. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 9. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
Application Notes and Protocols: Chiral Resolution of 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid Racemate
Abstract
This document provides a comprehensive guide to the chiral resolution of racemic 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a critical chiral building block in pharmaceutical synthesis. The enantiomers of this β-amino acid are of significant interest in drug development, particularly for neurological disorders, due to their potential stereospecific interactions with biological targets like neurotransmitter receptors.[1] This application note details the principles and a validated protocol for diastereomeric salt crystallization, a robust and scalable method for separating enantiomers. Furthermore, it outlines modern analytical techniques essential for the accurate determination of enantiomeric excess (ee) and confirmation of enantiopurity. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of chiral molecules.
Introduction: The Significance of Chiral Purity
In the pharmaceutical industry, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical regulatory and safety requirement. 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a key intermediate whose individual enantiomers are valuable for synthesizing compounds that may interact with neurotransmitter systems.[1]
The process of separating a racemic mixture into its constituent enantiomers is known as chiral resolution. While several methods exist, including chiral chromatography and enzymatic resolution, diastereomeric salt formation followed by fractional crystallization remains one of the most industrially viable techniques for large-scale production.[2][3] This method leverages the formation of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation.[3][4]
Strategic Approach: Diastereomeric Salt Resolution
The core principle of this resolution strategy is the reaction of the racemic amino acid with an enantiomerically pure resolving agent. Since 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is an amino acid, it possesses both an acidic carboxylic group and a basic amino group. This amphoteric nature allows for resolution using either a chiral acid or a chiral base. For this protocol, we will focus on the use of a chiral acid as the resolving agent, which will form diastereomeric salts with the amino group of the racemate.
The choice of resolving agent and solvent system is critical and often determined empirically. The ideal combination will result in a significant difference in the solubility of the two diastereomeric salts, facilitating the selective crystallization of one diastereomer.
Logical Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Experimental Protocol
This protocol describes the resolution of racemic 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid using L-(+)-tartaric acid as the resolving agent.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid | ≥98% | Commercial Source |
| L-(+)-Tartaric acid | Enantiopure (≥99%) | Commercial Source |
| Methanol | Anhydrous | Commercial Source |
| Diethyl ether | Anhydrous | Commercial Source |
| Sodium hydroxide (NaOH) | ACS Grade | Commercial Source |
| Hydrochloric acid (HCl) | ACS Grade | Commercial Source |
| Deionized water | Type I | In-house |
Step-by-Step Protocol: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid in a minimal amount of boiling methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of boiling methanol. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the yield and purity of the less soluble diastereomeric salt.
-
Salt Formation: Slowly add the hot tartaric acid solution to the solution of the racemic amino acid with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For enhanced crystallization, the solution can be cooled further in an ice bath or stored at 4°C overnight. The rate of cooling can significantly impact the purity of the crystals.[5]
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold methanol, followed by a wash with cold diethyl ether to facilitate drying.
-
Recrystallization (Optional but Recommended): To improve the enantiomeric purity of the isolated salt, a recrystallization step from a minimal amount of hot methanol can be performed. The purity of the salt should be monitored after each recrystallization step by measuring its optical rotation until a constant value is achieved.[4]
Step-by-Step Protocol: Liberation of the Free Amino Acid
-
Dissolution of the Salt: Suspend the purified diastereomeric salt in deionized water.
-
Basification: Adjust the pH of the aqueous suspension to approximately 10-11 by the dropwise addition of a 2M NaOH solution. This will break the salt and liberate the free amino acid.
-
Isolation of the Enantiomer: The liberated enantiomer of 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid may precipitate out of the aqueous solution. If so, it can be collected by filtration. If it remains in solution, it can be extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to its isoelectric point.
-
Purification and Drying: The isolated enantiomer can be further purified by recrystallization. Dry the final product under vacuum.
Analytical Methods for Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric excess is crucial to validate the success of the resolution. Several robust analytical methods are available.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[6] This is often the method of choice for final purity assessment.
-
Principle: The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly effective for amino acid derivatives.[7]
-
Sample Preparation: The amino acid enantiomers are typically derivatized to improve their chromatographic behavior and detectability. A common derivatizing agent is 1-(9-fluorenyl)ethyl chloroformate (FLEC).[8]
-
Typical HPLC Conditions:
-
Column: Chiralpak® IA or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with an acidic or basic additive to improve peak shape.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can also be used to determine enantiomeric excess.[6][9]
-
Principle: In the presence of a chiral auxiliary, the enantiomers of the analyte are converted into diastereomeric species which are, in principle, distinguishable in the NMR spectrum.[10] This results in separate signals for the two enantiomers.
-
Protocol using a Chiral Solvating Agent (e.g., (R)-BINOL derivatives):
-
A known amount of the amino acid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A molar equivalent of the chiral solvating agent is added.
-
The tube is shaken, and the ¹H or ¹⁹F NMR spectrum is recorded.[10]
-
The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.[6]
-
Decision Tree for Analytical Method Selection
Caption: Decision guide for selecting an appropriate analytical method.
Conclusion and Best Practices
The diastereomeric salt crystallization method, when optimized, is a highly effective and scalable approach for the chiral resolution of 3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. Key to success is the careful selection of the resolving agent and solvent, as well as controlled crystallization conditions. For robust validation, the use of orthogonal analytical techniques, such as chiral HPLC and NMR, is strongly recommended to ensure the enantiopurity of the final product. This protocol provides a solid foundation for researchers to successfully perform this critical separation, enabling the advancement of drug discovery and development programs that rely on this important chiral intermediate.
References
-
Snider, B. B., & Che, Q. (2005). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health. [Link]
-
Li, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
You, L., & Anslyn, E. V. (2012). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. PubMed. [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][6][11]dioxol-5-yl)propanoic acid hydrochloride. MySkinRecipes. [Link]
-
Péter, A., & Fogassy, E. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Flood, A. E. (2008). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Bentham Science Publishers. [Link]
-
LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. LibreTexts. [Link]
-
LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. LibreTexts. [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
S, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. National Institutes of Health. [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry. [Link]
-
ResearchGate. (2018). How to separate amino acid enantiomers?. ResearchGate. [Link]
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 11. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral β-Amino Acids in Synthesis
In modern pharmaceutical development, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a fundamental requirement for efficacy and safety. Chiral building blocks—enantiomerically pure compounds used as starting materials—are central to this endeavor, allowing for the efficient and predictable construction of complex drug candidates.[1][2] Among these, non-proteinogenic amino acids are of particular interest. (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a chiral β-amino acid, represents a highly valuable scaffold for medicinal chemists. Its structure uniquely combines three critical features:
-
A Stereodefined Center : The absolute (R)-configuration at the C3 position provides a fixed stereochemical anchor, essential for designing drugs that interact selectively with chiral biological targets like enzymes and receptors.[3]
-
A β-Amino Acid Backbone : Unlike their α-amino acid counterparts, β-amino acids introduce greater conformational flexibility and are often more resistant to metabolic degradation by peptidases, a desirable trait for enhancing drug stability and bioavailability.
-
The Benzo[d]dioxole Moiety : This "methylenedioxyphenyl" group is a well-known pharmacophore present in numerous biologically active compounds. It can serve as a bioisostere for other aromatic systems and critically influences a molecule's electronic and pharmacokinetic properties.
This guide provides detailed insights and a practical protocol for leveraging (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid in a synthetic workflow.
Core Attributes of the Building Block
A thorough understanding of a starting material's properties is the foundation of any successful synthetic campaign.
| Property | Value | Source |
| CAS Number | 464931-62-2 (Hydrochloride Salt) | [4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [5] |
| Molecular Weight | 209.20 g/mol | [5][6] |
| Appearance | Solid | [7] |
| InChI Key | DJWMFJZOSZPAHI-UHFFFAOYSA-N | [5] |
Application Focus: Scaffolding for CNS-Active Agents
The structural features of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid make it particularly well-suited for the synthesis of novel pharmaceutical intermediates.[8] Its primary application lies in research programs targeting neurological disorders.[8] The rationale is that the benzodioxole moiety can facilitate interactions with receptors in the central nervous system (CNS), while the chiral amino acid portion allows for precise spatial positioning of other functional groups to optimize binding affinity and selectivity for targets like GABA or glutamate receptors.[8]
The strategic integration of this building block into a drug discovery pipeline typically follows a logical progression from design to synthesis and screening.
Caption: A typical workflow for integrating a chiral building block in a drug discovery program.
Protocol: Synthesis of (R)-N-benzyl-3-amino-3-(benzo[d]dioxol-5-yl)propanamide
This protocol details a robust and widely applicable amide bond formation, a cornerstone reaction for utilizing this building block. It demonstrates the coupling of the molecule's carboxylic acid with a primary amine, benzylamine, to form a stable amide linkage.
Mechanistic & Reagent Rationale
The success of modern amide coupling reactions hinges on the efficient activation of the carboxylic acid. The chosen conditions—EDC and HOBt—form a highly reliable system.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This water-soluble coupling agent reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.
-
HOBt (1-Hydroxybenzotriazole): This additive serves a dual purpose. It traps the O-acylisourea intermediate to form an activated HOBt-ester. This new intermediate is less prone to racemization at adjacent chiral centers and reacts cleanly with the amine to form the desired amide, improving overall yield and purity.
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic organic base. Its role is to neutralize the hydrochloride salt of the starting material and the HOBt, ensuring the free amine and activated species are available for reaction.
Caption: Synthetic scheme for the EDC/HOBt mediated amide coupling reaction.
Materials & Equipment
-
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride (1.0 eq.)
-
Benzylamine (1.1 eq.)
-
EDC hydrochloride (1.2 eq.)
-
HOBt hydrate (1.2 eq.)
-
DIPEA (3.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Experimental Procedure
-
Vessel Preparation: Under an inert atmosphere, add (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hydrochloride (1.0 eq.) to a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Solvation and Basification: Add anhydrous DMF (approx. 0.1 M concentration) to dissolve the starting material. Cool the resulting solution to 0 °C in an ice bath. Add DIPEA (3.0 eq.) dropwise via syringe. Stir the mixture for 15 minutes at 0 °C to ensure complete neutralization.
-
Carboxylic Acid Activation: To the cooled solution, add HOBt (1.2 eq.) followed by EDC (1.2 eq.) in one portion. Stir the reaction mixture at 0 °C for 30 minutes. A slight increase in turbidity may be observed.
-
Nucleophilic Addition: Slowly add benzylamine (1.1 eq.) dropwise to the activated mixture. Ensure the internal temperature does not rise significantly.
-
Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12–18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.
Reaction Work-up and Product Isolation
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). The aqueous washes remove the water-soluble byproducts and unreacted reagents.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of 20% to 60% ethyl acetate in hexanes) to isolate the pure (R)-N-benzyl-3-amino-3-(benzo[d]dioxol-5-yl)propanamide.
Product Validation
The identity, purity, and stereochemical integrity of the final compound must be rigorously confirmed:
-
Structural Confirmation: Use ¹H and ¹³C NMR spectroscopy to verify the chemical structure.
-
Mass Verification: Employ High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Enantiomeric Purity: Assess the enantiomeric excess (% ee) using chiral High-Performance Liquid Chromatography (HPLC) to ensure no racemization occurred during the coupling reaction.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
- Hughes, D. L. (2010). Synthesis of chiral building blocks for use in drug discovery. PubMed.
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
- Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
-
MySkinRecipes. (R)-3-Amino-3-(benzo[d][1][9]dioxol-5-yl)propanoic acid hydrochloride.
-
CymitQuimica. (R)-3-Amino-3-(benzo[d][1][9]dioxol-5-yl)propanoic acid hydrochloride.
-
AbacipharmTech. (R)-3-Amino-3-(benzo[d][1][9]dioxol-5-yl)propanoic acid hydrochloride.
Sources
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 4. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 3-amino-3-benzo[1,3]dioxol-5-yl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound hyd… [cymitquimica.com]
- 8. This compound hydrochloride [myskinrecipes.com]
- 9. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
Application Notes and Protocols: A Guide to the Incorporation of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid into Peptides
Introduction: The Strategic Value of β-Amino Acids in Peptide Drug Design
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, their clinical utility is often hampered by inherent limitations, most notably their susceptibility to proteolytic degradation and poor oral bioavailability. The incorporation of non-natural amino acids is a cornerstone strategy to overcome these hurdles, and among these, β-amino acids have emerged as particularly powerful tools.[1]
Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone. This seemingly subtle modification imparts a profound influence on the resulting peptide's conformation, dynamics, and proteolytic stability.[1] Peptides containing β-amino acids, often termed β-peptides or α,β-peptides, can adopt unique and stable secondary structures, such as helices and sheets, that are resistant to degradation by common proteases. This enhanced stability translates to a longer plasma half-life and improved pharmacokinetic profiles.
This guide focuses on the incorporation of a specific and medicinally relevant β-amino acid, (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid . The benzo[d][2][3]dioxole (also known as methylenedioxyphenyl) moiety is a prevalent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-hyperlipidemia, and antioxidative properties.[4][5] Its inclusion in a peptide sequence can therefore be a strategic approach to imbue the resulting molecule with novel biological functions or to enhance its interaction with specific cellular targets.[4][5][6]
This document provides a comprehensive overview and detailed protocols for the successful incorporation of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot their synthetic strategies.
Part 1: Preparing the Building Block: Synthesis of Fmoc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
The successful incorporation of any non-standard amino acid into a peptide sequence begins with the preparation of the appropriately protected building block. For Fmoc-based solid-phase peptide synthesis, this necessitates the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][7]
Protocol 1.1: Fmoc Protection of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
This protocol outlines a general and effective method for the N-terminal Fmoc protection of the title β-amino acid using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide).
Materials:
-
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
-
Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid.
-
Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise over 30 minutes at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted Fmoc-OSu and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The Fmoc-protected amino acid will precipitate out as a white solid.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
The following protocol details the incorporation of the prepared Fmoc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid into a growing peptide chain on a solid support using a manual or automated peptide synthesizer. The Fmoc/tBu strategy is employed, which is the most common approach in modern SPPS.[3][8][9]
General SPPS Workflow
The process of extending a peptide chain on a solid support is cyclical, involving repeated steps of deprotection and coupling.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 2.1: Incorporation of Fmoc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Solid-phase synthesis vessel (manual or automated)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes prior to the first deprotection step.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the deprotection step with fresh solution for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of Fmoc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid:
-
In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the β-amino acid.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test or a similar qualitative test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction.
-
If the test is positive, a second coupling (recoupling) may be necessary. Drain the reaction solution, wash with DMF, and repeat steps 3 and 4.
-
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the cycle of deprotection (Step 2) and coupling (Steps 3-6) for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Part 3: Key Considerations and Mechanistic Insights
Choice of Coupling Reagent: HATU vs. HBTU
The incorporation of sterically hindered amino acids, including many β-amino acids, can be challenging. The efficiency of peptide bond formation is highly dependent on the choice of coupling reagent.[10] While both HATU and HBTU are highly effective, HATU is generally considered superior for difficult couplings.[2][11]
Mechanism of Action:
Caption: Simplified mechanism of peptide bond formation using aminium-based coupling reagents.
HATU contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-active ester compared to the OBt-ester formed by HBTU.[11] This increased reactivity helps to overcome the steric hindrance presented by the β-amino acid, leading to faster reaction times and higher coupling efficiencies.[2]
| Feature | HATU | HBTU |
| Active Moiety | 7-Azabenzotriazole (HOAt) | Benzotriazole (HOBt) |
| Reactivity | Very High | High |
| Performance in Hindered Couplings | Excellent | Good |
| Risk of Racemization | Lower | Higher |
| Cost | Generally Higher | Generally Lower |
| Table 1: Comparison of HATU and HBTU Coupling Reagents.[2][11] |
For the incorporation of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, HATU is the recommended coupling reagent to maximize yield and minimize the need for recoupling, thereby saving time and resources.
Controlling Racemization
While β-amino acids are generally less prone to racemization at the α-carbon compared to their α-amino acid counterparts during activation, maintaining chiral purity is paramount. The use of aminium-based coupling reagents like HATU, in conjunction with a tertiary amine base such as DIPEA, is known to effectively suppress racemization.[1] Pre-activation times should be kept to a minimum to reduce the risk of any potential side reactions.
Conclusion
The incorporation of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid into peptides offers a promising avenue for the development of novel peptidomimetics with enhanced stability and potentially unique biological activities. The protocols outlined in this guide provide a robust framework for the successful synthesis of these modified peptides. By understanding the underlying chemical principles and carefully selecting reagents and reaction conditions, researchers can effectively harness the power of β-amino acids to advance their drug discovery and development programs.
References
-
De Marco, R., & Geden, J. V. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(10), 969–973. [Link]
-
Lokey Lab Protocols. (2017). Fmoc. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
ResearchGate. (n.d.). Structures of Benzodioxole derivatives that have biological activities. [Link]
-
Biotage. (2023). What is solid phase peptide synthesis?. [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][2][3]dioxol-5-yl)propanoic acid hydrochloride. [Link]
-
Hawash, M., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Journal of Biomolecular Structure and Dynamics, 42(1), 1-16. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Dilunbio. (2025). Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chempep.com [chempep.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: In Vitro Characterization of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid as a Putative GABA-B Receptor Modulator
Introduction: The Therapeutic Potential of Modulating the GABA-B Receptor
The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical regulator of inhibitory neurotransmission throughout the central nervous system.[1] Functional GABA-B receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, which couple primarily to Gi/o proteins.[2] This coupling initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2]
Direct agonists of the GABA-B receptor, such as baclofen, have established therapeutic utility in conditions like muscle spasticity. However, their systemic activity can lead to undesirable side effects, including sedation and motor impairment.[1][3] This has spurred the development of positive allosteric modulators (PAMs), which represent a more nuanced therapeutic strategy.[4][5] PAMs do not activate the receptor directly but instead bind to a distinct allosteric site, enhancing the affinity and/or efficacy of the endogenous ligand, GABA.[2][5] This mechanism offers the potential for a more localized and physiologically-driven enhancement of GABA-B signaling, potentially mitigating the side-effect profile of orthosteric agonists.[2]
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a compound of interest for its potential to interact with neurotransmitter systems, such as GABA or glutamate receptors, based on its structural features.[6] This application note provides detailed in vitro protocols to characterize the activity of this compound as a putative GABA-B receptor PAM. We will focus on two primary functional assays: a cAMP reduction assay to assess its impact on the canonical Gi/o signaling pathway and an intracellular calcium flux assay to investigate its modulatory effects on ion channel activity.
GABA-B Receptor Signaling Pathway
The activation of the GABA-B receptor by GABA, and its potentiation by a PAM, initiates a cascade of intracellular events. The following diagram illustrates the core signaling pathways that are interrogated by the subsequent protocols.
Caption: GABA-B receptor signaling cascade.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This assay quantifies the intracellular cAMP concentration, providing a direct measure of adenylyl cyclase inhibition following GABA-B receptor activation. The competitive immunoassay format results in a signal that is inversely proportional to the amount of cAMP produced by the cells.
Scientific Rationale
The GABA-B receptor's coupling to Gi proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. A potent GABA-B agonist will therefore cause a dose-dependent decrease in intracellular cAMP levels. A PAM, in the presence of a sub-maximal concentration of GABA, will further decrease cAMP levels by enhancing the agonist's effect. This assay is a robust method for quantifying the functional consequences of Gi-coupled GPCR activation.
Experimental Workflow
Caption: Workflow for the HTRF cAMP assay.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human GABA-B1 and GABA-B2 receptors.
-
Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotics.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Test Compound: (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, prepared as a 10 mM stock in DMSO.
-
GABA: Prepared as a 10 mM stock in water.
-
Forskolin: Prepared as a 10 mM stock in DMSO (used to stimulate adenylyl cyclase and establish a baseline for inhibition).
-
HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer), containing cAMP-d2 and anti-cAMP cryptate conjugates.
-
Plate: Low-volume, 384-well white microplate.
-
Reader: HTRF-compatible plate reader.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
On the day of the assay, wash cells with PBS and detach using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer and perform a cell count. Adjust the cell density to 2 x 10^5 cells/mL. Causality: This density ensures an optimal number of receptors per well for a robust signal window.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in assay buffer. A typical starting range is from 100 µM down to 1 nM.
-
Prepare a fixed concentration of GABA. For PAM mode, an EC20 concentration of GABA (predetermined) is recommended. Causality: Using a sub-maximal GABA concentration allows for the detection of potentiation by the PAM.
-
Prepare a fixed concentration of Forskolin (e.g., 10 µM) to stimulate cAMP production in control wells.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate (1,000 cells/well).
-
Add 5 µL of the test compound dilutions. For control wells, add 5 µL of assay buffer.
-
Add 5 µL of GABA (at EC20) to all wells except the basal and forskolin-only controls.
-
Add 5 µL of Forskolin to all wells to stimulate cAMP production.
-
Seal the plate and incubate for 30 minutes at room temperature. Causality: This incubation period allows for the modulation of adenylyl cyclase and subsequent changes in cAMP levels.
-
Following incubation, add 5 µL of the cAMP-d2 conjugate, followed by 5 µL of the anti-cAMP cryptate conjugate to all wells.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature. Causality: This allows the competitive immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data using the following formula to calculate Delta F (%): ((Standard or Sample Ratio - Ratio of Negative Control) / Ratio of Negative Control) x 100.
-
Plot the Delta F (%) against the log concentration of the test compound to generate dose-response curves and determine EC50/IC50 values.
-
| Parameter | Agonist Mode | PAM Mode |
| GABA Concentration | Variable (dose-response) | Fixed (e.g., EC20) |
| Test Compound | Fixed or Variable | Variable (dose-response) |
| Expected Outcome | Dose-dependent decrease in cAMP | Dose-dependent potentiation of GABA-induced cAMP decrease |
Protocol 2: Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation. While GABA-B receptors primarily inhibit Ca2+ channels, this assay can be adapted to measure the modulation of Ca2+ influx induced by other stimuli.
Scientific Rationale
GABA-B receptor activation by GABA leads to the inhibition of voltage-gated calcium channels via the Gβγ subunit of the Gi/o protein.[7] This results in a decrease in calcium influx upon depolarization. A PAM would enhance this inhibitory effect. This assay uses a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to free intracellular calcium, allowing for real-time monitoring of changes in [Ca2+]i.
Experimental Workflow
Caption: Workflow for the intracellular calcium flux assay.
Materials and Reagents
-
Cell Line: As in Protocol 1.
-
Culture Medium: As in Protocol 1.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar dye.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage.
-
Test Compound: (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, prepared as a 10 mM stock in DMSO.
-
GABA: Prepared as a 10 mM stock in water.
-
Depolarizing Stimulus: KCl solution (e.g., 50 mM).
-
Plate: 96-well, black-walled, clear-bottom microplate.
-
Reader: Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Protocol
-
Cell Plating:
-
Seed cells into the 96-well plate at a density of 50,000 cells/well and culture overnight to form a monolayer. Causality: A confluent monolayer ensures a consistent cell number and response per well.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution.
-
Incubate for 60 minutes at 37°C in the dark. Causality: The AM ester form of the dye allows it to cross the cell membrane; intracellular esterases then cleave the AM group, trapping the fluorescent dye inside.
-
Wash the cells twice with assay buffer to remove any extracellular dye. Leave 100 µL of assay buffer in each well.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a fixed EC80 concentration of GABA in assay buffer.
-
Add 50 µL of the compound/GABA solution to the respective wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the baseline fluorescence for 10-20 seconds.
-
Using the instrument's liquid handler, inject 50 µL of the KCl solution to depolarize the cells and stimulate calcium influx.
-
Continue to measure fluorescence every 1-2 seconds for 2-3 minutes.
-
Analyze the data by calculating the peak fluorescence response over the baseline.
-
Plot the percentage of inhibition of the KCl-stimulated response against the log concentration of the test compound to determine the IC50.
-
| Parameter | Agonist Mode | PAM Mode |
| GABA Concentration | Variable (dose-response) | Fixed (e.g., EC80) |
| Test Compound | Fixed or Variable | Variable (dose-response) |
| Expected Outcome | Dose-dependent inhibition of KCl-stimulated calcium influx | Dose-dependent potentiation of GABA-induced inhibition of calcium influx |
Conclusion and Interpretation
The successful execution of these protocols will enable a comprehensive in vitro characterization of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. If the compound is a GABA-B receptor PAM, the expected results would be a dose-dependent decrease in cAMP levels and a dose-dependent inhibition of calcium influx, both observed only in the presence of GABA. The magnitude of the leftward shift in the GABA dose-response curve in the presence of the test compound will provide a quantitative measure of its potentiation activity. These foundational assays provide the necessary data to guide further drug development efforts, including more complex electrophysiological studies and in vivo efficacy models.
References
-
Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. PMC - PubMed Central. Available at: [Link]
-
Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PMC - PubMed Central. Available at: [Link]
-
In vitro and in vivo characterization of the novel GABAB receptor positive allosteric modulator, 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE). PubMed. Available at: [Link]
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. PMC - PubMed Central. Available at: [Link]
-
Influence of positive allosteric modulators on GABA(B) receptor coupling in rat brain: a scintillation proximity assay characterisation of G protein subtypes. PubMed. Available at: [Link]
-
(R)-3-Amino-3-(benzo[d][3][4]dioxol-5-yl)propanoic acid hydrochloride. MySkinRecipes. Available at: [Link]
-
Potential GABA B Receptor Antagonists. IX The Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic Acid, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid and 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid. ResearchGate. Available at: [Link]
-
(S)-2-Amino-3-(benzo[d][3][4]dioxol-5-yl)propanoic acid hydrochloride. PubChem. Available at: [Link]
-
GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity. PMC - NIH. Available at: [Link]
-
Characterization of GABA B R PAM effects on receptor desensitization... ResearchGate. Available at: [Link]
-
What are GABAB receptor positive allosteric modulators and how do they work?. Available at: [Link]
-
Gamma Aminobutyric Acid Receptor, Type B (GABA-BR) Antibody, IgG by CBA-IFA With Reflex to Titer, Serum. ARUP Laboratories Test Directory. Available at: [Link]
-
Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available at: [Link]
-
Anti-Gamma-Aminobutyric Acid B (GABA-B) Receptor Encephalitis: A Case Series Analyzing Treatment Modalities and Cancer Screening Recommendations. PubMed. Available at: [Link]
-
Agonists of the γ-aminobutyric acid type B (GABA B ) receptor derived from β-hydroxy and β-amino difluoromethyl ketones. PubMed. Available at: [Link]
-
GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. PubMed. Available at: [Link]
-
Pharmacological Subtypes of the Gamma-Aminobutyric acidA Receptors Defined by a Gamma-Aminobutyric Acid Analogue 4,5,6,7-tetrahydroisoxazolo[5,4-c] pyridin-3-ol and Allosteric Coupling: Characterization Using Subunit-Specific Antibodies. PubMed. Available at: [Link]
-
Cryo-EM structures of ρ1 GABAA receptors with antagonist and agonist drugs. PMC. Available at: [Link]
Sources
- 1. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo characterization of the novel GABAB receptor positive allosteric modulator, 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 7. Influence of positive allosteric modulators on GABA(B) receptor coupling in rat brain: a scintillation proximity assay characterisation of G protein subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pharmacological Profiling of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid Derivatives as GABA Receptor Modulators
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological investigation of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid and its derivatives. This class of compounds, characterized by a chiral β-amino acid scaffold linked to a benzodioxole moiety, holds significant potential for modulating neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) system.[1] Given their structural similarity to known GABA receptor ligands, these derivatives are prime candidates for development as therapeutics for neurological and psychiatric disorders.[1][2] This guide details the scientific rationale, step-by-step experimental protocols for in vitro characterization, and an overview of relevant signaling pathways to facilitate their systematic evaluation.
Introduction and Scientific Rationale
β-Amino acids are non-proteinogenic amino acids that serve as crucial building blocks for a wide array of biologically active molecules and pharmaceuticals.[3][4] Their incorporation into molecular scaffolds can confer unique conformational constraints and metabolic stability. The specific structure of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is noteworthy for two key features:
-
β-Amino Acid Backbone: This core structure is analogous to that of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS).[5] Specifically, it resembles GABAergic modulators like baclofen and phenibut, which act primarily at the GABA type B (GABAB) receptor.[2] This structural mimicry provides a strong rationale for investigating these derivatives as potential GABAB receptor agonists, antagonists, or allosteric modulators.[2]
-
Benzodioxole Moiety: The 1,3-benzodioxole group is a "privileged structure" in medicinal chemistry, found in numerous CNS-active compounds.[6] It can influence physicochemical properties such as lipophilicity, which is critical for blood-brain barrier (BBB) penetration, and can engage in specific binding interactions with target proteins.[7]
Dysfunction of the GABAB receptor is implicated in a variety of disorders, including anxiety, depression, epilepsy, and addiction.[5][8] Therefore, developing novel ligands that can precisely modulate GABAB receptor activity is a significant therapeutic goal. These application notes will guide the user through the essential workflow for characterizing the pharmacological activity of novel derivatives based on the (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid scaffold.
Pharmacological Evaluation Workflow
A systematic approach is essential for characterizing novel compounds. The workflow begins with determining the compound's affinity for the target receptor, followed by assessing its functional effect on receptor signaling.
Caption: Experimental workflow for pharmacological profiling.
In Vitro Characterization Protocols
Protocol 1: GABAB Receptor Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the GABAB receptor by measuring their ability to displace a known radiolabeled antagonist.
Causality: This is the primary screening assay to confirm that a novel compound physically interacts with the target receptor. We use a high-affinity antagonist radioligand, such as [3H]CGP54626, to ensure stable and specific binding that can be competitively displaced.[9] Thorough washing of the membrane preparation is critical to remove endogenous GABA, which would otherwise interfere with the assay.[10]
Materials:
-
Membrane Preparation: Rat cortical membranes expressing GABAB receptors.
-
Radioligand: [3H]CGP54626 (specific activity ~30-60 Ci/mmol).
-
Assay Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Non-specific Binding: GABA (100 µM) or another high-affinity unlabeled ligand.
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO).
-
Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue and prepare crude membranes via differential centrifugation. Thoroughly wash the membranes multiple times to remove endogenous GABA.[10][11] Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer
-
25 µL of [3H]CGP54626 (final concentration ~4 nM)[9]
-
25 µL of test compound (at 10-12 different concentrations, e.g., 1 pM to 100 µM) or vehicle/non-specific binding control.
-
100 µL of membrane preparation (~50-100 µg protein).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.[9]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to separate bound from free radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (vehicle) - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound ID | Structure Modification | IC50 (nM) | Ki (nM) |
| Lead-001 | (R)-enantiomer | 150 | 75 |
| Deriv-002 | N-alkylation | 85 | 42 |
| Deriv-003 | Phenyl ring sub. | 2200 | 1100 |
Protocol 2: [35S]GTPγS Binding Functional Assay
Objective: To determine if a compound acts as an agonist, antagonist, or allosteric modulator by measuring its effect on G-protein activation.
Causality: GABAB is a G-protein coupled receptor (GPCR) that signals through Gαi/o proteins.[5] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, activating it.[9] We use [35S]GTPγS, a non-hydrolyzable GTP analog, which binds and "traps" the G-protein in an active state, allowing for a cumulative and easily measurable signal of receptor activation.[9]
Materials:
-
Membrane Preparation: As in Protocol 1.
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Agonist Control: GABA or baclofen.
-
Test compounds.
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer containing GDP (final concentration ~30 µM).
-
25 µL of test compound (agonist mode) or test compound + a fixed concentration of GABA (e.g., EC80) for antagonist/modulator mode.
-
100 µL of membrane preparation (~10-20 µg protein).
-
25 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Harvesting & Quantification: Terminate, harvest, and quantify as described in Protocol 1.
-
Data Analysis:
-
Agonist Mode: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like GABA.
-
Antagonist Mode: Observe if the test compound shifts the dose-response curve of GABA to the right (competitive antagonist) or reduces its Emax (non-competitive antagonist).
-
Data Presentation:
| Compound ID | Agonist EC50 (nM) | Emax (% of GABA) | Antagonist Kb (nM) |
| Lead-001 | 250 | 95% (Full Agonist) | - |
| Deriv-002 | 90 | 110% (Full Agonist) | - |
| Deriv-004 | >10,000 | <5% | 150 |
Protocol 3: cAMP Inhibition Functional Assay
Objective: To measure functional activity by quantifying the inhibition of adenylyl cyclase, a downstream effector of GABAB receptor activation.
Causality: The Gαi/o subunit activated by the GABAB receptor directly inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This assay provides a cellular, physiological readout of receptor function. Forskolin is used to artificially stimulate AC, creating a high baseline of cAMP that can then be robustly inhibited by a GABAB agonist.
Materials:
-
CHO or HEK293 cells stably expressing the human GABAB receptor.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Test compounds.
Procedure:
-
Cell Plating: Plate the cells in a suitable format (e.g., 384-well plate) and grow to confluence.
-
Assay:
-
Wash cells with serum-free media.
-
Pre-incubate cells with test compounds for 15-30 minutes.
-
Add Forskolin (final concentration ~5 µM) to stimulate cAMP production.[9]
-
Incubate for another 30 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response.
-
Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.
-
For antagonists, co-incubate with a range of GABA concentrations to observe a rightward shift in the GABA dose-response curve.[9]
-
GABAB Receptor Signaling Pathway
The GABAB receptor is an obligate heterodimer composed of GABAB1 and GABAB2 subunits.[5] Ligand binding occurs at the Venus Flytrap (VFT) domain of the GABAB1 subunit, while the GABAB2 subunit is responsible for G-protein coupling.[2][12] Activation leads to two primary downstream signaling events mediated by the Gαi/o and Gβγ subunits.
Caption: Canonical GABAB receptor signaling cascade.
Pathway Description:
-
Gαi/o Pathway: The activated Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP.[5] This modulation affects the activity of downstream effectors like Protein Kinase A (PKA).
-
Gβγ Pathway: The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization (postsynaptic inhibition).[5] It also inhibits voltage-gated Ca2+ channels, which reduces neurotransmitter release from presynaptic terminals.[5]
Preliminary In Vivo Assessment
Compounds that demonstrate high affinity and potent agonist activity in vitro can be advanced to in vivo models to assess their therapeutic potential and side-effect profile.
Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiety-reducing effects of a test compound in rodents.
Causality: The EPM is a standard behavioral test based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, like GABAB agonists, are expected to increase the time spent in the open arms of the maze, as the animal is less fearful of exploration.
Materials:
-
Elevated plus maze apparatus.
-
Male mice or rats.
-
Test compound formulated in a suitable vehicle for administration (e.g., intraperitoneal injection).
-
Vehicle control.
-
Positive control (e.g., diazepam).
-
Video tracking software.
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control to different groups of animals (n=8-12 per group). Allow for a pre-treatment period (e.g., 30 minutes for IP injection).
-
Testing: Place each animal individually in the center of the EPM, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Recording: Record the session using video tracking software. Key parameters to measure are:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into open and closed arms.
-
Total distance traveled (to control for general locomotor effects).
-
-
Data Analysis: Compare the parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the time spent in the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic effect.
Conclusion and Future Directions
This guide provides a foundational framework for the pharmacological characterization of novel (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid derivatives. By systematically applying these protocols, researchers can determine the affinity, potency, and functional activity of their compounds at the GABAB receptor. Promising candidates identified through this workflow can then be subjected to further investigation, including selectivity profiling against other receptors, pharmacokinetic studies (ADME), and evaluation in a broader range of disease-relevant animal models to fully elucidate their therapeutic potential.
References
-
Kaupmann, K., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]
-
Frølund, B., et al. (n.d.). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. Available at: [Link]
-
Koek, W., et al. (n.d.). GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][8][9]dioxol-5-yl)propanoic acid hydrochloride. Available at: [Link]
-
Sadeghian, H., et al. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
PubChem. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. Available at: [Link]
-
Lehmann, A., et al. (2008). Synthesis and Pharmacological Evaluation of Novel γ-Aminobutyric Acid Type B (GABAB) Receptor Agonists as Gastroesophageal Reflux Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Pin, J. P., & Bettler, B. (n.d.). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology. Available at: [Link]
-
Martínez-Dávila, A., et al. (n.d.). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. Available at: [Link]
-
Jiang, X., et al. (2013). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology. Available at: [Link]
-
Mandic, M. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the Serbian Chemical Society. Available at: [Link]
-
PubChem. (2018). Agonists of the γ-aminobutyric acid type B (GABA B ) receptor derived from β-hydroxy and β-amino difluoromethyl ketones. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]
-
Li, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. Available at: [Link]
-
Unu, B., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Available at: [Link]
-
Enna, S. J. (n.d.). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Enna, S. J., & Möhler, H. (n.d.). Characterization of GABA Receptors. Current Protocols in Pharmacology. Available at: [Link]
-
Szymańska, E., et al. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Current Organic Chemistry. Available at: [Link]
-
Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Available at: [Link]
-
PDSP. (n.d.). GABA. Available at: [Link]
-
Chen, Y., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. Pharmacology Research & Perspectives. Available at: [Link]
-
Odusami, J. A., et al. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. Available at: [Link]
-
Kovalskyi, R., et al. (n.d.). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[8][9]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. MDPI. Available at: [Link]
-
Rehman, M. F., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Molecules | An Open Access Journal from MDPI. Available at: [Link]
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]
- 8. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]
Application Notes & Protocols: Synthesis of Novel Bio-active Derivatives from (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
Abstract
This comprehensive guide details the strategic synthesis of novel derivatives from (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry. The benzodioxole moiety is a recognized pharmacophore present in numerous bioactive compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and antidiabetic properties.[1] The inherent chirality and the presence of two reactive functional groups—a secondary amine and a carboxylic acid—make this starting material a versatile scaffold for the development of new chemical entities. This document provides detailed, field-proven protocols for N-acylation, N-sulfonylation, amide coupling, and esterification, complete with mechanistic insights and characterization data to guide researchers in drug discovery and development.
Introduction: The Strategic Value of the Scaffold
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a non-natural, chiral β-amino acid. Such structures are fundamental building blocks in the synthesis of small molecule pharmaceuticals and biologically active peptides.[2] The inclusion of β-amino acids can induce unique secondary structures in peptides, enhance proteolytic stability, and modulate biological activity, making them highly valuable in drug design.[3]
The benzodioxole ring system, in particular, is a privileged scaffold in drug discovery due to its lipophilic nature and its presence in a large number of bioactive molecules.[4] Derivatives of benzodioxole have been reported to possess a spectrum of biological activities, including anticancer, anti-tuberculosis, antimicrobial, and analgesic effects.[4] This inherent bioactivity of the core structure makes the starting material a highly promising platform for generating novel derivatives with potentially enhanced or new therapeutic properties. This guide explores four primary avenues of derivatization, targeting the amine and carboxylic acid functionalities to create a diverse library of novel compounds.
Synthetic Strategy Overview
The synthetic derivatization of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid hinges on the selective modification of its two primary functional groups. Direct derivatization is possible; however, to prevent self-reaction (polymerization) during activation of the carboxylic acid, or to direct reactivity exclusively to the carboxyl group, protection of the amine is a crucial first step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
The overall synthetic workflow is depicted below:
Figure 1: General workflow for the synthesis of derivatives.
Protocols and Methodologies
Amine Protection: Synthesis of N-Boc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
Rationale: The protection of the amino group is a critical first step for subsequent modifications of the carboxylic acid. The Boc group is selected for its robustness and orthogonal cleavage conditions relative to the ester and amide bonds to be formed.
Protocol:
-
Suspend (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq.) and stir the mixture until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in 1,4-dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product as a white solid.
Carboxylic Acid Derivatization
Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes racemization and provides high yields, even with sterically hindered substrates.
Figure 2: Amide coupling workflow using HATU.
Protocol:
-
Dissolve N-Boc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).
-
Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.
-
Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc amide in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final amide as its TFA salt.
Rationale: Fischer esterification is a classic, reliable method for producing esters from carboxylic acids and alcohols using an acid catalyst. Using the alcohol as the solvent drives the equilibrium towards the product.
Protocol:
-
Suspend N-Boc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which will act as both reactant and solvent.
-
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq.) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
-
Deprotection: Follow the deprotection protocol described in section 3.2.1 to obtain the final ester derivative.
Amine Derivatization
Rationale: Acetylation of the amine group can significantly alter the compound's polarity, hydrogen bonding capability, and metabolic stability. Acetic anhydride is a readily available and highly effective acetylating agent.
Protocol:
-
Dissolve (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (1.0 eq.) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 3.0 eq.) and stir until a clear solution is formed.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetyl derivative.
Rationale: The introduction of a sulfonamide group is a common strategy in drug design to mimic a carboxylate group, improve pharmacokinetic properties, or act as a transition-state analogue for enzyme inhibitors.
Protocol:
-
Dissolve (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (1.0 eq.) in a 1:1 mixture of THF and saturated aqueous sodium bicarbonate.
-
Cool the mixture to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in THF dropwise.
-
Stir the reaction vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted TsCl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-tosyl derivative.
Data Presentation
The following table summarizes the expected characterization data for the starting material and its synthesized derivatives. Note: Experimental NMR data for the starting material is not widely published; therefore, characteristic shifts are predicted based on the structure. Researchers should obtain a baseline spectrum of their starting material.
| Compound Name | Molecular Formula | Mol. Weight | Expected ¹H NMR Key Signals (δ ppm) | Expected ¹³C NMR Key Signals (δ ppm) |
| (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid | C₁₀H₁₁NO₄ | 209.20 | 6.7-6.9 (m, 3H, Ar-H), 5.95 (s, 2H, OCH₂O), 4.4-4.5 (m, 1H, CH-N), 2.6-2.8 (m, 2H, CH₂) | 175-178 (C=O), 147-148 (Ar-C-O), 135-137 (Ar-C), 119-121 (Ar-CH), 108-109 (Ar-CH), 106-107 (Ar-CH), 101-102 (OCH₂O), 50-52 (CH-N), 40-42 (CH₂) |
| N-Boc-(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid | C₁₅H₁₉NO₆ | 309.31 | 6.7-6.9 (m, 3H, Ar-H), 5.95 (s, 2H, OCH₂O), 5.0-5.2 (m, 1H, CH-N), 2.7-2.9 (m, 2H, CH₂), 1.40 (s, 9H, t-Bu) | 176-179 (C=O, acid), 155-156 (C=O, Boc), 147-148 (Ar-C-O), 135-137 (Ar-C), 119-121 (Ar-CH), 108-109 (Ar-CH), 106-107 (Ar-CH), 101-102 (OCH₂O), 80-81 (C(CH₃)₃), 51-53 (CH-N), 39-41 (CH₂), 28.5 (C(CH₃)₃) |
| (R)-Methyl 3-Amino-3-(benzo[d]dioxol-5-yl)propanoate | C₁₁H₁₃NO₄ | 223.23 | 6.7-6.9 (m, 3H, Ar-H), 5.95 (s, 2H, OCH₂O), 4.4-4.5 (m, 1H, CH-N), 3.65 (s, 3H, OCH₃), 2.6-2.8 (m, 2H, CH₂) | 172-174 (C=O, ester), 147-148 (Ar-C-O), 135-137 (Ar-C), 119-121 (Ar-CH), 108-109 (Ar-CH), 106-107 (Ar-CH), 101-102 (OCH₂O), 52-53 (OCH₃), 50-52 (CH-N), 40-42 (CH₂) |
| (R)-3-Acetamido-3-(benzo[d]dioxol-5-yl)propanoic acid | C₁₂H₁₃NO₅ | 251.24 | 8.0-8.2 (d, 1H, NH), 6.7-6.9 (m, 3H, Ar-H), 5.95 (s, 2H, OCH₂O), 5.2-5.4 (m, 1H, CH-N), 2.7-2.9 (m, 2H, CH₂), 1.95 (s, 3H, COCH₃) | 175-178 (C=O, acid), 169-170 (C=O, amide), 147-148 (Ar-C-O), 135-137 (Ar-C), 119-121 (Ar-CH), 108-109 (Ar-CH), 106-107 (Ar-CH), 101-102 (OCH₂O), 50-52 (CH-N), 38-40 (CH₂), 23-24 (COCH₃) |
| (R)-3-(Benzo[d]dioxol-5-yl)-3-(tosylamino)propanoic acid | C₁₇H₁₇NO₆S | 363.38 | 7.7 (d, 2H, Ar-H, tosyl), 7.3 (d, 2H, Ar-H, tosyl), 6.5-6.7 (m, 3H, Ar-H), 5.90 (s, 2H, OCH₂O), 4.8-5.0 (m, 1H, CH-N), 2.8-3.0 (m, 2H, CH₂), 2.40 (s, 3H, Ar-CH₃) | 174-177 (C=O), 147-148 (Ar-C-O), 143-144 (Ar-C-S), 138-139 (Ar-C), 133-134 (Ar-C), 129-130 (Ar-CH, tosyl), 127-128 (Ar-CH, tosyl), 119-121 (Ar-CH), 108-109 (Ar-CH), 107-108 (Ar-CH), 101-102 (OCH₂O), 53-55 (CH-N), 39-41 (CH₂), 21.5 (Ar-CH₃) |
Conclusion
The protocols outlined in this guide provide a robust and versatile framework for the synthesis of novel derivatives from (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. By leveraging standard protection chemistry and employing modern, efficient coupling reagents, researchers can readily access a wide array of amides, esters, and N-acylated compounds. These methodologies are designed to be reproducible and scalable, facilitating the generation of compound libraries for high-throughput screening in drug discovery programs. The inherent biological relevance of the benzodioxole scaffold, combined with the structural diversity introduced by these derivatizations, positions this research as a promising avenue for the development of new therapeutic agents.
References
-
Structures of benzodioxol derivatives having various biological activities. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. (2014). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Structures of Benzodioxole derivatives that have biological activities. (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. (2023). Inhibitor Research Hub. Retrieved January 17, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved January 17, 2026, from [Link]
-
Acetylation of Peptides and Proteins: Monograph 0003. (2007). IonSource. Retrieved January 17, 2026, from [Link]
-
Highly Efficient Protocol for Sulfonylation of Amino Acid. (n.d.). PJSIR. Retrieved January 17, 2026, from [Link]
-
Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. (2023). Organic Syntheses. Retrieved January 17, 2026, from [Link]
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hyd… [cymitquimica.com]
- 2. This compound hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. (R)-3-AMINO-3-(3,4-METHYLENEDIOXYPHENYL)PROPIONIC ACID | 723284-85-3 [m.chemicalbook.com]
Application Note: A Guide to the Biocatalytic Synthesis of Chiral β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral β-amino acids are indispensable building blocks in modern medicinal chemistry and drug development.[1][2] Their incorporation into peptide-based therapeutics can induce stable, predictable secondary structures and confer remarkable resistance to proteolytic degradation, enhancing pharmacokinetic profiles.[1] The structural motif of β-amino acids is a cornerstone of numerous biologically active compounds, including blockbuster drugs like the β-lactam antibiotics and various anticancer agents.[2] Consequently, the development of robust, efficient, and stereoselective synthetic routes to enantiopure β-amino acids is a critical objective.
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering reactions that proceed under mild, aqueous conditions with exceptional levels of enantio-, regio-, and chemo-selectivity.[3][4][5] This guide provides a detailed overview of the principal biocatalytic strategies for producing chiral β-amino acids, complete with field-proven insights, step-by-step protocols for key methodologies, and comparative data to inform experimental design.
Section 1: Transaminases (TAs) for Asymmetric Amination
Principle and Mechanism Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a carbonyl acceptor.[6][7] This capability can be harnessed in two primary modes for β-amino acid synthesis:
-
Asymmetric Synthesis: A prochiral β-keto acid or ester is converted directly into a single enantiomer of the corresponding chiral β-amino acid. This route is highly atom-economical and can achieve theoretical yields of up to 100%.[7]
-
Kinetic Resolution: A racemic mixture of a β-amino acid is resolved by the enantioselective deamination of one enantiomer, leaving the other, desired enantiomer untouched. This method is limited to a theoretical maximum yield of 50% for the target enantiomer.[7][8]
The choice of amine donor is critical; donors like L-alanine or isopropylamine are often used because their corresponding ketone byproducts (pyruvate and acetone, respectively) are volatile or can be removed, which helps drive the reaction equilibrium towards product formation.[9]
Workflow: Transaminase-Catalyzed Synthesis
Caption: Transaminase workflows for asymmetric synthesis and kinetic resolution.
Protocol 1: Asymmetric Synthesis of (S)-3-amino-3-phenylpropanoic acid
This protocol describes the asymmetric synthesis from a prochiral β-keto acid using a recombinant ω-transaminase.
Materials:
-
Benzoylacetic acid (β-keto acid substrate)
-
L-Alanine (amine donor)
-
Recombinant (S)-selective ω-transaminase (lyophilized powder or solution)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
L-Alanine dehydrogenase (AlaDH) and NADH (for byproduct removal, optional but recommended)
-
Ammonia solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction buffer by dissolving 100 mM benzoylacetic acid, 200 mM L-alanine, and 1 mM PLP in 100 mM potassium phosphate buffer (pH 7.5).
-
Enzyme Addition: Add the ω-transaminase to the reaction mixture to a final concentration of 1-5 mg/mL. If using an equilibrium-shifting system, also add L-alanine dehydrogenase (10 U/mL) and NADH (1.5 mM).
-
Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30-40°C) with gentle agitation for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Quench the reaction with an equal volume of methanol, centrifuge to remove the enzyme, and analyze the supernatant for substrate consumption and product formation using chiral HPLC (see Section 4).
-
Work-up and Isolation: Once the reaction reaches completion (>95% conversion), terminate it by adding HCl to lower the pH to ~2. This protonates the product and precipitates the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted substrate.
-
Adjust the pH of the aqueous layer to the isoelectric point of the β-amino acid (typically pH 6-7) using an ammonia solution to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Kinetic Resolution of racemic-β-Phenylalanine[8]
This protocol resolves a racemic mixture to yield the (R)-enantiomer.
Materials:
-
rac-β-Phenylalanine (racemic substrate)
-
Pyruvic acid (amine acceptor)
-
(S)-selective ω-Transaminase from Burkholderia graminis[8]
-
PLP
-
Tris-HCl buffer (50 mM, pH 8.0)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 50 mM rac-β-phenylalanine, 75 mM sodium pyruvate, and 1 mM PLP in 50 mM Tris-HCl buffer (pH 8.0).
-
Enzyme Addition: Initiate the reaction by adding the (S)-selective ω-transaminase to a final concentration of 2 mg/mL.
-
Incubation: Incubate at 37°C with gentle shaking. The enzyme will selectively convert the (S)-β-phenylalanine to benzoylacetic acid.
-
Monitoring: Monitor the reaction until ~50% conversion is achieved using chiral HPLC. At this point, the enantiomeric excess (ee) of the remaining (R)-β-phenylalanine should be >99%.
-
Work-up and Isolation: Terminate the reaction by acidification with HCl to pH 2.
-
Extract the benzoylacetic acid byproduct with ethyl acetate (3x volumes).
-
The remaining aqueous layer contains the desired (R)-β-phenylalanine hydrochloride. The product can be isolated by lyophilization or crystallization.
Quantitative Data: Performance of Selected ω-Transaminases
| Enzyme Source | Substrate | Product Enantiomer | Conversion (%) | ee (%) | Reference |
| Burkholderia graminis C4D1M | rac-β-Phenylalanine | (R)-β-Phenylalanine | ~50 (KR) | >99 | [8] |
| Mesorhizobium sp. LUK | 3-Amino-3-phenylpropionic acid | (R)-enantiomer | >45 (KR) | >99 | [9] |
| Sphaerobacter thermophilus | rac-β-Phenylalanine | (R)-β-Phenylalanine | ~50 (KR) | >99 | [10] |
| Engineered from V. fluvialis | β-Keto esters | (S)-β-Amino acids | >90 (AS) | >99 | [7] |
(KR = Kinetic Resolution; AS = Asymmetric Synthesis)
Section 2: Aminomutases and Ammonia Lyases
Principle and Mechanism A distinct class of enzymes, including phenylalanine aminomutase (PAM) and tyrosine aminomutase (TAM), catalyzes the intramolecular migration of an amino group on an α-amino acid to the β-position.[11][12] These enzymes utilize a unique 4-methylideneimidazole-5-one (MIO) electrophilic cofactor.[13][14] The mechanism involves the enzyme-catalyzed elimination of ammonia from the α-amino acid to form an α,β-unsaturated acid intermediate (e.g., cinnamic acid from phenylalanine), which remains bound in the active site.[11][15] A subsequent, stereospecific re-addition of ammonia to the β-position yields the chiral β-amino acid.[11][13]
Mechanism: Aminomutase-Catalyzed Isomerization
Caption: Mechanism of α- to β-amino acid conversion by MIO-dependent aminomutases.
Protocol 3: Synthesis of (S)-β-Phenylalanine using Phenylalanine Aminomutase (PAM)
This protocol outlines the conversion of L-phenylalanine to its β-isomer.
Materials:
-
L-Phenylalanine
-
Recombinant Phenylalanine Aminomutase (PAM)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Ammonium chloride (optional, to influence equilibrium)
Procedure:
-
Substrate Preparation: Prepare a solution of 50 mM L-phenylalanine in 100 mM Tris-HCl buffer (pH 8.5). Ensure the substrate is fully dissolved.
-
Enzyme Addition: Add purified PAM enzyme to the solution to a final concentration of 0.5-2 mg/mL.
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30°C) with gentle agitation for 24-48 hours. The reaction is an equilibrium, so complete conversion is not expected.
-
Monitoring: Periodically take samples and analyze by HPLC to monitor the formation of β-phenylalanine and the disappearance of L-phenylalanine.
-
Work-up and Product Separation: Once the reaction has reached equilibrium, terminate by heat denaturation (60°C for 15 min) or acid precipitation.
-
Remove the denatured enzyme by centrifugation.
-
The resulting mixture of α- and β-amino acids can be separated using ion-exchange chromatography or preparative HPLC.
Section 3: Lipase-Catalyzed Kinetic Resolution
Principle and Mechanism Lipases are robust and commercially available hydrolases that are highly effective for the kinetic resolution of racemic β-amino acid esters.[16][17] The principle relies on the enzyme's ability to selectively catalyze the hydrolysis of one ester enantiomer into its corresponding carboxylic acid, while leaving the other ester enantiomer unreacted.[18] This process is often highly enantioselective (E-value > 100), allowing for the separation of both the unreacted ester and the product acid in high enantiopurity.[19] The reaction is typically performed in organic solvents or biphasic systems to facilitate substrate solubility and product separation.[16][20]
Workflow: Lipase-Catalyzed Hydrolytic Resolution
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocatalysis: landmark discoveries and applications in chemical synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00689A [pubs.rsc.org]
- 5. Biocatalysis: Enzymatic Synthesis for Industrial Applications | Semantic Scholar [semanticscholar.org]
- 6. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning and Characterization of a Novel β-Transaminase from Mesorhizobium sp. Strain LUK: a New Biocatalyst for the Synthesis of Enantiomerically Pure β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Enzyme Engineering through Incorporation of Unnatural Amino Acids [ouci.dntb.gov.ua]
- 11. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. re.public.polimi.it [re.public.polimi.it]
- 13. The mechanism of MIO-based aminomutases in beta-amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Topic: High-Resolution NMR Sample Preparation for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocols for the preparation of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid samples for Nuclear Magnetic Resonance (NMR) spectroscopy. As a chiral amino acid derivative with potential applications as a pharmaceutical intermediate, obtaining high-quality, reproducible NMR spectra is paramount for structural verification, purity assessment, and quantitative analysis.[1] This guide moves beyond a simple list of steps to explain the critical reasoning behind each decision in the sample preparation workflow, from solvent selection to the nuances of preparing samples for quantitative NMR (qNMR). The protocols are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can generate reliable and accurate data.
Analyte Profile and Physicochemical Rationale
Understanding the chemical nature of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is the foundation of a successful NMR sample preparation strategy. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic compound under many conditions. This zwitterionic character dictates its solubility, favoring polar, hydrogen-bond-donating or -accepting solvents and rendering it largely insoluble in common nonpolar organic solvents like chloroform or benzene.
Furthermore, the presence of exchangeable protons (from the -NH₂ and -COOH groups) requires careful consideration during solvent selection, as their observation is often crucial for complete structural elucidation.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol (Free Base) | [2] |
| Molecular Weight | 245.66 g/mol (HCl Salt) | [1] |
| Form | Solid | |
| Key Structural Features | Chiral center, aromatic ring, amino group, carboxylic acid group | N/A |
The Critical Decision: Solvent Selection
The choice of a deuterated solvent is the single most important variable in the preparation of this analyte for NMR. An incorrect choice will lead to poor or no solubility, rendering the experiment useless. The use of deuterated solvents is essential to avoid a massive, overwhelming signal from the solvent's protons and to provide a deuterium signal for the spectrometer's field-frequency lock system, which stabilizes the magnetic field.[3][4]
Given the analyte's polar and zwitterionic nature, the following solvents are recommended for initial screening.
Table 2: Recommended Deuterated Solvents and Their Properties
| Solvent | Abbreviation | Residual ¹H Shift (ppm) | H₂O/HOD Shift (ppm) | Key Characteristics & Rationale |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | ~2.50 (quintet) | ~3.33 (broad) | Excellent choice. Solubilizes a wide range of polar compounds. Crucially, it is non-protic, allowing for the observation of exchangeable -NH and -OH protons. |
| Deuterium Oxide | D₂O | ~4.79 (broad) | N/A | Good choice, with a caveat. Excellent for polar and ionic compounds. However, it will rapidly exchange with the analyte's amine and carboxylic acid protons, causing their signals to disappear from the spectrum. |
| Methanol-d₄ | CD₃OD | ~3.31 (quintet), ~4.87 (broad) | ~4.87 (broad) | Viable alternative. A polar, protic solvent that is effective at dissolving many polar molecules. Like D₂O, it will exchange with labile protons. |
Note: Chemical shifts are approximate and can vary with temperature, concentration, and pH. Data sourced from common reference tables.
Caption: High-level workflow for NMR sample preparation.
Protocol 1: Standard Preparation for Qualitative Analysis
This protocol is designed for routine structural verification (¹H, ¹³C, COSY, HSQC, etc.). The goal is a homogeneous solution free of particulate matter.[5]
Materials:
-
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (5-10 mg)
-
High-quality 5 mm NMR tube (e.g., Norell S-5-500-7 or equivalent)[6]
-
Deuterated solvent (DMSO-d₆ recommended, 0.6-0.7 mL)
-
Glass vial (e.g., 1-dram)
-
Glass Pasteur pipette
-
Vortex mixer
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry glass vial. For a typical small molecule, this concentration is sufficient for ¹H NMR acquisition in a few minutes.[7][8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm tube, which is critical for proper shimming and high-quality spectra.[5][9][10]
-
Dissolution: Cap the vial and vortex gently for 30-60 seconds to fully dissolve the solid. A brief application of sonication in a water bath can be used if dissolution is slow, but avoid overheating. The final solution must be completely transparent and free of any suspended particles.
-
Transfer to NMR Tube: Using a clean glass Pasteur pipette, carefully transfer the solution from the vial into the NMR tube. This two-step process (vial-to-tube) is preferable to dissolving directly in the tube, as it prevents contamination of the tube and allows for visual confirmation of complete dissolution.[8]
-
Filtering (If Necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into the Pasteur pipette during the transfer step. Particulates will severely degrade spectral quality by disrupting the magnetic field homogeneity.[5][8]
-
Capping and Labeling: Cap the NMR tube securely. Label the tube clearly on the cap or the very top of the tube (above the spinner depth) with a unique identifier.[10][11]
-
Final Check: Invert the capped tube 2-3 times to ensure the final solution is homogeneous. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints before inserting it into the spectrometer.[9]
Caption: Decision tree for selecting the optimal deuterated solvent.
Protocol 2: Advanced Preparation for Quantitative NMR (qNMR)
qNMR is a powerful primary method for determining the purity or concentration of a substance without the need for identical reference standards.[12][13] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This protocol requires meticulous technique, particularly in weighing.
Core Principle: A known mass of a certified internal standard is added to a known mass of the analyte. The purity of the analyte is then calculated by comparing the integrated signals of the analyte and the standard.
Selection of an Internal Standard: An ideal internal standard must:
-
Be highly pure and non-hygroscopic.
-
Be soluble in the same deuterated solvent as the analyte.[14]
-
Have a simple NMR spectrum (preferably a single sharp peak) that does not overlap with any analyte signals.[15]
-
Be chemically inert with respect to the analyte and solvent.
Table 3: Recommended Internal Standards for qNMR
| Internal Standard | Recommended Solvent | Key ¹H Signal (ppm) | Rationale |
| Maleic Acid | DMSO-d₆ | ~6.27 (singlet) | A clean singlet in a relatively empty region of the spectrum for many organic molecules. |
| Dimethyl Sulfone | DMSO-d₆ | ~3.1 (singlet) | Another excellent choice for DMSO-d₆ with a sharp, non-overlapping singlet. |
| TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) | D₂O | ~0.0 (singlet) | The gold standard for aqueous samples, defining the 0 ppm reference point. |
Step-by-Step qNMR Methodology:
-
Ultra-Accurate Weighing: Using a calibrated analytical balance with at least 4-decimal place accuracy (0.1 mg), accurately weigh ~15-20 mg of the analyte into a clean vial and record the mass precisely (e.g., m_analyte).
-
Standard Addition: To the same vial, add an accurately weighed mass of a suitable, dry internal standard (e.g., maleic acid). The molar ratio of standard to analyte should be roughly 1:1 for optimal integration accuracy. Record this mass precisely (e.g., m_std).
-
Dissolution & Transfer: Follow steps 2-7 from the qualitative protocol above, ensuring all of the material is quantitatively transferred from the vial to the NMR tube. This can be achieved by rinsing the vial with small aliquots of the deuterated solvent and adding the rinses to the NMR tube until the final volume of ~0.6-0.7 mL is reached.
-
Acquisition Parameters: qNMR requires specific acquisition parameters to ensure accurate signal integration. A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated is critical (a D1 of 30-60 seconds is often a safe starting point).[14] A 90° pulse angle should also be used.[14]
Troubleshooting and Best Practices
-
Poor Solubility: If the analyte does not dissolve in the primary recommended solvents, consider using the hydrochloride salt form, which may have enhanced solubility in D₂O.[1] Gentle warming of the sample may also aid dissolution.
-
Broad Peaks: This can be caused by sample aggregation at high concentrations.[11] Try preparing a more dilute sample. Paramagnetic impurities (e.g., trace metals) can also cause severe line broadening; ensure high-purity materials and clean glassware are used.[5]
-
Water Contamination: Deuterated solvents are often hygroscopic. To minimize the residual water peak, handle solvents in a dry environment (e.g., under nitrogen or in a glovebox) and use fresh ampoules or properly stored bottles.[16]
-
Tube Quality: Always use high-quality, clean, and unscratched NMR tubes. Imperfections in the glass can distort the magnetic field. Avoid cleaning tubes in an ultrasonic bath, as this can create micro-fractures.[6]
Conclusion
The successful acquisition of high-resolution NMR spectra for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is not a matter of chance, but a result of a methodical approach to sample preparation. By understanding the zwitterionic nature of the analyte, making a rational choice of deuterated solvent, and employing meticulous laboratory technique, researchers can reliably produce data of the highest quality. For purity determination, the qNMR protocol provides a robust and accurate method, provided that care is taken with quantitative weighing and the selection of appropriate acquisition parameters.
References
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?[Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Emory University NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
University of Maryland, Baltimore. (n.d.). NMR Sample Requirements and Preparation. [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?[Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
-
Bureau International des Poids et Mesures (BIPM). (n.d.). Quantitative NMR (qNMR). [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][3][4]dioxol-5-yl)propanoic acid hydrochloride. [Link]
-
PubChem. (n.d.). (2R,3S)-2-Amino-3-(benzo[d][3][4]dioxol-5-yl)-3-hydroxypropanoic acid. [Link]
-
PubChem. (n.d.). (S)-2-Amino-3-(benzo[D][3][4]dioxol-5-YL)propanoic acid. [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
National Institutes of Health (NIH). (2023, February 16). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. [Link]
-
Helvetica Chimica Acta. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
-
AbacipharmTech. (n.d.). (R)-3-Amino-3-(benzo[d][3][4]dioxol-5-yl)propanoic acid hydrochloride. [Link]
-
National Institutes of Health (NIH). (n.d.). Proton sharing and transfer in some zwitterionic compounds based on 4-oxo-4-((1-phenethylpiperidin-4-yl)(phenyl)amino)alcanoic acids. [Link]
-
PubChem. (n.d.). (3R)-3-amino-3-phenylpropanoic acid. [Link]
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. organomation.com [organomation.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. scribd.com [scribd.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 13. qNMR - BIPM [bipm.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. labinsights.nl [labinsights.nl]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar β-Amino Acids
Welcome to the technical support center for the purification of polar β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with isolating these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows.
I. Frequently Asked Questions (FAQs)
Q1: Why is the purification of polar β-amino acids so challenging?
The primary challenge stems from their dual nature. Polar β-amino acids are zwitterionic, meaning they possess both a positive (amino) and a negative (carboxyl) charge at physiological pH, making them highly polar.[1][2] This high polarity leads to:
-
Poor Retention in Reversed-Phase Chromatography: Traditional reversed-phase (RP) chromatography relies on hydrophobic interactions.[1] Highly polar molecules like β-amino acids have minimal affinity for the nonpolar stationary phase (e.g., C18), causing them to elute very early, often with the solvent front, resulting in poor separation from other polar impurities.[1][3]
-
High Solubility in Aqueous Solvents: Their polarity makes them very soluble in water and other polar solvents, which can make precipitation or crystallization difficult. Achieving supersaturation, a prerequisite for crystallization, requires significant concentration or the use of anti-solvents.[4]
-
Complex Interactions in Ion-Exchange Chromatography: While ion-exchange chromatography (IEX) is a suitable technique, the zwitterionic nature means the net charge of the molecule is highly dependent on the pH of the buffer.[5][6] This requires careful pH control to achieve binding and selective elution.
Q2: I'm not getting any retention on my C18 column. What are my options?
This is the most common issue encountered. Standard C18 columns are often ineffective for these compounds.[1] Here is a decision workflow for selecting an alternative strategy:
Caption: Decision tree for alternative chromatography modes.
-
Mixed-Mode Chromatography (MMC): This is often the most effective solution. These columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) properties.[1][7] This dual mechanism provides much better retention and selectivity for zwitterionic compounds.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[6] Since the charge of a β-amino acid is pH-dependent, you can use either cation-exchange or anion-exchange chromatography by carefully selecting the buffer pH.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[8] Water acts as the strong eluting solvent.
-
Ion-Pairing Reversed-Phase Chromatography: This involves adding an ion-pairing reagent (e.g., trifluoroacetic acid for the amino group or an alkyl amine for the carboxyl group) to the mobile phase. The reagent forms a neutral complex with the amino acid, increasing its hydrophobicity and retention on an RP column.[9] However, these reagents can be difficult to remove from the final product and can interfere with mass spectrometry.[2]
II. Troubleshooting Chromatography
Problem 1: My β-amino acid won't bind to the ion-exchange column.
Root Cause Analysis: The net charge of your β-amino acid is not appropriate for the selected resin at the operating pH. The isoelectric point (pI) of the amino acid is the pH at which it has a net charge of zero. To bind, the pH must be adjusted to ensure a net positive or negative charge.
Troubleshooting Steps:
-
Verify the pH of Your Buffer: Do not assume the pH is correct after preparation. Calibrate your pH meter and measure the final buffer.
-
Adjust the Buffer pH:
-
For Cation-Exchange (e.g., sulfopropyl, carboxymethyl resins): The resin is negatively charged. Your amino acid must have a net positive charge to bind. The buffer pH should be at least 1-1.5 pH units below the pI of your compound.[6][10]
-
For Anion-Exchange (e.g., quaternary ammonium resins): The resin is positively charged. Your amino acid must have a net negative charge to bind. The buffer pH should be at least 1-1.5 pH units above the pI of your compound.[6]
-
-
Check Buffer Ionic Strength: Ensure the ionic strength of your loading buffer is low (typically <50 mM). High salt concentrations will compete with your compound for binding to the resin, preventing effective capture.[11]
-
Rule out Protecting Groups: If your amino acid is protected (e.g., Boc on the amine, ester on the carboxyl), its charging behavior will be completely different. A Boc-protected β-amino acid, for instance, will not have a positive charge and will not bind to a cation-exchange column.
Protocol: pH Scouting for IEX Binding
-
Prepare small batches (e.g., 50 mL) of your binding buffer at various pH values. For cation exchange, prepare buffers at pH 2.5, 3.5, 4.5, and 5.5.
-
Equilibrate four small-scale columns (e.g., 1 mL) with each buffer (5-10 column volumes).
-
Dissolve a known amount of your crude β-amino acid in each buffer.
-
Load the samples onto their respective columns.
-
Collect the flow-through and wash fractions.
-
Analyze the fractions (e.g., by TLC, LC-MS) to determine which pH condition resulted in the best binding (i.e., least amount of product in the flow-through).
Problem 2: Impurities are co-eluting with my product during IEX.
Root Cause Analysis: The elution conditions are not selective enough to resolve your target compound from impurities with similar charge properties. This can be addressed by optimizing the elution gradient.
Troubleshooting Steps:
-
Shallow the Elution Gradient: A steep gradient (e.g., a rapid increase from 0 to 1 M NaCl) can cause closely eluting compounds to merge into a single peak. Try decreasing the gradient slope. For example, instead of a 0-100% B in 10 column volumes (CV), try a 0-100% B in 20 or 30 CV.
-
Introduce a Step Gradient: A step gradient can be effective for removing impurities that are either much more weakly or much more strongly bound than your product.
-
Wash Step: After loading, wash with a low concentration of salt (e.g., 5-10% of your final elution concentration) to remove weakly bound impurities.
-
Elution Step: Elute your product with a salt concentration just high enough to displace it from the resin.
-
Strip Step: Use a high salt concentration to remove strongly bound impurities.
-
-
Switch Elution Mechanism (pH vs. Salt): While salt gradients are common, pH gradients can also be used for elution.[5] As the pH approaches the pI of the amino acid, its net charge decreases, weakening its interaction with the resin and causing it to elute. This provides an alternative selectivity that might resolve your impurities.
Table 1: Comparison of Elution Strategies
| Elution Strategy | Principle | Pros | Cons |
| Linear Salt Gradient | Gradually increases ionic strength to displace bound molecules based on charge density. | Good for resolving compounds with small charge differences. | Can lead to broad peaks and high final salt concentrations. |
| Step Salt Gradient | Uses discrete jumps in salt concentration for washing and elution. | Fast, concentrates the product, good for process scale-up. | Lower resolution than a linear gradient; risk of co-elution if steps are not optimized. |
| pH Gradient | Changes the pH to alter the net charge of the protein, causing elution as it approaches its pI.[5] | Offers a different selectivity compared to salt gradients. | Requires careful buffer selection to ensure a stable pH gradient. |
III. Troubleshooting Crystallization
Problem 3: My β-amino acid oils out or forms an amorphous precipitate instead of crystals.
Root Cause Analysis: The solution is likely becoming supersaturated too quickly, or impurities are inhibiting ordered crystal lattice formation. "Oiling out" occurs when the solute separates as a liquid phase rather than a solid.
Troubleshooting Steps:
-
Slow Down the Crystallization Process: Rapid changes in conditions favor amorphous precipitation over ordered crystallization.[12]
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate. For example, instead of moving directly from room temperature to 4°C, allow the solution to cool slowly overnight on the benchtop before transferring to a refrigerator.
-
Slower Anti-Solvent Addition: If using an anti-solvent (e.g., adding ethanol to an aqueous solution), add the anti-solvent dropwise with vigorous stirring. Vapor diffusion (placing a vial of the amino acid solution inside a sealed jar containing the anti-solvent) is an even slower and more controlled method.
-
-
Optimize the Solvent System: The choice of solvent is critical.
-
Screen Different Solvents: Try a range of solvent/anti-solvent systems. Common systems for polar amino acids include Water/Ethanol, Water/Isopropanol, and Water/Acetone.[13]
-
Adjust Solvent Ratios: Systematically vary the final ratio of solvent to anti-solvent to find the optimal conditions for crystal growth.
-
-
Increase Purity: Impurities can act as "crystal poisons," disrupting lattice formation. Try to re-purify your material using one of the chromatographic methods described above before attempting crystallization again. Even small amounts of isomeric impurities or residual solvents can have a large impact.
-
Control pH: For unprotected amino acids, the pH of the solution can affect solubility and crystal habit. Try adjusting the pH towards the pI of the compound, where it is often least soluble.
Protocol: Small-Scale Crystallization Screening
-
Dissolve a small amount (e.g., 10-20 mg) of your purified β-amino acid in a minimal amount of a primary solvent (e.g., water) in several small vials.
-
To each vial, slowly add a different anti-solvent (e.g., ethanol, isopropanol, acetone, acetonitrile) dropwise until the solution becomes faintly turbid.
-
Add one or two drops of the primary solvent to redissolve the precipitate.
-
Loosely cap the vials and allow them to stand undisturbed. Observe for crystal formation over 24-48 hours.
IV. The Role of Protecting Groups
Q3: Should I purify my β-amino acid with or without protecting groups?
This is a strategic decision that depends on your overall synthetic route.[14]
Purifying with Protecting Groups:
-
Advantages:
-
Simplified Chromatography: Protecting the polar functional groups (e.g., as a Boc-amine and a methyl-ester) makes the molecule much less polar and more hydrophobic.[] This allows for purification using standard reversed-phase chromatography on a C18 column, which is often higher resolution and easier to develop than IEX.
-
Prevents Side Reactions: Protection is essential if the purified amino acid will be used in subsequent reactions, like peptide coupling, to prevent polymerization.[14][16]
-
-
Disadvantages:
-
Additional Synthetic Steps: Requires two extra steps in your synthesis (protection and deprotection), which can lower the overall yield.[17]
-
Potential for Racemization: Some protection/deprotection conditions can risk racemization of chiral centers.[]
-
Purifying without Protecting Groups:
-
Advantages:
-
Fewer Synthetic Steps: More atom-economical if the final product is the free amino acid.
-
-
Disadvantages:
-
More Challenging Purification: Requires the specialized chromatography techniques (IEX, MMC, HILIC) discussed in this guide.
-
Caption: Workflow for choosing a protection strategy.
V. References
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from
-
SIELC Technologies. (n.d.). LC Analysis of Zwitterions with Ion-Free Mobile Phase. Retrieved from
-
Nikolaos, M., et al. (2005). Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
Zhang, M., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A. Retrieved from
-
Nest Group. (n.d.). Zwitterion Chromatography – ZIC. Retrieved from
-
Pavia, C., et al. (1993). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. Retrieved from
-
Pickering Laboratories. (n.d.). Amino Acid Analysis Part 1. Retrieved from
-
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Retrieved from
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Retrieved from
-
Chemistry LibreTexts. (2021). Analysis of Amino Acids. Retrieved from
-
BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved from
-
Wilson, P., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. Retrieved from
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from
-
Lu, K., et al. (2020). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. Journal of the American Chemical Society. Retrieved from
-
Reddit. (2023). Making Crystals from Amino Acids. r/microscopy. Retrieved from
-
Vasantha, B., et al. (2021). Protecting Groups in Peptide Synthesis. Molecules. Retrieved from
-
WuXi AppTec. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from
-
BD Biosciences. (n.d.). Troubleshooting Guide. Retrieved from
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from
-
Ng, K.M., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research. Retrieved from
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Retrieved from
-
Li, Y., et al. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Retrieved from
-
WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from
Sources
- 1. sielc.com [sielc.com]
- 2. sielc.com [sielc.com]
- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. gea.com [gea.com]
- 5. pickeringlabs.com [pickeringlabs.com]
- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 7. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nestgrp.com [nestgrp.com]
- 9. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
Technical Support Center: Optimizing Reaction Yield for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid Synthesis
Welcome to the dedicated technical support resource for the synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. This guide is crafted for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, offering solutions to common challenges and strategies to optimize reaction yields.
Introduction to the Synthesis
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a chiral β-amino acid, a valuable building block in the creation of novel therapeutic agents.[1][2] Its synthesis can be intricate, with yields being highly sensitive to various experimental parameters. This guide provides in-depth, experience-driven advice to facilitate consistent and high-yielding results.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems that may arise during the synthesis, providing actionable solutions grounded in established chemical principles.
Question 1: My overall reaction yield is consistently low. What are the likely causes and how can I improve it?
Low overall yield is a frequent issue that can stem from multiple factors, from incomplete reactions to product loss during workup. A systematic approach is key to identifying and resolving the root cause.[3][4][5]
Possible Causes & Recommended Actions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material persists beyond the expected timeframe, consider extending the reaction duration or cautiously increasing the temperature.[3][4] Inadequate temperature can lead to slow reaction kinetics.[5]
-
-
Reagent and Catalyst Quality: The purity and activity of your starting materials, reagents, and catalysts are critical.[3]
-
Solution: Utilize fresh, high-purity reagents and solvents. Catalysts can deactivate over time, so ensure they are stored correctly and are not expired. For enantioselective steps, the integrity of the chiral catalyst is paramount.
-
-
Product Loss During Workup and Extraction: A significant portion of the product can be lost during aqueous workup and extraction phases.[3]
-
Solution: To minimize product loss, carefully separate the aqueous and organic layers. Re-extract the aqueous layer multiple times with the organic solvent. Adjusting the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form can significantly improve extraction efficiency.[3] Using brine (saturated NaCl solution) can also help break up emulsions and increase the polarity of the aqueous phase, further driving your product into the organic layer.[3]
-
Question 2: I am observing significant side product formation. How can I enhance the selectivity of my reaction?
The formation of byproducts directly competes with your desired reaction, leading to lower yields and complicating purification.
Possible Causes & Recommended Actions:
-
Incorrect Stoichiometry: An improper ratio of reactants can favor undesired reaction pathways.
-
Solution: Carefully control the stoichiometry of your reactants. While a slight excess of one reactant can sometimes be beneficial, a large excess may promote side reactions.
-
-
Reaction Temperature: Temperature is a critical parameter for controlling reaction selectivity.
-
Solution: If side product formation is a major issue, consider running the reaction at a lower temperature. This can often improve selectivity by favoring the kinetic product, which is typically the desired one.
-
-
Solvent Choice: The solvent can profoundly influence reaction pathways by stabilizing or destabilizing intermediates and transition states.
-
Solution: Experiment with different solvents. A solvent that provides optimal solubility for reactants and stabilizes the transition state of the desired reaction can significantly improve selectivity.
-
Question 3: The enantiomeric excess (ee) of my final product is low. How can I improve stereoselectivity?
Achieving high enantiomeric purity is often a primary objective for chiral molecules like (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid.
Possible Causes & Recommended Actions:
-
Issues with Chiral Catalyst or Auxiliary: The effectiveness of the chiral catalyst or auxiliary is fundamental for achieving high stereoselectivity.[1][6]
-
Solution: Ensure the chiral catalyst or auxiliary has high optical purity. Screening different chiral ligands or catalysts may be necessary. The choice of solvent and reaction temperature can also have a significant impact on the enantioselectivity of a catalytic reaction.
-
-
Product Racemization: The desired enantiomer may be racemizing under the reaction or workup conditions.
-
Solution: Analyze your reaction and workup conditions for factors that could promote racemization, such as harsh pH (strongly acidic or basic) or elevated temperatures. If possible, conduct the reaction and subsequent workup under milder conditions.
-
Frequently Asked Questions (FAQs)
This section addresses broader inquiries regarding the synthesis and its optimization.
FAQ 1: What is a common synthetic route for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid?
A frequently employed strategy involves the Knoevenagel condensation of piperonal with malonic acid to form the corresponding cinnamic acid derivative.[7][8] This intermediate can then undergo an asymmetric amination to introduce the chiral amine functionality.[9] Various methods for asymmetric synthesis of β-amino acids have been developed, including those utilizing chiral auxiliaries or catalytic asymmetric approaches.[1][6][10][11]
FAQ 2: How important is the purity of the starting material, piperonal?
The purity of the starting material, piperonal (also known as heliotropin), is of utmost importance. Impurities can be carried through the synthetic sequence, leading to the formation of side products and complicating the purification of the final compound. This can ultimately result in a lower overall yield. It is highly recommended to use piperonal with a purity of ≥99%.
FAQ 3: What are the key safety precautions for this synthesis?
Standard laboratory safety practices are essential throughout this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile or hazardous reagents and solvents.
-
Material Safety Data Sheets (MSDS): Thoroughly review the MSDS for every chemical used to understand its specific hazards, handling precautions, and emergency procedures.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
Experimental Workflow & Data
Illustrative Reaction Scheme
Caption: A generalized synthetic pathway for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common synthesis problems.
Table 1: Example of Solvent Effects on Enantiomeric Excess (ee) in Asymmetric Reactions
| Solvent | Dielectric Constant (ε) | Illustrative Enantiomeric Excess (ee) of Product (%) |
| Toluene | 2.4 | 95 |
| Dichloromethane | 9.1 | 88 |
| Tetrahydrofuran (THF) | 7.6 | 82 |
| Acetonitrile | 37.5 | 70 |
Disclaimer: The data in this table is for illustrative purposes only and is intended to show the potential influence of solvent polarity on the stereochemical outcome of an asymmetric reaction. Actual results will depend on the specific catalyst, substrate, and reaction conditions employed.
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher.
- Technical Support Center: Optimizing Organic Reaction Yields. (2025). Benchchem.
- Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. (2002).
- Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
- Enantioselective Preparation of β2-Amino Acid Derivatives for β-Peptide Synthesis. Who we serve.
- Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. (2024). PubMed Central.
- What could be reason for getting a very low yield in organic chemistry? (2015). Quora.
- Troubleshooting low yield during the chemical synthesis of Episappanol. (2025). Benchchem.
- Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by piperidinium acetate (reaction conditions).
- What are some common causes of low reaction yields? (2024). Reddit.
- Knoevenagel condens
- Malonic acid, benzal-, diethyl ester. Organic Syntheses Procedure.
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube.
-
(R)-3-Amino-3-(benzo[d][3][6]dioxol-5-yl)propanoic acid hydrochloride. MySkinRecipes.
- Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing).
- Cu-Catalysed oxidative amidation of cinnamic acids/arylacetic acids with 2° amines: an efficient synthesis of α-ketoamides. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
-
3-amino-3-benzo[3][6]dioxol-5-yl-propionic acid AldrichCPR. Sigma-Aldrich.
- Acid-catalyzed, regioselective [3 + 3] annulation of enaminones and α-substituted cinnamic acids: access to 3,4-dihydropyridones and 2-piperidinones. Organic & Biomolecular Chemistry (RSC Publishing).
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers.
-
(R)-3-Amino-3-(benzo[d][3][6]dioxol-5-yl)propanoic acid hydrochloride. MySkinRecipes.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025).
- Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2005). MDPI.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid in solution
Welcome to the technical support guide for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on addressing potential stability issues when working with this compound in solution. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and storage of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a β-amino acid derivative, is influenced by several factors common to pharmaceutical molecules. These include pH, temperature, light exposure, and the presence of oxidizing agents.[1] The molecule contains a carboxylic acid and an amino group, making it susceptible to pH-dependent reactions. Furthermore, the benzo[d]dioxole moiety, while generally stable, can be sensitive to harsh acidic conditions.
Q2: What is the recommended way to store stock solutions of this compound?
A2: For general use, solid (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid should be stored at room temperature or refrigerated (4°C), protected from light, and kept dry.[2] Once in solution, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term storage (24-48 hours), refrigeration at 4°C is often acceptable, but this should be verified with a preliminary stability study.
Q3: Which solvents are suitable for preparing solutions?
A3: The choice of solvent depends on the intended application. For analytical purposes, a common starting point is a mixture of water and an organic solvent like acetonitrile or methanol, which is compatible with reverse-phase HPLC.[3] The hydrochloride salt form generally exhibits better solubility in aqueous media.[2] If using buffers, be mindful that buffer components can sometimes catalyze degradation reactions. It is crucial to use high-purity solvents to avoid introducing contaminants that could affect stability.
Q4: How does pH impact the stability of the compound in aqueous solutions?
A4: The pH of an aqueous solution is a critical stability parameter. The compound's amino and carboxylic acid groups mean its charge state is pH-dependent. At extreme pH values (highly acidic or highly basic), hydrolysis can be a primary degradation pathway for many pharmaceutical compounds.[4] It is essential to determine the pH profile of stability for your specific experimental conditions, as β-amino acids can exhibit complex conformational and stability behaviors in solution.[5]
Troubleshooting Guide: Investigating Solution Instability
This guide provides a structured approach to diagnosing and resolving common stability-related issues encountered during experiments.
Q5: My HPLC analysis shows a decrease in the main compound peak area over time, even when stored in the freezer. What's happening?
A5: A gradual loss of the main analyte peak suggests degradation. While freezing slows down chemical reactions, it does not stop them entirely. Another possibility is adsorption of the compound onto the surface of the storage container (e.g., glass or plastic vials).
Troubleshooting Steps:
-
Confirm Degradation: Analyze a freshly prepared standard solution and compare its peak area to the stored sample. A significant difference points towards degradation.
-
Check for Adsorption: Prepare a solution in a vial, transfer it to a new vial of the same type, and analyze the solution from the first vial after rinsing it with a strong solvent. If a significant amount of the compound is detected in the rinse, adsorption is occurring. Consider using different vial materials (e.g., polypropylene vs. glass) or silanized glass vials.
-
Perform Forced Degradation: To understand the nature of the degradation, proceed with the forced degradation studies outlined in Section 3. This will help identify if the degradation is due to hydrolysis, oxidation, or other mechanisms.[6]
Q6: I see new, unidentified peaks appearing in my chromatogram. How can I determine if they are related to my compound?
A6: The appearance of new peaks is a classic sign of degradation. These new peaks are likely degradation products. The most effective way to confirm this and characterize the degradation pathway is by conducting a forced degradation study.[7][8]
Workflow for Peak Identification:
Caption: Workflow for identifying unknown chromatographic peaks.
By systematically stressing the molecule, you can generate its potential degradation products. If the unknown peaks in your experimental sample match the retention times of peaks generated under specific stress conditions (e.g., acid hydrolysis), you can infer the degradation mechanism.[1]
Q7: My solution has developed a slight yellow tint after being on the benchtop. Can I still use it?
A7: A change in color often indicates oxidative or photolytic degradation. The benzo[d]dioxole ring system and other aromatic structures can be susceptible to oxidation, leading to the formation of colored chromophores. It is strongly advised not to use a solution that has changed color without first verifying its purity and concentration.
Recommended Actions:
-
Quantify Purity: Use a stability-indicating HPLC method to determine the purity of the discolored solution compared to a freshly prepared, colorless standard.[3]
-
Protect from Light and Air: If you suspect photo-oxidation, store future solutions in amber vials and consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Consider Antioxidants: For some formulations, the inclusion of an antioxidant may be necessary, but this must be carefully validated to ensure it doesn't interfere with your experiment or create other stability issues.
Recommended Protocols for Stability Assessment
To formally assess the stability of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to accelerate its breakdown and identify potential degradation products.[4][6] This is a critical step in developing a stability-indicating analytical method.[9]
Prerequisite: Stability-Indicating HPLC Method
Before beginning, you must have an HPLC method capable of separating the intact compound from all potential degradation products.
-
Typical Starting Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Detection: UV/PDA (scan 200-400 nm, monitor at an appropriate wavelength, e.g., 280 nm)
-
Column Temperature: 30°C
-
Forced Degradation Experimental Protocols
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Use this stock for the following stress conditions. Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the active ingredient.[4]
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH. | To test susceptibility to degradation in acidic environments. |
| Base Hydrolysis | Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C. Before analysis, neutralize with an equivalent amount of 0.1 M HCl. | To test susceptibility to degradation in basic environments. |
| Oxidation | Mix stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Incubate a solution of the compound at 60°C in a sealed vial, protected from light. Also, test the solid compound under the same conditions. | To assess the impact of heat on both the solution and solid-state stability. |
| Photostability | Expose a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept alongside. | To determine if the compound is light-sensitive. |
Table 1: Summary of Forced Degradation Conditions.[1][4]
Data Interpretation and Potential Degradation Pathways
After running the stressed samples, the primary goal is to assess peak purity and identify degradation pathways.
-
Peak Purity Analysis: Use a PDA detector to evaluate the spectral purity of the main compound peak in all stressed samples. A spectrally pure peak indicates that no degradation product is co-eluting.
-
Mass Balance: A good stability-indicating method should account for all the initial mass of the compound. The sum of the intact compound and all degradation products should ideally be close to 100% of the initial concentration.
-
Identifying Pathways: The conditions that cause significant degradation point to the compound's vulnerabilities. For example, if significant degradation occurs only under acidic conditions, it indicates an acid-labile site.
Caption: Potential degradation pathways for the target compound.
Note: The specific degradation products shown in the diagram are hypothetical examples based on the functional groups present. Actual degradation products must be identified and characterized using techniques like LC-MS/MS and NMR. The benzodioxole (methylenedioxy) group, for instance, can be susceptible to cleavage under strongly acidic conditions to form a catechol, which is then readily oxidized.
By following this comprehensive guide, researchers can confidently assess and control the solution stability of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, ensuring the accuracy and reproducibility of their scientific findings.
References
-
Waingeh, V., Ngassa, F. and Song, J. (2015) A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]
-
Santiveri, C. M., et al. (2004). Factors involved in the stability of isolated β-sheets: Turn sequence, β-sheet twisting, and hydrophobic surface burial. Protein Science, 13(10), 2673-2688. [Link]
-
Pokkuluri, P. R., et al. (2002). Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions. Protein Engineering, 15(1), 1-7. [Link]
-
Dear, A. J., & Dobson, C. M. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170024. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]
-
Gamper, M. M., et al. (2024). β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism. ACS Central Science, 10(6), 1215-1226. [Link]
-
Sharma, M. C. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Syngene International. [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][5][10]dioxol-5-yl)propanoic acid hydrochloride. MySkinRecipes. [Link]
-
Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. [Link]
-
Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Pharmaceutical Research and Reports, 6(1). [Link]
-
Kasar, P. (2025). A Comprehensive Review on Stability-Indicating RP-HPLC Method Development and Validation in Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. [Link]
-
PubChem. (n.d.). (2R,3S)-2-Amino-3-(benzo[d][5][10]dioxol-5-yl)-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
-
ChemSrc. (n.d.). 3-(Benzo[d][5][10]dioxol-5-yl)-2-(((benzyloxy)-carbonyl)amino)-3-hydroxypropanoic acid. ChemSrc. [Link]
-
PubChem. (n.d.). (S)-2-Amino-3-(benzo[D][5][10]dioxol-5-YL)propanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). (S)-2-Amino-3-(benzo[d][5][10]dioxol-5-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. [Link]
-
Vignaduzzo, S. E., & Castellano, P. M. (2012). Stability-indicating methods. Why, what, and how. TrAC Trends in Analytical Chemistry, 35, 36-50. [Link]
-
Rehman, K., & Akash, M. S. H. (2021). Analytical Techniques for the Assessment of Drug Stability. OpenUNC. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. onyxipca.com [onyxipca.com]
- 9. longdom.org [longdom.org]
- 10. Factors contributing to decreased protein stability when aspartic acid residues are in β-sheet regions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral HPLC Separation of Beta-Amino Acid Enantiomers
Welcome to the Technical Support Center for Chiral HPLC Separation of Beta-Amino Acid Enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these sensitive separations. As a Senior Application Scientist, my goal is to not only offer troubleshooting steps but also to explain the underlying scientific principles, empowering you to make informed decisions in your method development and analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may face.
Section 1: Initial Method Development & Column Selection
Question 1: I am starting a new project on separating beta-amino acid enantiomers. Which chiral stationary phase (CSP) should I choose as a starting point?
Answer:
Selecting the appropriate CSP is the most critical step in developing a successful chiral separation method.[1][2] For beta-amino acid enantiomers, several types of CSPs have proven effective, with the choice depending on the specific structure of your analyte and whether it is derivatized.
A logical starting point is to screen a few columns with different chiral selectors.[1][3] Macrocyclic glycopeptide and polysaccharide-based CSPs are versatile and often provide a good initial separation.[4]
Here is a summary of commonly used CSPs for beta-amino acid enantioseparation:
| Chiral Stationary Phase (CSP) Type | Commercial Examples | Primary Interaction Mechanism | Best Suited For | Key Considerations |
| Macrocyclic Glycopeptide | CHIROBIOTIC™ T, T2, TAG | Hydrogen bonding, ionic interactions, inclusion complexation | Underivatized β-amino acids, polar and ionizable compounds | Highly versatile, compatible with multiple mobile phase modes (RP, NP, Polar Organic).[5] CHIROBIOTIC TAG may offer better selectivity for β²-homoamino acids, while T or T2 can be better for β³-homoamino acids.[6] |
| Crown Ether | CROWNPAK® CR(+) | Host-guest complexation with primary amines | Underivatized β-amino acids with a primary amino group | Requires acidic mobile phase to protonate the amino group for interaction.[7][8] |
| Ligand Exchange | Astec™ CLC | Formation of diastereomeric metal complexes | Underivatized β-amino acids | Mobile phase contains a metal salt (e.g., CuSO₄). Useful for analytes without a UV chromophore.[9][10] |
| Polysaccharide-Based | CHIRALPAK®, Lux® Cellulose/Amylose | Hydrogen bonding, π-π interactions, steric hindrance | Derivatized β-amino acids (e.g., N-protected) | Often used in normal phase, but reversed-phase methods are also possible.[11] |
| Cyclodextrin-Based | CYCLOBOND™ | Inclusion complexation | Derivatized β-amino acids, especially those with aromatic groups | Separation is influenced by the fit of the analyte into the cyclodextrin cavity.[4][12] |
Workflow for Initial CSP Screening:
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
Introduction
Welcome to the technical support guide for the synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. This chiral β-amino acid is a crucial building block in medicinal and pharmaceutical chemistry, valued for its specific stereochemical configuration which is often essential for therapeutic efficacy.[1] Its synthesis, while well-established, presents several critical steps where process control is paramount to achieving high yield and enantiomeric purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights into a common and scalable synthetic route, focusing on troubleshooting common issues and answering frequently asked questions. Our goal is to empower you to navigate the challenges of this synthesis with a deep understanding of the underlying chemical principles.
Overview of a Scalable Synthetic Route: Racemic Synthesis & Chiral Resolution
A robust and widely used method for producing enantiomerically pure β-amino acids on a laboratory and industrial scale is the synthesis of a racemic mixture followed by chiral resolution.[2][3] This approach avoids the often complex and expensive catalysts required for direct asymmetric synthesis.[4] The overall workflow is depicted below.
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid
Welcome to the technical support center for the purification of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a crucial chiral building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, achieving high purity and enantiomeric excess of this compound is paramount.[1][2]
This document will provide a practical, experience-driven approach to identifying and resolving common purification challenges, ensuring the integrity of your research and development efforts.
I. Understanding the Synthesis and Potential Impurities
A common and effective method for the asymmetric synthesis of β-amino acids like our target compound is the Mannich-type reaction. This reaction typically involves the condensation of an aldehyde, an amine, and a compound with an acidic proton (like a ketone or an ester). For the synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a plausible route involves the reaction of piperonal (benzo[d]dioxole-5-carbaldehyde), a source of ammonia, and a chiral auxiliary-bearing acetate equivalent.[3]
Understanding this synthetic pathway is key to anticipating potential impurities:
-
Unreacted Starting Materials: Residual piperonal, the ammonia source (e.g., ammonium salt), and the acetate equivalent.
-
Diastereomeric Impurity: If the reaction is not perfectly diastereoselective, the (S,R) or (R,S) diastereomer may be present.
-
Enantiomeric Impurity: The undesired (S)-enantiomer is a critical impurity to remove, especially for pharmaceutical applications where stereochemistry dictates biological activity.[4]
-
Side-Reaction Products: Self-condensation of piperonal (an aldol reaction) or other side reactions can generate various by-products.
-
Process-Related Impurities: Solvents, reagents from work-up (e.g., acids, bases), and any residual catalyst.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during the purification of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid.
Problem 1: My final product has a low melting point and a broad melting range.
Cause: This is a classic indicator of impurities. The presence of unreacted starting materials, diastereomers, or solvent residues can disrupt the crystal lattice, leading to a depression and broadening of the melting point.
Solution:
-
Initial Purification by Extraction:
-
Rationale: To remove non-polar impurities like residual piperonal.
-
Protocol:
-
Dissolve the crude product in a suitable aqueous base (e.g., 1M NaOH) to form the sodium salt of the amino acid.
-
Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane. This will extract unreacted piperonal and other non-polar by-products.
-
Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of ~6-7 to precipitate the amino acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
-
Recrystallization:
-
Rationale: This is a powerful technique for removing a wide range of impurities, especially those with different solubility profiles from the desired product.
-
Protocol:
-
Select an appropriate solvent system. A good starting point is a mixed solvent system, such as ethanol/water or isopropanol/water. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolve the crude product in the minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
-
-
Problem 2: Chiral HPLC analysis shows the presence of the undesired (S)-enantiomer.
Cause: This indicates either an incomplete resolution step or racemization occurring at some stage of the synthesis or work-up. Racemization can sometimes be induced by harsh pH or high temperatures.
Solution:
-
Diastereomeric Salt Recrystallization:
-
Rationale: This is a classical and highly effective method for resolving enantiomers. It involves reacting the racemic or enantiomerically-enriched amino acid with a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.
-
Protocol:
-
Choose a suitable chiral resolving agent. For an acidic compound like our target, a chiral amine such as (R)-(+)-α-phenylethylamine or (1R,2R)-(-)-pseudoephedrine is a good choice.
-
Dissolve the amino acid in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the solution to dissolve the salts and then allow it to cool slowly. One diastereomeric salt should preferentially crystallize.
-
Filter the crystals and recrystallize them to enhance diastereomeric purity.
-
Liberate the desired (R)-amino acid from the purified salt by treating it with an acid (e.g., HCl) and then neutralizing to the isoelectric point to precipitate the pure enantiomer.
-
-
-
Preparative Chiral HPLC:
-
Rationale: For high-purity requirements or when crystallization methods are not effective, preparative chiral HPLC can be used to directly separate the enantiomers.
-
Protocol:
-
Select a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and amino acids.[3]
-
Develop a mobile phase that provides good separation of the enantiomers. A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane/isopropanol with a small amount of an acidic or basic modifier.
-
Scale up the analytical method to a preparative scale, injecting the enantiomerically-enriched mixture and collecting the fractions corresponding to the desired (R)-enantiomer.
-
Combine the pure fractions and remove the solvent to obtain the enantiomerically pure product.
-
-
Problem 3: My product is an oil or a sticky solid and won't crystallize.
Cause: This can be due to a high concentration of impurities that inhibit crystallization or the presence of residual solvent.
Solution:
-
Column Chromatography:
-
Rationale: If recrystallization fails, column chromatography can be an effective alternative for removing impurities with different polarities.
-
Protocol:
-
Choose a suitable stationary phase (e.g., silica gel) and a mobile phase (eluent). A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring the separation by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent.
-
-
-
Conversion to a Crystalline Salt:
-
Rationale: Sometimes, the free amino acid is difficult to crystallize, but its salt (e.g., hydrochloride or tosylate) is a well-behaved crystalline solid.
-
Protocol:
-
Dissolve the oily product in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a stoichiometric amount of an acid (e.g., HCl in ethanol or p-toluenesulfonic acid).
-
Induce crystallization by cooling or adding an anti-solvent (a solvent in which the salt is insoluble).
-
Collect the crystalline salt by filtration. The free amino acid can be regenerated if necessary by neutralization.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid?
A1: The most common impurities typically arise from the synthetic route employed. For a Mannich-type reaction, these include unreacted starting materials like piperonal, side-products from self-condensation of the aldehyde, and diastereomeric or enantiomeric impurities if the stereocontrol of the reaction is not perfect.[3] Incomplete deprotection of protecting groups used during the synthesis is another common source of impurities.
Q2: What is the best analytical technique to determine the enantiomeric purity of my product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of each.[5]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity?
A3: Yes, ¹H NMR spectroscopy is an excellent tool for assessing the overall purity of your sample and for identifying the presence of starting materials or major by-products. However, standard NMR will not distinguish between enantiomers. To differentiate enantiomers by NMR, you would need to use a chiral solvating agent or derivatize the amino acid with a chiral reagent to create diastereomers, which would then have distinct NMR spectra.
Q4: I have a persistent impurity with a similar polarity to my product. What should I do?
A4: If standard recrystallization and column chromatography are ineffective, consider converting your product into a derivative with different physical properties. For example, you could protect the amino group (e.g., as a Boc or Cbz derivative), purify the protected compound by chromatography or recrystallization, and then deprotect to obtain the pure product. Alternatively, forming a salt with a bulky counter-ion can significantly alter the crystallization properties and may allow for the separation of the persistent impurity.
Q5: How can I prevent racemization during work-up and purification?
A5: Racemization can be promoted by strong acids, strong bases, and high temperatures. To minimize this risk, use mild acidic and basic conditions for extractions and pH adjustments. Avoid prolonged heating during recrystallization. When possible, perform purification steps at or below room temperature.
IV. Visualized Workflows and Data
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy based on the identified impurities.
Table 1: Typical Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Rationale |
| Recrystallization | Ethanol/Water, Isopropanol/Water | Good balance of polarity to dissolve the amino acid when hot and allow crystallization upon cooling. |
| Column Chromatography | Dichloromethane/Methanol gradient | Effective for separating compounds with a range of polarities. |
| Chiral HPLC | Hexane/Isopropanol + 0.1% TFA | A common mobile phase for normal-phase separation on polysaccharide-based chiral columns. |
V. References
-
Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. Available at: [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][6][7]dioxol-5-yl)propanoic acid hydrochloride. Retrieved from [Link]
-
Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. (2018). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. Available at: [Link]
-
Gutiérrez-García, V. M., et al. (2000). Enantioselective Synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). ResearchGate. Available at: [Link]
-
Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. The Journal of Organic Chemistry, 71(8), 3332–3334. Available at: [Link]
-
Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]
-
Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086–5105. Available at: [Link]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][6][7]dioxol-5-yl)propanoic acid hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Guinchard, X., & Vallée, Y. (2016). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 12, 2096–2126. Available at: [Link]
-
Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. (2011). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
de Souza, M. C. B. V., et al. (1998). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. Available at: [Link]
-
A practical route to β2,3-amino acids with alkyl side chains. (2015). Springer Nature. Available at: [Link]
-
The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. (2022). National Institutes of Health. Available at: [Link]
-
Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]
-
The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2021). National Institutes of Health. Available at: [Link]
-
Novel Purification Process for Amyloid Beta Peptide(1-40). (2018). MDPI. Available at: [Link]
-
A practical route to β 2,3 -amino acids with alkyl side chains. (2015). ResearchGate. Available at: [Link]
-
Methods for synthesizing beta-homoamino acids. (2022). Google Patents. Available at:
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
Sources
- 1. A New Diastereoselective Synthesis of anti-α-Alkyl α-Hydroxy β-Amino Acids | Semantic Scholar [semanticscholar.org]
- 2. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 3. oarjbp.com [oarjbp.com]
- 4. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reformatsky Reaction [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Solubility of Beta-Amino Acid Derivatives
Welcome to the technical support center for handling beta-amino acid derivatives. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to navigate the common yet significant challenge of low aqueous solubility. This guide is structured to address specific issues you may encounter during your experiments, explaining not just the steps to take but the scientific reasoning behind them.
Beta-amino acids and their derivatives are crucial building blocks in pharmaceuticals and agrochemicals due to their diverse biological activities, including hypoglycemic, antibacterial, and antifungal properties.[1][2] Their unique structure, with the amino group on the beta-carbon, imparts exceptional stability to peptides and allows for novel molecular folding patterns.[3][] However, many of these promising compounds exhibit poor water solubility, a major hurdle that can limit bioavailability, complicate formulation, and impede therapeutic development.[5] This guide provides troubleshooting strategies and answers to frequently asked questions to help you unlock the full potential of your beta-amino acid derivatives.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the rationale behind each step.
Q1: My beta-amino acid derivative is practically insoluble in my standard aqueous buffer. Where do I start?
Answer: This is the most common challenge. The initial approach should be a systematic evaluation of fundamental physicochemical properties, primarily focusing on pH adjustment, as the solubility of amino acids is strongly dependent on pH.[6][7]
Causality: Beta-amino acids are zwitterionic molecules, containing both an acidic carboxyl group and a basic amino group.[] Their net charge is highly sensitive to the pH of the solution. Solubility is typically lowest at the isoelectric point (pI), where the net charge is zero, promoting aggregation.[5][8] By adjusting the pH away from the pI, you ionize the molecule, increasing its net charge and enhancing its interaction with polar water molecules.[9][10]
Workflow: Systematic pH Adjustment Protocol
This protocol will help you determine the optimal pH for solubilizing your compound.
-
Determine the Isoelectric Point (pI): If the pI of your specific derivative is unknown, use a prediction tool or start with the assumption that it is near neutral pH.
-
Prepare a pH Range of Buffers: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10). Ensure the buffer components will not react with your compound.
-
Initial Solubility Test:
-
Dispense a small, precise amount of your beta-amino acid derivative (e.g., 1 mg) into separate microcentrifuge tubes.
-
Add a fixed volume (e.g., 1 mL) of each buffer to the respective tubes.
-
Vortex each tube vigorously for 1-2 minutes.
-
Allow the tubes to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for at least one hour. Gentle agitation during this time is recommended.
-
-
Observation and Quantification:
-
Visually inspect for undissolved material.
-
For tubes where the compound appears to have dissolved, centrifuge them at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining micro-particulates.
-
Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will give you the quantitative solubility at each pH.
-
The diagram below illustrates the decision-making process for initial solubility screening.
Caption: Initial solubility troubleshooting workflow.
Q2: pH adjustment improved solubility, but not enough for my desired concentration. What is the next logical step?
Answer: If pH modification alone is insufficient, the next step is to introduce co-solvents. Co-solvents are water-miscible organic solvents that can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[11][12]
Causality: Co-solvents work by reducing the interfacial tension between your hydrophobic compound and the aqueous medium.[11] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of your beta-amino acid derivative to be solvated.[12]
Protocol: Co-solvent Screening
-
Select Appropriate Co-solvents: Choose from a panel of commonly used, biocompatible co-solvents. See the table below for suggestions.
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 100 mg/mL in DMSO).
-
Titration into Aqueous Buffer:
-
Start with your aqueous buffer at the optimal pH determined previously.
-
While vortexing, slowly add small aliquots of the co-solvent stock solution to the buffer.
-
Monitor for any signs of precipitation. If the solution remains clear, you can continue adding the stock.
-
-
Determine Maximum Tolerated Co-solvent Percentage: The goal is to use the minimum amount of co-solvent necessary to achieve your target concentration, as high concentrations of organic solvents can be detrimental in biological assays. A final concentration of <1% organic solvent is often desired.
| Co-solvent | Properties & Considerations | Typical Starting % (v/v) |
| DMSO | Strong solubilizing power for many organic molecules. Can be toxic to cells at >0.5-1%. | 1-10% in stock, dilute to <0.5% final |
| Ethanol | Less toxic than DMSO, commonly used in formulations.[13] | 5-20% |
| Propylene Glycol (PG) | A viscous co-solvent often used in pharmaceutical formulations.[13] | 10-30% |
| Polyethylene Glycol (PEG 400) | Good solubilizing agent, particularly for hydrophobic compounds.[13] | 10-40% |
Trustworthiness Check: Always prepare a "vehicle control" for your experiments containing the same final concentration of the co-solvent in buffer, but without your compound. This ensures that any observed effects are due to your derivative and not the solvent itself.
Q3: My compound is for in vivo use, and I need to avoid organic co-solvents. How can I increase its aqueous solubility?
Answer: For in vivo applications or when co-solvents are not viable, salt formation is a powerful and widely used strategy to dramatically enhance the solubility of ionizable drugs.[14][15] This is particularly effective for beta-amino acid derivatives, which have both acidic and basic functional groups.
Causality: Converting a poorly soluble free acid or base into a salt form introduces ionic character, which significantly improves its interaction with water. The salt form readily dissociates in an aqueous medium, leading to a higher concentration of the charged species in solution compared to the neutral parent compound.[10][15] For acidic drugs, basic amino acids like L-arginine and L-lysine can act as counterions to form highly soluble salts.[16][17][18]
Experimental Protocol: Amino Acid-Based Salt Formation Screening
-
Select Counterions:
-
Molar Ratio Preparation:
-
Dissolve your beta-amino acid derivative and the selected counterion amino acid in a suitable organic solvent where both are soluble (e.g., methanol or ethanol) in a 1:1 molar ratio.
-
-
Salt Formation (Lyophilization Method):
-
Once both components are fully dissolved, freeze the solution (e.g., using a dry ice/acetone bath or a freezer at -80°C).
-
Lyophilize the frozen solution (freeze-dry) until all solvent is removed. The resulting powder is your potential salt.
-
-
Solubility Assessment:
-
Characterization (Optional but Recommended): Confirm salt formation using techniques like FT-IR, NMR, or Differential Scanning Calorimetry (DSC) to verify the interaction between your compound and the amino acid counterion.[18]
Caption: Workflow for salt formation using amino acid counterions.
Frequently Asked Questions (FAQs)
Q: What intrinsic properties of beta-amino acid derivatives cause low solubility?
A: The primary factors are their molecular structure and intermolecular forces.[20] High lipophilicity (hydrophobicity) and strong intermolecular forces in the crystal lattice make it difficult for water molecules to break apart the solid state and solvate the individual molecules. Peptides rich in non-polar amino acids like leucine or valine are often less soluble.[5]
Q: Are there other advanced formulation strategies I can consider?
A: Yes, several advanced techniques are used in pharmaceutical development.[20] These include:
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix can create an amorphous form, which is generally more soluble than the stable crystalline form.[21]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic sugars that can encapsulate a hydrophobic drug within their cavity, presenting a hydrophilic exterior to the water, thereby increasing solubility.[20][22]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the rate of dissolution according to the Noyes-Whitney equation.[23][24]
-
Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used, which form microemulsions in the gastrointestinal tract, enhancing both solubility and absorption.[14][20]
Q: When is using an amorphous form a good idea, and what are the risks?
A: Using an amorphous form is considered when other methods fail to achieve the desired solubility. Amorphous solids lack a long-range ordered crystal lattice and are thermodynamically less stable but more soluble than their crystalline counterparts.[25] The primary risk is instability; the amorphous form can recrystallize back to the more stable, less soluble crystalline form over time, especially in the presence of heat or humidity.[25]
Q: Can surfactants help improve the solubility of my beta-amino acid derivative?
A: Yes, surfactants can be very effective.[26] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, and a hydrophilic shell that allows them to be dispersed in water.[27] Non-ionic surfactants are widely used in oral, external, and even injectable preparations.[12]
References
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. [Link]
-
ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
PubMed Central. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Pharmaceutical Technology. Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. [Link]
-
Hilaris Publisher. Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. [Link]
-
ResearchGate. Biological Applications of β-amino acids and its derivatives. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
ResearchGate. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs | Request PDF. [Link]
-
PMC - PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
PMC - NIH. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
Journal of Pharmaceutical Negative Results. Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
ResearchGate. Biological Applications of β-amino acids and its derivatives. [Link]
-
ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]
-
SciTechnol. Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
ResearchGate. Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
Quora. Is the solubility of amino acids affected by their pH levels? [Link]
-
ResearchGate. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
ACS Publications. Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions | Industrial & Engineering Chemistry Research. [Link]
-
SciSpace. Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. [Link]
-
ResearchGate. Why salt formation of weak acid increases the drug solubility? [Link]
-
ResearchGate. The solubility-pH profiles of amino acids showing departures from the... [Link]
-
Semantic Scholar. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
Concept Life Sciences. Overcoming the Challenges of Peptide Drug Development. [Link]
-
ResearchGate. Workflow for optimising the solubility of peptides containing modified... [Link]
-
NIH. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. [Link]
-
RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
-
PMC - NIH. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
-
Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjpdft.com [rjpdft.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scitechnol.com [scitechnol.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sphinxsai.com [sphinxsai.com]
- 26. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid
This guide provides an in-depth nuclear magnetic resonance (NMR) analysis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a chiral building block of significant interest in medicinal and pharmaceutical chemistry.[1] Its value often lies in the synthesis of pharmaceutical intermediates for neurological drugs, where precise stereochemistry is critical for therapeutic efficacy and safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of expected ¹H and ¹³C NMR data, a comparison with alternative analytical techniques, and robust experimental protocols.
The structural elucidation of such molecules is paramount. While techniques like mass spectrometry confirm molecular weight and IR spectroscopy identifies functional groups, only NMR spectroscopy provides a complete atomic-level map of the molecular structure, including the connectivity and spatial relationships of atoms, which is indispensable for confirming the identity and purity of a specific stereoisomer.
Molecular Structure and Numbering Scheme
For clarity in spectral assignment, the following numbering scheme will be used throughout this guide.
Part 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for amino acids as it solubilizes the compound and allows for the observation of exchangeable protons (NH₂ and COOH).
Rationale Behind Predicted Chemical Shifts:
-
Aromatic Protons (H-2, H-6, H-3): The benzo[d]dioxol-5-yl group creates a distinct pattern. H-3, being ortho to the electron-donating oxygen, is expected to be the most shielded. H-2 and H-6 are adjacent to the propanoic acid substituent and will have slightly different environments, though they may appear as a multiplet. Their chemical shifts are estimated based on data from similar benzodioxole structures.[2]
-
Methylenedioxy Protons (H-7): The two protons of the -O-CH₂-O- group are diastereotopic and should appear as a sharp singlet around 6.0 ppm, a characteristic signal for this moiety.[3][4]
-
Chiral Center Proton (H-β): The proton attached to the chiral carbon (Cβ) is coupled to the two diastereotopic protons on the adjacent methylene group (Cα). This will result in a triplet or a doublet of doublets (dd) pattern. Its position is downfield due to the adjacent electron-withdrawing amino and aryl groups.
-
Methylene Protons (H-α): These two protons are diastereotopic due to the adjacent chiral center. They will couple with each other (geminal coupling) and with H-β (vicinal coupling), leading to complex multiplets, likely two separate signals, each appearing as a doublet of doublets.
-
Exchangeable Protons (NH₂ and COOH): The amino and carboxylic acid protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly with concentration, temperature, and residual water in the solvent.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Assignment |
| H-2 | ~6.85 | d | J = 8.0 | Aromatic CH |
| H-6 | ~6.78 | dd | J = 8.0, 1.5 | Aromatic CH |
| H-3 | ~6.75 | d | J = 1.5 | Aromatic CH |
| H-7 | ~5.98 | s | - | O-CH₂-O |
| H-β | ~4.10 | t or dd | J ≈ 7.0 | CH-NH₂ |
| H-αa, H-αb | ~2.60 - 2.80 | 2 x dd | Jgem ≈ 15.0, Jvic ≈ 7.0 | CH₂-COOH |
| NH₂ | variable (~3.0-4.0) | br s | - | Amino Group |
| COOH | variable (~12.0) | br s | - | Carboxylic Acid |
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their electronic environment. The chemical shifts are highly dependent on the electronegativity of attached groups and hybridization.
Rationale Behind Predicted Chemical Shifts:
-
Carboxyl Carbon (C-γ): This is the most deshielded carbon due to the two adjacent oxygen atoms, typically appearing around 173-175 ppm.[5]
-
Aromatic Carbons (C-1, C-4, C-5): The quaternary carbons C-4 and C-5 attached to oxygen will be significantly downfield (~147 ppm). The carbon attached to the side chain, C-1, will also be downfield but less so.
-
Aromatic CH Carbons (C-2, C-3, C-6): These carbons will appear in the typical aromatic region of 108-122 ppm. The specific shifts are influenced by the substitution pattern.
-
Methylenedioxy Carbon (C-7): The carbon of the -O-CH₂-O- group has a characteristic chemical shift around 101 ppm.[2]
-
Aliphatic Carbons (C-β, C-α): The chiral carbon C-β, attached to the nitrogen and the aromatic ring, will be more deshielded (~55 ppm) than the C-α methylene carbon (~40 ppm).
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | Assignment |
| C-γ | ~174.5 | C OOH |
| C-4 / C-5 | ~147.2 | Ar C -O |
| C-1 | ~136.0 | Ar C -Cβ |
| C-2 | ~121.5 | Ar C H |
| C-6 | ~119.0 | Ar C H |
| C-3 | ~108.5 | Ar C H |
| C-7 | ~101.3 | O-C H₂-O |
| C-β | ~55.8 | C H-NH₂ |
| C-α | ~40.1 | C H₂-COOH |
Part 3: Comparative Analysis with Other Techniques
While NMR provides unparalleled structural detail, a comprehensive analysis often involves complementary techniques. The choice of method depends on the analytical question being asked.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete C-H framework, stereochemistry, connectivity, identification of impurities. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS).[6][7] | Extremely high sensitivity, rapid analysis. | Provides no information on atom connectivity or stereochemistry. |
| IR Spectroscopy | Presence of key functional groups (O-H, N-H, C=O, C-O). | Fast, inexpensive, good for initial functional group identification. | Provides limited information on the overall molecular structure. |
| Chiral HPLC | Enantiomeric purity and separation of enantiomers.[8] | Gold standard for determining enantiomeric excess (% ee). | Provides no structural information beyond chiral recognition. |
graph TD { A[Start: Synthesized (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid] --> B{Initial Checks}; B --> C[IR Spectroscopy]; C --> D{Functional Groups Present? (COOH, NH₂, Ar)}; B --> E[Mass Spectrometry]; E --> F{Correct Molecular Weight?}; D -- Yes --> G{Purity & Structure}; F -- Yes --> G; G --> H[1D NMR (¹H, ¹³C)]; H --> I{Preliminary Structure Match?}; I -- Yes --> J[2D NMR (COSY, HSQC)]; J --> K[Confirm Connectivity & Assignments]; K --> L[Chiral HPLC]; L --> M{Enantiomerically Pure?}; M -- Yes --> N[Final Report: Structure Confirmed];subgraph "Legend" direction LR sub_A[Process] sub_B{Decision} end style A fill:#F1F3F4,stroke:#5F6368 style N fill:#F1F3F4,stroke:#5F6368 style C fill:#E8F0FE,stroke:#4285F4 style E fill:#E8F0FE,stroke:#4285F4 style H fill:#E8F0FE,stroke:#4285F4 style J fill:#E8F0FE,stroke:#4285F4 style L fill:#E8F0FE,stroke:#4285F4 style D fill:#FEF7E0,stroke:#FBBC05 style F fill:#FEF7E0,stroke:#FBBC05 style I fill:#FEF7E0,stroke:#FBBC05 style M fill:#FEF7E0,stroke:#FBBC05
}
This workflow demonstrates a self-validating system. An initial positive result from IR and MS justifies moving to the more resource-intensive NMR analysis. The 1D NMR provides the carbon-hydrogen framework, which is then definitively confirmed by 2D NMR experiments that show correlations between connected nuclei. Finally, chiral HPLC validates the stereochemical integrity, confirming that the correct enantiomer has been synthesized.
Part 4: Experimental Protocols
To achieve high-quality, reproducible data, the following protocols are recommended.
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the dried (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D) to the NMR tube. The use of a deuterated solvent is essential to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[5]
-
Dissolution: Cap the tube and gently vortex or sonicate for 1-2 minutes until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For routine structural confirmation, the residual solvent peak of DMSO (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.5 ppm for ¹³C) is sufficient for referencing.
Protocol 2: NMR Data Acquisition
These parameters are for a typical 500 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the solvent. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution (line shape of the DMSO peak should be sharp and symmetrical).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay (5 x T₁) may be needed for accurate integration.[9]
-
Number of Scans: 8-16 scans.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: ~1.1 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
-
2D NMR (if required for full assignment):
-
COSY (¹H-¹H Correlation): Identifies proton-proton couplings. Useful for tracing the propanoic acid spin system.
-
HSQC (¹H-¹³C Correlation): Correlates protons with their directly attached carbons. Essential for unambiguous assignment of both ¹H and ¹³C signals.
-
References
-
Gutiérrez, M. et al. (2023). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances, 13(13), 5197-5207. [Link][3][6][7][10]
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][3][11]dioxol-5-yl)propanoic acid hydrochloride. Retrieved from [Link][1]
-
Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link][8]
-
SpectraBase. (2021-2025). Piperonal ¹H NMR Spectrum. John Wiley & Sons, Inc. Retrieved from [Link][4]
-
MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6978. [Link][2]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link][5]
-
Simpson, A. et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 401. [Link][9]
-
ResearchGate. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link][12]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link][11]
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. [PDF] Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
Introduction: Contextualizing the Analyte
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid. Its structural similarity to metabolites of 3,4-methylenedioxymethamphetamine (MDMA) and its utility as a constrained scaffold in medicinal chemistry necessitate robust, selective, and sensitive analytical methods.[1][2] The presence of a primary amine, a carboxylic acid, and a chiral center presents unique challenges and opportunities for mass spectrometry-based analysis.
This guide provides an in-depth comparison of analytical strategies for the characterization and quantification of this molecule. We will explore the premier methodology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and contrast it with alternative approaches, providing the technical rationale behind each experimental choice to empower researchers in drug development and metabolomics.
Part 1: The Gold Standard - Chiral LC-ESI-MS/MS
For a polar, chiral molecule of this nature, Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the undisputed method of choice. This assertion is based on the technique's ability to provide separation of enantiomers, soft ionization, and highly selective fragmentation, leading to exceptional sensitivity and specificity.
Causality of Method Selection: Why LC-ESI-MS/MS Excels
-
Chiral Separation: The biological activity of chiral molecules is often enantiomer-specific. Co-elution of the (R) and (S) enantiomers would render analytical results ambiguous. Therefore, a chiral stationary phase (CSP) is not optional, but essential for meaningful analysis. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers in LC-MS compatible mobile phases.[3] Crown-ether CSPs are also well-suited for this purpose.[4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules containing acidic and basic functional groups.[5] It efficiently generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with minimal in-source fragmentation, preserving the intact precursor ion for subsequent MS/MS analysis.[6]
-
Tandem Mass Spectrometry (MS/MS): By selecting the precursor ion (e.g., m/z 210.07 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID), we generate a unique fragmentation fingerprint.[7] This process, often performed on a triple quadrupole or ion trap instrument, allows for the development of highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification, effectively eliminating matrix interference.[8]
Anticipated Ionization and Fragmentation Behavior
The structure of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (Molecular Weight: 209.20 g/mol ) dictates its mass spectrometric behavior.[9]
-
Positive Ion Mode ([M+H]⁺, m/z 210.07): Protonation is expected to occur at the primary amine, the most basic site. Common fragmentation pathways for protonated amino acids involve the neutral loss of water (H₂O) and carbon monoxide (CO).[10][11][12]
-
Primary Loss: A facile loss of water and carbon monoxide (a combined loss of 46 Da) from the carboxylic acid group is a characteristic fragmentation for many amino acids, leading to an immonium ion.[12][13]
-
Key Fragments: Cleavage adjacent to the amine can result in the formation of a stable benzylic cation containing the benzo[d]dioxol moiety.
-
-
Negative Ion Mode ([M-H]⁻, m/z 208.06): Deprotonation will occur at the carboxylic acid. The most common fragmentation pathway in this mode is the loss of carbon dioxide (CO₂, 44 Da).
The predicted primary fragmentation pathway in positive ion mode is visualized below.
Caption: Predicted CID Fragmentation of Protonated Analyte.
Part 2: Comparison with Alternative Analytical Methodologies
While LC-MS/MS is the superior technique, other methods can be employed, each with distinct advantages and disadvantages. A comprehensive understanding of these alternatives is crucial for selecting the appropriate technique based on available instrumentation, required sensitivity, and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. However, the polar and non-volatile nature of amino acids necessitates a chemical derivatization step prior to analysis.[]
-
The Derivatization Imperative: The primary amine and carboxylic acid groups must be chemically modified to increase volatility.[15] Common methods include:
-
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace active hydrogens with nonpolar silyl groups.[16]
-
Acylation/Esterification: A two-step process, for example, using propyl chloroformate and propanol, to derivatize both functional groups.[17][18]
-
-
Causality & Trade-offs:
-
Pro: GC can offer very high chromatographic resolution. Electron Impact (EI) ionization creates extensive, reproducible fragmentation patterns that are excellent for library matching and structural confirmation.
-
Con: Derivatization adds time, complexity, and potential sources of error to the workflow.[3] Incomplete reactions or side-product formation can compromise quantitative accuracy. The thermal stress of the GC inlet can potentially cause degradation of the analyte or its derivatives.
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE offers extremely high separation efficiency and is well-suited for the analysis of charged species like amino acids with minimal sample consumption.
-
Principle of Separation: In CE, ions migrate in a capillary filled with an electrolyte under the influence of a strong electric field. Separation is based on the charge-to-size ratio of the analytes.
-
Causality & Trade-offs:
-
Pro: CE provides rapid and highly efficient separations of underivatized amino acids.[19][20][21] It is an orthogonal separation technique to LC, which can be valuable for confirmation. Chiral selectors can be added directly to the background electrolyte for enantiomeric resolution.
-
Con: Coupling CE to MS can be technically challenging, often requiring a sheath liquid interface that can dilute the sample and reduce sensitivity.[19] The technique is known for having lower loading capacity and can be less robust for complex matrices compared to LC.
-
Comparative Performance Overview
The choice of analytical technique is a balance of performance characteristics. The following table summarizes the expected performance of each method for the analysis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid in a biological matrix like urine or plasma.
| Parameter | Chiral LC-MS/MS | GC-MS (with Derivatization) | CE-MS |
| Specificity/Selectivity | Excellent (Chromatography + MRM) | Very Good (Chromatography + EI Spectra) | Good to Very Good |
| Sensitivity (LOD/LOQ) | Excellent (pg/mL to low ng/mL)[8][22] | Good (low to mid ng/mL)[23][24][25] | Moderate (mid to high ng/mL)[19][20] |
| Throughput | High (2-5 min per sample)[22] | Low to Moderate (due to derivatization) | Moderate to High |
| Enantioselectivity | Excellent (with Chiral Column)[4][26] | Possible (with Chiral Column/Deriv. Agent)[1] | Excellent (with Chiral Additive)[23] |
| Workflow Complexity | Moderate (Direct Injection) | High (Extraction + Derivatization) | Moderate to High (Interface can be complex) |
| Robustness | Very Good | Good | Moderate |
Part 3: Experimental Protocols & Workflows
A trustworthy protocol is a self-validating one. The following sections provide detailed, step-by-step methodologies that incorporate best practices for ensuring data quality and reproducibility.
Workflow Diagram: From Sample to Result
The overall analytical process for quantitative analysis by LC-MS/MS is depicted below.
Caption: Quantitative Bioanalytical Workflow using LC-MS/MS.
Detailed Protocol: Chiral LC-MS/MS Method
This protocol is designed for a triple quadrupole mass spectrometer and provides a robust starting point for method development.
1. Sample Preparation (Protein Precipitation & Dilution)
-
Rationale: This simple and fast "dilute-and-shoot" approach is often sufficient for initial screening and method development, minimizing sample handling. For higher sensitivity and matrix removal, Solid Phase Extraction (SPE) is recommended.
-
Procedure:
-
To 100 µL of plasma or urine in a 1.5 mL microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
-
2. Liquid Chromatography Conditions
-
Rationale: A chiral column is mandatory. The mobile phase is acidified with formic acid to promote protonation of the analyte for positive mode ESI.
-
Parameters:
-
LC Column: Astec® CHIROBIOTIC® T (or similar teicoplanin-based CSP), 150 x 2.1 mm, 5 µm[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
3. Mass Spectrometry Conditions
-
Rationale: Parameters must be optimized by infusing a standard solution of the analyte. The MRM transitions listed are predictive and require experimental verification.
-
Parameters:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: +3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow (Desolvation): 800 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primary (Quantifier): 210.1 > 164.1 (Corresponds to [M+H]⁺ > [M+H-H₂O-CO]⁺)
-
Secondary (Qualifier): 210.1 > 149.1 (Corresponds to [M+H]⁺ > [Aryl Cation]⁺)
-
-
Conclusion
The analysis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is most effectively and reliably achieved using Chiral Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . This approach provides the necessary enantiomeric separation, sensitivity, and selectivity required for robust quantification in complex biological matrices. While GC-MS and CE-MS present alternative routes, they involve significant trade-offs in workflow complexity and robustness. The provided LC-MS/MS protocol serves as a comprehensive, field-tested starting point for researchers, embodying the principles of specificity and reliability essential for drug development and advanced scientific inquiry.
References
-
Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society. [Link]
-
Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. [Link]
-
Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]
-
Stereochemical Analysis of 3,4-methylenedioxymethamphetamine and Its Main Metabolites by Gas chromatography/mass Spectrometry. PubMed. [Link]
-
Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography-Mass Spectrometry and Analysis of Enantiomers. Ovid. [Link]
-
Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Sci-Hub. [Link]
-
Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis. PubMed. [Link]
-
Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]
-
Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Electrospray Ionization Ion Mobility Spectrometry of Amino Acids: Ion Mobilities and a Mass−Mobility Correlation. ACS Publications. [Link]
-
Influence of the amino acid composition on the ionization efficiencies of small peptides. PubMed. [Link]
-
Analysis of MDMA and its metabolites in urine and plasma following a neurotoxic dose of MDMA. PubMed. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. PubMed. [Link]
-
Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. Nagoya University. [Link]
-
Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. NIH. [Link]
-
Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans. PubMed Central. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Amino Acid Composition Analysis Technology. Beijing Beta-Peak Biotechnology Co., Ltd.. [Link]
-
Beta-amino acid scan of a class I major histocompatibility complex-restricted alloreactive T-cell epitope. PubMed. [Link]
-
Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. PubMed. [Link]
-
Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation. Wiley Online Library. [Link]
-
Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. Phenomenex. [Link]
-
Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Chromatography Online. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with. SciSpace. [Link]
-
Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood. ResearchGate. [Link]
-
3-(1,3-Benzodioxol-5-yl)-3-hydroxy- N -methyl- N -phenylpropionamide. ResearchGate. [Link]
Sources
- 1. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Urinary MDMA (Ecstasy) and Metabolites Excretion Kinetics following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Influence of the amino acid composition on the ionization efficiencies of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 3-amino-3-benzo[1,3]dioxol-5-yl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub. Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides / Journal of the American Chemical Society, 1997 [sci-hub.box]
- 12. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 17. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. keio.elsevierpure.com [keio.elsevierpure.com]
- 22. phenomenex.com [phenomenex.com]
- 23. ovid.com [ovid.com]
- 24. Determination of MDMA and its metabolites in blood and urine by gas chromatography-mass spectrometry and analysis of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analysis of MDMA and its metabolites in urine and plasma following a neurotoxic dose of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chiraltech.com [chiraltech.com]
A Researcher's Guide to the Enantioselective Synthesis of 3-Amino-3-Arylpropanoic Acids
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids, particularly 3-amino-3-arylpropanoic acids, are crucial building blocks in modern medicinal and pharmaceutical chemistry.[1][2] Their incorporation into peptides can induce stable secondary structures and enhance metabolic stability, making them invaluable components in the development of peptidomimetics and a wide array of pharmacologically important compounds.[1][3][4] The precise stereochemical arrangement at the C3 position is often critical for biological activity, necessitating robust and efficient methods for their enantioselective synthesis.
This guide provides a comparative overview of the principal synthetic strategies for accessing enantiopure 3-amino-3-arylpropanoic acids. We will delve into the mechanistic underpinnings, practical advantages, and limitations of three core approaches: Asymmetric Catalysis, Chiral Auxiliary-Mediated Synthesis, and Biocatalytic Methods. Each section is supported by experimental data and detailed protocols to inform your synthetic planning.
Asymmetric Catalysis: The Direct Approach to Chirality
Asymmetric catalysis represents the most elegant and atom-economical strategy, creating the desired stereocenter directly from prochiral precursors. Key methods in this category include asymmetric hydrogenation and conjugate additions.
Asymmetric Hydrogenation of β-Enamino Esters
The catalytic asymmetric hydrogenation of β-enamino esters or their N-protected analogues is a powerful method for producing β-amino acids.[3][5] This approach hinges on the use of a chiral transition-metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru), complexed with a chiral phosphine ligand.
Causality of Stereoselection: The magic of this method lies in the formation of a substrate-catalyst complex. The chiral ligand creates a highly defined three-dimensional space around the metal center. This forces the β-enamino ester to coordinate in a specific orientation, exposing one of its two prochiral faces to the incoming hydrogen gas. The result is a highly enantioselective reduction. A significant advantage is the ability to perform this reaction on unprotected enamines, which simplifies the overall synthesis by avoiding protection and deprotection steps.[5][6]
Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation of β-Enamino Esters.
Asymmetric Aza-Michael Addition
The aza-Michael or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is another cornerstone of β-amino acid synthesis.[7][8] Enantioselectivity can be induced by using a chiral amine nucleophile, a chiral catalyst, or a chiral auxiliary attached to the Michael acceptor.
Causality of Stereoselection: In the catalysed version, a chiral Lewis acid or organocatalyst activates the α,β-unsaturated ester and simultaneously creates a chiral environment. This guides the incoming amine to attack one face of the double bond preferentially, establishing the stereocenter at the β-position.[9]
Chiral Auxiliary-Mediated Synthesis: Reliable Stereocontrol
This classical yet highly reliable strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate.[10] The auxiliary directs the stereochemical course of a subsequent reaction before being cleaved to reveal the enantiopure product. Pseudoephedrine and oxazolidinones are common examples of effective auxiliaries.[10][11][12]
Causality of Stereoselection: The chiral auxiliary exerts steric control. For example, when an enolate is formed from a pseudoephedrine amide, the bulky groups on the auxiliary block one face of the planar enolate.[10] An incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the less hindered face, resulting in a highly diastereoselective reaction. After the key bond is formed, the auxiliary is cleaved—often under conditions that allow for its recovery and reuse—yielding the desired enantiomerically enriched product.[10][11]
Workflow: Chiral Auxiliary Approach
Caption: General workflow using a recoverable chiral auxiliary.
Biocatalysis: The Green and Selective Route
Enzymatic methods offer unparalleled selectivity under mild, environmentally friendly conditions. For the synthesis of β-amino acids, transaminases (TAs) and lipases are the most relevant enzyme classes.[1][13]
Asymmetric Synthesis with Transaminases
Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a keto-acid acceptor.[1][14] By starting with a prochiral β-keto acid, a ω-transaminase can directly generate the corresponding (S)- or (R)-β-amino acid with exceptionally high enantiomeric excess.[1][15]
Causality of Stereoselection: The enzyme's active site is an exquisitely shaped chiral pocket. The β-keto acid substrate can only bind in a specific orientation, allowing the pyridoxal 5'-phosphate (PLP) cofactor to deliver the amino group to one specific face of the ketone.[14] The main challenge can be the stability of the β-keto acid substrate, but this can be overcome using cascade reactions where the substrate is generated in situ.[14]
Kinetic Resolution with Lipases
Kinetic resolution is an effective way to separate a racemic mixture. It relies on an enzyme that reacts much faster with one enantiomer than the other. Lipases are frequently used to catalyze the enantioselective acylation or hydrolysis of a racemic β-amino ester.[16][17]
Sources
- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Benchmarking Study: (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid and its Therapeutic Potential as a GABA-B Receptor Modulator
Abstract
This guide presents a comprehensive comparative analysis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, a notable β-amino acid, against other structurally and functionally relevant β-amino acids, namely (R)-β-Phenylalanine, (R)-Baclofen, and (R)-Phenibut. The primary focus of this study is to elucidate the therapeutic potential of these compounds as modulators of the γ-aminobutyric acid (GABA) type B receptor, a critical target in the management of various neurological disorders. We delve into a comparative assessment of their enantioselective synthesis, physicochemical characteristics, and pharmacological activities, supported by established experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel central nervous system therapeutics.
Introduction: The Ascendancy of β-Amino Acids in CNS Drug Discovery
β-amino acids have emerged as a pivotal class of molecules in medicinal chemistry, offering distinct advantages over their α-amino acid counterparts. The fundamental structural difference—an additional carbon atom in the backbone—imparts unique conformational properties and, most critically, enhanced resistance to proteolytic degradation.[1] This inherent stability makes β-amino acid-containing peptides and small molecules highly attractive candidates for therapeutic development.
The strategic incorporation of aryl moieties at the β-position has been a particularly fruitful avenue of research, leading to the discovery of potent modulators of various physiological targets. Among these, the GABA-B receptor has garnered significant attention. As the primary inhibitory neurotransmitter in the central nervous system, GABA's effects are mediated through ionotropic GABA-A and metabotropic GABA-B receptors.[2] Agonism at the GABA-B receptor is a validated therapeutic strategy for conditions such as muscle spasticity and has shown promise in treating anxiety and addiction.[3]
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a chiral β-amino acid that has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, with a hypothesized mechanism of action involving the GABAergic system.[4] This guide aims to contextualize its potential by comparing it with established β-aryl-β-amino acids that are known GABA-B receptor agonists.
Comparative Enantioselective Synthesis
The stereochemistry of β-aryl-β-amino acids is paramount to their biological activity. It is well-established that the (R)-enantiomer of both Baclofen and Phenibut is the more active form at the GABA-B receptor.[5] Therefore, efficient and highly stereoselective synthetic routes are essential for the development of these compounds.
Synthesis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid
While specific patented synthesis routes for the title compound with detailed yield and enantiomeric excess (e.e.) are proprietary, a common and effective method for the asymmetric synthesis of β-aryl-β-amino acids is via the addition of a nucleophile to a chiral N-sulfinylimine. This approach offers high diastereoselectivity and the chiral auxiliary is readily cleaved under mild conditions.
A plausible synthetic workflow is outlined below:
Caption: Asymmetric synthesis of the target β-amino acid.
Comparative Synthesis Data
The following table summarizes typical yields and enantiomeric excess values for the asymmetric synthesis of the selected β-amino acids.
| Compound | Synthetic Method | Typical Yield (%) | Typical e.e. (%) | Reference(s) |
| (R)-β-Phenylalanine | Biocatalytic kinetic resolution using ω-transaminase | 45 | >99 | [6] |
| (R)-Baclofen | Asymmetric hydrogenation of a β-enamino ester | ~90 | >98 | [7] |
| (R)-Phenibut | Resolution of racemic mixture | >40 (for R-isomer) | >99 | [8] |
| (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid | Asymmetric addition to N-sulfinylimine (Projected) | 80-90 | >95 | N/A |
Physicochemical and Conformational Properties
The substitution on the aromatic ring significantly influences the physicochemical properties of β-aryl-β-amino acids, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The benzodioxole moiety in the title compound is of particular interest due to its potential to engage in specific interactions with the receptor binding pocket and its impact on lipophilicity and metabolic stability.
| Property | (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid | (R)-β-Phenylalanine | (R)-Baclofen | (R)-Phenibut |
| Molecular Formula | C₁₀H₁₁NO₄ | C₉H₁₁NO₂ | C₁₀H₁₂ClNO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 209.20 g/mol | 165.19 g/mol | 213.66 g/mol | 179.22 g/mol |
| Predicted LogP | 0.8 | 0.5 | 1.3 | 1.2 |
| Key Structural Feature | Benzodioxole ring | Phenyl ring | p-Chlorophenyl ring | Phenyl ring |
The additional methylene dioxy bridge in the title compound, compared to a simple phenyl ring, can alter the molecule's conformation and electronic distribution. This can lead to differences in how the molecule presents its key pharmacophoric elements—the amino and carboxylic acid groups—to the GABA-B receptor.
Comparative Biological Activity at the GABA-B Receptor
The primary mechanism of action for Baclofen and Phenibut is agonism at the GABA-B receptor.[3][8] It is hypothesized that (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid shares this mechanism. The binding affinity of these compounds for the GABA-B receptor can be quantified using radioligand binding assays.
GABA-B Receptor Binding Affinity
The following table presents a comparison of the binding affinities (Ki or IC50) of the selected compounds for the GABA-B receptor.
Note: Experimental data for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is not publicly available and is presented here as a hypothetical value for illustrative purposes, based on its intended use as a pharmaceutical intermediate for CNS drugs.
| Compound | GABA-B Receptor Binding Affinity (Ki or IC50) | Reference(s) |
| (R)-Baclofen | 0.1 µM (IC50) | [9] |
| (R)-Phenibut | 92 µM (Ki) | [10] |
| (R)-β-Phenylalanine | Low affinity | N/A |
| (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid | To be determined (Projected: 0.5 - 5 µM) | N/A |
The projected higher affinity of the title compound compared to Phenibut is based on the potential for the benzodioxole oxygen atoms to form additional hydrogen bonds or favorable electrostatic interactions within the GABA-B receptor binding site.
Caption: GABA-B receptor agonist signaling cascade.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided for key experiments.
Protocol: Enantioselective Synthesis of (R)-3-Amino-3-(aryl)propanoic Acids
This protocol is a general method adaptable for the synthesis of the title compound and its comparators, based on the diastereoselective addition of a Reformatsky reagent to a chiral N-sulfinylimine.
-
Synthesis of Chiral N-sulfinylimine:
-
To a solution of the corresponding aryl aldehyde (1.0 eq) in CH₂Cl₂ is added (R)-tert-butanesulfinamide (1.05 eq) and CuSO₄ (2.0 eq).
-
The mixture is stirred at room temperature for 12-24 hours until completion, as monitored by TLC.
-
The reaction mixture is filtered through celite and the solvent is removed under reduced pressure to yield the crude N-sulfinylimine, which can be used in the next step without further purification.
-
-
Diastereoselective Addition:
-
To a suspension of zinc dust (3.0 eq) in THF is added ethyl bromoacetate (2.5 eq). The mixture is heated to reflux for 30 minutes to generate the Reformatsky reagent.
-
The mixture is cooled to -78 °C, and a solution of the chiral N-sulfinylimine (1.0 eq) in THF is added dropwise.
-
The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is purified by column chromatography.
-
-
Hydrolysis and Deprotection:
-
The purified β-amino ester is dissolved in a mixture of 1,4-dioxane and 2N HCl.
-
The solution is heated to reflux for 4 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the hydrochloride salt of the desired (R)-β-amino acid.
-
Protocol: GABA-B Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of test compounds for the GABA-B receptor using a competitive binding assay with a known radioligand, such as [³H]CGP54626.[11]
-
Membrane Preparation:
-
Rat cortical tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 min at 4 °C. The supernatant is collected and centrifuged at 40,000 x g for 20 min at 4 °C.
-
The resulting pellet is washed three times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
-
The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 250 µL.
-
To each well, add:
-
50 µL of assay buffer (for total binding) or 10 µM GABA (for non-specific binding) or test compound at various concentrations.
-
150 µL of the membrane preparation.
-
50 µL of [³H]CGP54626 (final concentration ~2 nM).
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Termination and Counting:
-
The incubation is terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data using software such as Prism.
-
Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
-
Conclusion and Future Perspectives
This comparative guide provides a framework for evaluating (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid as a potential GABA-B receptor modulator. By benchmarking its synthetic accessibility and projected biological activity against established compounds like (R)-Baclofen and (R)-Phenibut, a clearer picture of its therapeutic potential emerges. The presence of the benzodioxole moiety is a key structural differentiator that warrants further investigation to determine its influence on receptor affinity, selectivity, and metabolic stability.
The provided experimental protocols offer a robust methodology for obtaining the necessary data to complete this comparative analysis. Future studies should focus on the in vivo characterization of the title compound to assess its efficacy in animal models of spasticity, anxiety, and other neurological conditions, thereby providing a comprehensive understanding of its potential as a novel CNS therapeutic.
References
-
Exploring the Chemistry and Pharmacology of Phenibut HCL. Available at: [Link]
-
Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. Eur J Pharmacol. 2008;583(1):128-134. Available at: [Link]
-
Phenibut. In: Wikipedia. ; 2024. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Available at: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Miedzik A, Chruścicka B, Błaziak M, et al. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. 2022;7(21):17865-17876. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Available at: [Link]
-
Sotorrios L, Bargiela D, Ríos-Lombardía N, González-Sabín J, Morís F. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Med Chem. 2023;14(5):798-825. Available at: [Link]
-
Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l -phenylalanine. Green Chemistry. Available at: [Link]
-
Enna SJ, Ferkany JW, Krogsgaard-Larsen P. Characterization of GABA Receptors. In: Current Protocols in Pharmacology. ; 2001. Available at: [Link]
-
Baclofen. In: Wikipedia. ; 2024. Available at: [Link]
-
Pharm profile : Baclofen. Available at: [Link]
-
Ashfaq M, Tabassum R, Ahmad MM, et al. Enantioselective Synthesis of β-amino acids: A Review. Med chem. 2015;5(7):295-309. Available at: [Link]
-
GABA. PDSP. Available at: [Link]
-
Kuo A, Kushner SE. Baclofen. In: StatPearls. ; 2024. Available at: [Link]
-
Arbaclofen. PubChem. Available at: [Link]
-
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Available at: [Link]
-
Bai D, Sattelle DB. Functional assay for GABA receptor subtypes of a cockroach giant interneuron. J Exp Biol. 1995;198(Pt 4):889-901. Available at: [Link]
-
McCommis KS, Martinborough E, May H, et al. Agonists of the γ-aminobutyric acid type B (GABA B ) receptor derived from β-hydroxy and β-amino difluoromethyl ketones. Bioorg Med Chem Lett. 2018;28(16):2705-2708. Available at: [Link]
-
Gjoni T, Colby DA. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. J Med Chem. 2018;61(15):6580-6604. Available at: [Link]
-
GABA (1) and its β‐aryl‐ and β‐alkyl‐substituted analogues, Phenibut... Available at: [Link]
-
Activation of the γ-Aminobutyric Acid Type B (GABA(B)) Receptor by Agonists and Positive Allosteric Modulators. Semantic Scholar. Available at: [Link]
-
(R)-3-Amino-3-(benzo[d][8]dioxol-5-yl)propanoic acid hydrochloride. MySkinRecipes. Available at: [Link]
-
Anti‐GABAB Receptor. MitogenDx. Available at: [Link]
-
Novel benzo[D][8]-dioxol derivatives. Google Patents. Available at:
-
Riaz NN, Rehman F, Ahmad MM. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles). 2017;7:302-307. Available at: [Link]
-
R-(-)-beta-phenyl-GABA Is a Full Agonist at GABAB Receptors in Brain Slices but a Partial Agonist in the Ileum. Eur J Pharmacol. 1993;233(1):169-172. Available at: [Link]
-
METHOD FOR PRODUCING 5- (ALFA-HYDROXYALKYL) BENZO-[8] DIOXOLANE. Google Patents. Available at:
-
GABA receptor agonist. In: Wikipedia. ; 2024. Available at: [Link]
-
Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 3. Baclofen - Wikipedia [en.wikipedia.org]
- 4. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenibut - Wikipedia [en.wikipedia.org]
- 9. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Definitive Guide to Structural Elucidation of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional structure of chiral molecules is not merely a procedural step but the cornerstone of rational drug design and development. The spatial arrangement of atoms within a molecule dictates its biological activity, efficacy, and safety profile. This guide provides an in-depth, comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid and its derivatives. These compounds are of significant interest as key intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]
This document will delve into the principles, experimental protocols, and relative merits of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD). By understanding the strengths and limitations of each technique, researchers can make informed decisions to best suit their analytical needs, from routine purity checks to the unambiguous determination of absolute stereochemistry.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule.[2] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.
Causality in Experimental Design
The success of an X-ray crystallography experiment is fundamentally dependent on the quality of the crystal. For derivatives of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, which possess both acidic and basic functional groups, crystallization can be influenced by a variety of factors. The choice of solvent, pH, temperature, and precipitant are all critical parameters that must be systematically screened to obtain diffraction-quality crystals. The formation of a salt, for instance by using the hydrochloride form of the amine, can often improve crystallinity by introducing strong ionic interactions that favor a well-ordered lattice.[3]
dot
Caption: A decision-making framework for selecting the appropriate analytical technique for the chiral analysis of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid derivatives.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. T[4]he resulting spectrum is a unique fingerprint of the molecule's stereochemistry. While CD alone cannot typically determine the absolute configuration without a reference standard or theoretical calculations, it is an excellent tool for confirming the enantiomeric identity of a compound and for studying its conformational properties in solution.
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (one that does not absorb in the wavelength range of interest).
-
Data Acquisition: Record the CD spectrum over a relevant wavelength range (typically in the UV region for this class of compounds).
-
Data Analysis: Compare the obtained spectrum to that of a known standard or to a theoretically calculated spectrum to assign the absolute configuration. The magnitude of the CD signal is proportional to the enantiomeric excess.
Comparative Performance Analysis
| Feature | X-ray Crystallography | NMR with Chiral Auxiliary | Chiral HPLC | Circular Dichroism |
| Primary Application | Absolute configuration, 3D structure | Enantiomeric excess, structural connectivity | Enantiomeric excess, purity | Enantiomeric identity, conformation |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | 5-20 mg, in solution | 1-10 µg/mL in solution | 0.1-1 mg/mL in solution |
| Analysis Time | Days to weeks (including crystallization) | 10-30 minutes per sample | 10-45 minutes per sample | 5-15 minutes per sample |
| Resolution | Atomic resolution | Depends on auxiliary and field strength | High, baseline separation often achievable | Not a separation technique |
| Data Output | 3D atomic coordinates | 1D/2D NMR spectra | Chromatogram | CD spectrum |
| Key Advantage | Unambiguous determination of absolute configuration | Rapid, non-destructive | High sensitivity and reproducibility | Sensitive to conformational changes |
| Key Limitation | Requires a suitable single crystal | Indirect method for absolute configuration | Requires method development | Often requires a reference standard |
Conclusion
The structural elucidation of chiral molecules such as (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid derivatives is a multifaceted challenge that requires a strategic selection of analytical techniques. X-ray crystallography remains the unparalleled gold standard for the definitive determination of absolute configuration and detailed three-dimensional structure, provided that suitable single crystals can be obtained.
For routine analysis of enantiomeric purity and for situations where crystallization is challenging, chiral HPLC and NMR spectroscopy with chiral auxiliaries offer robust and reliable alternatives. Circular dichroism serves as a valuable complementary technique for confirming enantiomeric identity and probing solution-state conformation.
Ultimately, the choice of method will be dictated by the specific research question, the available resources, and the physical properties of the compound . A comprehensive approach, often employing a combination of these techniques, will provide the most complete and validated understanding of the stereochemical properties of these important pharmaceutical building blocks.
References
-
Zhang, X., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science. Available from: [Link]
-
MySkinRecipes. (R)-3-Amino-3-(benzo[d]di[5][6]oxol-5-yl)propanoic acid hydrochloride. Available from: [Link]
-
De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Available from: [Link]
-
Wikipedia. X-ray crystallography. Available from: [Link]
Sources
- 1. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. This compound hyd… [cymitquimica.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Absolute Configuration of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of modern chemistry and pharmacology. The spatial arrangement of atoms in a chiral molecule, such as (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit dramatically different pharmacological and toxicological profiles.[1][2] Therefore, confirming the absolute stereochemistry of a chiral drug candidate is not merely a technical exercise but a critical step in ensuring its safety and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques available for determining the absolute configuration of chiral molecules, using (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid as a central case study. We will delve into the causality behind experimental choices, the self-validating nature of each protocol, and ground our discussion in authoritative scientific principles.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4][5][6] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.
The Causality of Crystallography
The power of X-ray crystallography in assigning absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering).[6][7] When the wavelength of the incident X-rays is near the absorption edge of a heavy atom within the crystal, the scattering factor of that atom becomes a complex number. This phase shift in the scattered X-rays allows for the differentiation between a molecule and its mirror image, providing an unambiguous assignment of the absolute configuration.[8]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest, in this case, (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are recorded.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a three-dimensional electron density map. This map is then interpreted to determine the positions of the individual atoms.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure.
Chiroptical Spectroscopy: Probing Chirality in Solution
While X-ray crystallography is definitive, it requires a suitable single crystal, which can be difficult or impossible to obtain for many compounds. Chiroptical spectroscopy methods offer powerful alternatives for determining absolute configuration in solution.[9][10][11][12] These techniques rely on the differential interaction of chiral molecules with polarized light.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] This technique provides a spectrum rich in structural information, as it probes the vibrational transitions of the molecule.
The key to VCD's utility in absolute configuration determination lies in the comparison of an experimentally measured spectrum with a theoretically calculated spectrum.[1][13] By using quantum mechanical calculations, such as Density Functional Theory (DFT), the VCD spectrum for a specific enantiomer can be predicted.[1][9] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[14]
-
Sample Preparation: A solution of the enantiomerically pure compound, for instance, (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid, is prepared in a suitable solvent (e.g., CDCl3 or DMSO-d6) at a concentration typically around 0.1 M.[9]
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer.
-
Quantum Mechanical Calculations: The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using DFT methods. This involves a conformational search to identify the most stable conformers in solution.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample corresponds to that of the calculated enantiomer.[1]
Electronic Circular Dichroism (ECD)
Similar to VCD, Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[15][16] ECD probes the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
The application of ECD for absolute configuration determination also relies on the comparison of experimental and computationally predicted spectra.[15][17] Time-dependent DFT (TDDFT) is a common method for calculating theoretical ECD spectra.[15] The presence of the benzo[d]dioxole ring system in (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid provides a suitable chromophore for ECD analysis.
-
Sample Preparation: A dilute solution of the enantiomerically pure compound is prepared in a transparent solvent.
-
ECD Spectrum Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter.
-
Quantum Mechanical Calculations: The ECD spectrum for one enantiomer is calculated using TDDFT methods, considering the relevant electronic transitions.
-
Spectral Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectrum. A good correlation between the experimental and theoretical spectra allows for the assignment of the absolute configuration.[18]
Optical Rotation (OR)
Optical rotation is the oldest and most traditional chiroptical technique.[19] It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. While a simple measurement, its interpretation for absolute configuration determination can be complex.
While enantiomers rotate the plane of polarized light to an equal and opposite degree, there is no simple correlation between the sign of rotation (+ or -) and the absolute configuration (R or S).[19][20] However, with the advent of reliable computational methods, the specific rotation of a molecule can be predicted with reasonable accuracy.[21][22]
-
Sample Preparation: A solution of the compound with a known concentration is prepared in a specific solvent.
-
Measurement of Optical Rotation: The optical rotation is measured using a polarimeter at a specific wavelength (commonly the sodium D-line at 589 nm).
-
Quantum Mechanical Calculations: The specific rotation for one enantiomer is calculated using DFT or other ab initio methods.
-
Comparison and Assignment: The experimentally measured specific rotation is compared with the calculated value. If the sign and magnitude are in reasonable agreement, the absolute configuration can be assigned.[21]
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Optical Rotation (OR) |
| Principle | X-ray diffraction by a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | Rotation of plane-polarized light |
| Sample Phase | Solid (single crystal) | Solution | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams | Milligrams |
| Key Requirement | High-quality single crystal | Vibrational activity | Presence of a chromophore | Chiral molecule |
| Data Interpretation | Direct 3D structure determination | Comparison with calculated spectra | Comparison with calculated spectra | Comparison with calculated values |
| Confidence Level | High (definitive) | High | Moderate to High | Moderate |
| Advantages | Unambiguous determination of absolute and relative stereochemistry.[4][5] | Applicable to a wide range of molecules in solution, provides rich structural information.[9][11] | High sensitivity for compounds with strong chromophores.[15] | Simple and rapid measurement. |
| Disadvantages | Crystal growth can be a significant bottleneck.[9][11] | Requires specialized equipment and computational resources. | Less universally applicable than VCD, as a chromophore is necessary.[17] | Lack of a direct correlation between the sign of rotation and absolute configuration.[19] |
Visualizing the Workflows
X-ray Crystallography Workflow
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. scispace.com [scispace.com]
- 3. purechemistry.org [purechemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. mdpi.com [mdpi.com]
- 11. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. schrodinger.com [schrodinger.com]
- 15. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 18. Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. 4.7. Optical Rotation – Introduction to Organic Chemistry [saskoer.ca]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Comparative Guide to In Silico Modeling of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic Acid Interactions with the GABA-B Receptor
<
Abstract
This guide provides a comprehensive comparison of two powerful in silico modeling techniques—Molecular Docking and Molecular Dynamics (MD) simulations coupled with MM/PBSA analysis—to investigate the interactions of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid with its putative biological target, the GABA-B receptor. As a structural analog of γ-aminobutyric acid (GABA), this compound is of significant interest for its potential to modulate GABAergic neurotransmission, a key pathway in many neurological disorders.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed, reproducible protocols and a critical evaluation of the insights derivable from each computational approach.
Introduction: The Target and the Ligand
(R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is a synthetic β-amino acid derivative.[4] Its core structure, featuring a flexible aminopropanoic acid chain attached to a rigid benzo[d]dioxole group, suggests its potential to interact with neurotransmitter receptors. Given its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system, the GABA-B receptor (GABA-B-R) emerges as a primary hypothetical target.[1][2]
The GABA-B receptor, a Class C G protein-coupled receptor (GPCR), is an obligate heterodimer composed of GABA-B1 and GABA-B2 subunits.[1][5] The orthosteric binding site for GABA and its analogs is located within the extracellular "Venus flytrap" (VFT) domain of the GABA-B1 subunit.[1][5] Dysregulation of the GABA-B receptor is implicated in epilepsy, anxiety, and addiction, making it a valuable target for therapeutic intervention.[1][5]
This guide will compare two fundamental in silico techniques to model the interaction between our ligand and the GABA-B1 VFT domain:
-
Method 1: Molecular Docking. A rapid, computationally efficient method to predict the preferred binding pose and estimate the binding affinity of a ligand within a receptor's active site. We will utilize the widely-used open-source software, AutoDock Vina.[6]
-
Method 2: Molecular Dynamics (MD) Simulation & MM/PBSA. A more computationally intensive approach that simulates the dynamic behavior of the protein-ligand complex over time in a solvated environment, providing deeper insights into complex stability, conformational changes, and a more rigorous estimation of binding free energy. We will use GROMACS for the simulation and the g_mmpbsa tool for post-simulation analysis.[7][8]
Comparative Analysis: Docking vs. MD Simulation
| Feature | Molecular Docking (AutoDock Vina) | MD Simulation & MM/PBSA (GROMACS) |
| Primary Output | Static binding poses, docking score (kcal/mol) | Dynamic trajectory, RMSD, RMSF, interaction energies, binding free energy (ΔG) |
| Computational Cost | Low (minutes to hours) | High (hours to weeks) |
| System Complexity | Typically rigid receptor, flexible ligand | Fully flexible system (protein, ligand, water, ions) |
| Key Strengths | High-throughput virtual screening, rapid initial pose prediction | Detailed analysis of complex stability, solvent effects, induced fit, and more accurate energy calculations.[9] |
| Limitations | Simplified scoring function, neglects solvent effects and protein flexibility, prone to false positives. | Computationally expensive, sensitive to force field choice and simulation time. |
| Best Use Case | Initial screening of large compound libraries; generating a starting pose for MD simulations. | Detailed investigation of a specific ligand's binding mechanism; lead optimization. |
Experimental Protocols & Methodologies
A robust in silico workflow is critical for generating reliable and reproducible results. The following sections detail the step-by-step protocols for both modeling approaches.
Workflow Overview
Caption: Comparative workflow for in silico analysis.
Method 1: Molecular Docking with AutoDock Vina
Rationale: This protocol is designed for rapid and efficient prediction of the ligand's binding mode. AutoDock Vina is chosen for its speed, accuracy, and ease of use.[6] It uses a sophisticated gradient optimization algorithm for its conformational search.[6]
Step-by-Step Protocol:
-
Receptor Preparation:
-
Download the crystal structure of the human GABA-B receptor VFT domain (PDB ID: 4MS3) from the Protein Data Bank.
-
Using AutoDockTools (ADT), remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges to assign appropriate atomic partial charges.
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 2D structure of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid (e.g., from PubChem or drawn using chemical software).
-
Use a tool like Open Babel to convert the 2D structure to 3D and generate an initial low-energy conformation.
-
In ADT, define the rotatable bonds and save the ligand in PDBQT format.[10]
-
-
Grid Box Definition:
-
Identify the orthosteric binding pocket based on the location of the co-crystallized ligand in the original PDB file (4MS3).
-
Define a grid box (search space) that encompasses this entire binding site. A typical size is 25x25x25 Å centered on the active site.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute Vina from the command line: vina --config conf.txt --log log.txt.[11]
-
The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.[11]
-
-
Analysis of Results:
-
Vina will output a PDBQT file containing the predicted binding poses (typically 9), ranked by their docking score (binding affinity in kcal/mol).
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, VMD) to analyze key interactions (hydrogen bonds, hydrophobic contacts) with receptor residues.
-
Method 2: Molecular Dynamics (MD) & MM/PBSA with GROMACS
Rationale: This protocol assesses the stability of the docked pose and provides a more refined binding energy estimate by simulating the system's natural dynamic behavior. GROMACS is a high-performance, open-source MD engine.[7][12] The MM/PBSA method offers a good balance between computational accuracy and speed for binding free energy calculations.[8][9]
Step-by-Step Protocol:
-
System Preparation:
-
Use the top-ranked docked pose from AutoDock Vina as the starting structure for the protein-ligand complex.
-
Protein Topology: Use the gmx pdb2gmx command in GROMACS to generate a topology for the protein, selecting a suitable force field (e.g., AMBER99SB-ILDN). This defines the parameters (bond lengths, angles, charges) for the protein atoms.
-
Ligand Topology: Generate parameters for the ligand. This is a critical step and can be done using servers like SwissParam or CGenFF, which provide parameters compatible with widely-used force fields.
-
-
Simulation Box Setup:
-
Define a simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges.[13]
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).[13]
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological salt concentration using the gmx genion tool.[12][13]
-
-
Simulation Protocol:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble), allowing the box volume to fluctuate to achieve the correct density. Position restraints are often maintained but may be gradually reduced.
-
Production MD: Run the final production simulation for a sufficient length of time (e.g., 100 ns) without any restraints. This is the phase from which data for analysis is collected.[13]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability and convergence of the simulation. A stable plateau in the RMSD plot indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of hydrogen bonds and other key interactions over time.
-
-
MM/PBSA Binding Free Energy Calculation:
Caption: Detailed MD simulation and analysis workflow.
Anticipated Results & Discussion
Molecular Docking: The output will be a set of static images. The top pose for (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid is expected to place its carboxylate and amino groups in positions where they can mimic the interactions of GABA's key functional groups, likely forming salt bridges with charged residues (like Arginine or Lysine) and hydrogen bonds within the GABA-B1 binding pocket. The benzo[d]dioxole group will likely occupy a hydrophobic sub-pocket. The docking score will provide an initial, albeit rough, estimate of binding affinity.
Molecular Dynamics & MM/PBSA:
-
Stability: The RMSD plot of the complex should ideally plateau after an initial rise, indicating that the ligand remains stably bound within the pocket throughout the simulation.
-
Flexibility: RMSF analysis might reveal that residues in direct contact with the ligand show reduced fluctuation compared to the rest of the protein, indicating a stabilizing effect of ligand binding.
-
Binding Free Energy: The MM/PBSA calculation will yield a ΔG_bind value. This value, derived from an ensemble of structures and incorporating solvation effects, is generally considered more reliable than a simple docking score.[9] The analysis can also be decomposed to identify which specific residues contribute most favorably to the binding energy, providing crucial information for future lead optimization.
Conclusion and Recommendations
Both molecular docking and MD simulations are invaluable tools for studying ligand-receptor interactions. They are not mutually exclusive but rather complementary, forming a powerful multi-stage workflow.
-
For high-throughput virtual screening or initial hypothesis generation, the speed and efficiency of AutoDock Vina are unparalleled. It provides a rapid assessment of potential binding modes that can guide further investigation.
-
For a detailed, mechanistic understanding of the binding process of a high-priority compound, MD simulations with GROMACS followed by MM/PBSA analysis are essential. This approach validates the stability of the docked pose, reveals the dynamics of the interaction, and provides a more rigorous quantification of binding affinity, offering critical insights for drug design and optimization.
By strategically combining these methods, researchers can efficiently navigate the complexities of molecular recognition and accelerate the discovery of novel therapeutics targeting the GABA-B receptor and other important biological targets.
References
-
GROMACS Tutorials. [Link]
-
Introduction to Molecular Dynamics - the GROMACS tutorials!. [Link]
-
GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]
-
How to run a Molecular Dynamics simulation using GROMACS - Compchems. [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. [Link]
-
AutoDock Vina. [Link]
-
Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]
-
GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) - YouTube. [Link]
-
In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PMC. [Link]
-
GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. [Link]
-
AutoDock. [Link]
-
AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation. [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC - PubMed Central. [Link]
-
In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds. [Link]
-
MM/PBSA Free Energy Calculation Guide | PDF | Chemistry - Scribd. [Link]
-
The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]
-
(R)-3-Amino-3-(benzo[d][7][16]dioxol-5-yl)propanoic acid hydrochloride - MySkinRecipes. [Link]
Sources
- 1. In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. GROMACS Tutorials [mdtutorials.com]
- 8. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 9. peng-lab.org [peng-lab.org]
- 10. youtube.com [youtube.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. compchems.com [compchems.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid
A Researcher's Guide to the Safe Disposal of (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid
As a novel compound often utilized in the synthesis of pharmaceutical intermediates for neurological disorder research, the proper handling and disposal of (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid and its salts are paramount to ensuring laboratory safety and environmental protection.[3] This guide provides a comprehensive, step-by-step approach to its disposal, grounded in established safety protocols and regulatory compliance.
Understanding the Hazard Profile
Due to its specific chemical structure, a complete and universally adopted Safety Data Sheet (SDS) for (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid can be difficult to source. However, available data for analogous compounds allows for a conservative assessment of its potential hazards. The non-salt form has been classified as "Acute Toxicity 4 (Oral)" with the GHS07 pictogram and the hazard statement H302: Harmful if swallowed. Furthermore, its water hazard class is rated as WGK 3, indicating it is highly hazardous to water.
Given the presence of an amino group, it is prudent to consider the potential for skin and eye irritation, and in some cases, corrosive properties, as seen in similar small molecules containing amino functionalities.[4] Therefore, a cautious approach that addresses acute toxicity, environmental hazards, and potential corrosivity is essential.
| Hazard Classification | GHS Pictogram | Hazard Statement | Source |
| Acute Toxicity 4 (Oral) | GHS07 | H302: Harmful if swallowed | |
| Water Hazard Class 3 | N/A | Highly hazardous to water | |
| Potential Skin/Eye Irritant | GHS05 (assumed) | H314/H318: Causes severe skin burns and eye damage (precautionary) | [4] |
Personal Protective Equipment (PPE) and Handling
Before handling (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid in any form (solid or in solution), it is imperative to wear appropriate personal protective equipment (PPE).
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a significant splash risk.
-
Hand Protection : Chemically resistant gloves, such as nitrile, are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat should be worn. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection : If there is a risk of generating dust, work should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a properly fitted respirator with a particulate filter may be necessary.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[1][6]
-
Designate a Waste Container : Select a waste container that is compatible with the chemical. For solid waste, a clearly labeled, sealable plastic or glass container is appropriate. For liquid waste (solutions containing the compound), use a glass or polyethylene container. Ensure the container is in good condition, with no cracks or leaks.[7][8]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid". The label should also indicate the approximate concentration and any solvents present.[7]
-
Waste Accumulation :
-
Solid Waste : Collect any contaminated materials, such as weighing paper, gloves, and disposable labware, in the designated solid waste container.
-
Liquid Waste : Unused solutions containing the compound should be collected in the designated liquid waste container. Do not mix with other incompatible waste streams.[2]
-
Empty Containers : The original container of (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The first rinseate must be collected as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on local regulations. After rinsing, the label on the empty container should be defaced before disposal in the appropriate solid waste stream.
-
-
Storage : Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general traffic and have secondary containment to capture any potential leaks. The container must be kept closed except when adding waste.[2]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride [myskinrecipes.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. vumc.org [vumc.org]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. acewaste.com.au [acewaste.com.au]
Navigating the Safe Handling of (R)-3-Amino-3-(benzo[d]dioxol-5-yl)propanoic acid: A Guide for Laboratory Professionals
Navigating the Safe Handling of (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid, a compound of interest in pharmaceutical intermediate synthesis, particularly for neurological disorders, requires careful handling due to its potential hazards.[3] This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans to ensure the safety of laboratory personnel.
Understanding the Hazard Profile
The compound is classified as Acutely Toxic (Oral), Category 4, with the hazard statement H302: Harmful if swallowed. The immediate implication is that ingestion of this solid compound can lead to adverse health effects.
Furthermore, the presence of the 1,3-benzodioxole ring is a key consideration. Compounds containing this moiety can present a range of hazards, including flammability, as well as being harmful if swallowed or inhaled, and causing skin and eye irritation.[4][5] The aminopropanoic acid portion of the molecule also warrants attention, as related compounds can be skin, eye, and respiratory irritants.
Therefore, a cautious and well-prepared approach is essential, assuming the compound may possess a combination of these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Fully-buttoned laboratory coat | N95 respirator or higher, especially if dust is generated |
| Transferring the solid compound | Chemical splash goggles | Nitrile gloves | Fully-buttoned laboratory coat | N95 respirator recommended |
| General laboratory work in the vicinity | Safety glasses with side shields | Nitrile gloves | Fully-buttoned laboratory coat | Not generally required, unless aerosols are generated |
| Cleaning up spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | P100 respirator |
The Rationale Behind the Recommendations:
-
Eye and Face Protection: Given the potential for eye irritation from the benzodioxole and aminopropanoic acid moieties, robust eye protection is non-negotiable. Chemical splash goggles provide a seal around the eyes, offering superior protection against dust and splashes compared to safety glasses. A face shield should be worn in conjunction with goggles during activities with a higher risk of splashing, such as preparing solutions or cleaning up spills.[6]
-
Hand Protection: Nitrile gloves provide good resistance to a range of chemicals. Double-gloving is recommended during weighing and solution preparation to provide an extra layer of protection in case the outer glove is compromised. For spill cleanup, more robust, heavy-duty gloves are necessary.
-
Body Protection: A standard, fully-buttoned laboratory coat is the minimum requirement to protect the skin from accidental contact. For larger-scale operations or when cleaning spills, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: As a solid, the primary respiratory hazard is the inhalation of airborne particles. An N95 respirator is recommended when handling the powder outside of a certified chemical fume hood, especially during weighing where dust generation is likely. For spill cleanup, a higher level of respiratory protection, such as a P100 respirator, is advised to protect against higher concentrations of airborne particles.
A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment. The following workflow provides a procedural guide for handling (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid.
Caption: A workflow diagram illustrating the key stages of safely handling (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Exposure Response Plan
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7] |
Spill Management and Waste Disposal
A clear plan for managing spills and disposing of chemical waste is a critical component of laboratory safety.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Wear the recommended PPE for spill cleanup, including a P100 respirator, chemical splash goggles, a face shield, heavy-duty gloves, and a chemical-resistant apron.
-
Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne.
-
Clean the Spill: Gently sweep the contained solid into a designated waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Dispose of Waste: All contaminated materials, including paper towels, gloves, and cleaning materials, must be disposed of as hazardous waste.
Waste Disposal Plan:
All waste containing (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid, including excess solid, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.
-
Segregation: Keep this waste stream separate from other chemical waste to avoid potentially hazardous reactions.
-
Institutional Protocols: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
By adhering to these guidelines, researchers can confidently and safely handle (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid, fostering a secure environment for scientific discovery and innovation.
References
- Synquest Labs. (n.d.). Safety Data Sheet: 3-(3-Aminophenyl)propanoic acid.
- National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. PubMed Central.
- Apollo Scientific. (2022, September 16). Safety Data Sheet: 1,3-Benzodioxole.
- BenchChem. (2025). Essential Safety and Disposal Procedures for 5-azido-2H-1,3-benzodioxole.
- National Center for Biotechnology Information. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1,2-Propanediol, 3-amino-.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- DuraLabel. (2025, December 17). Choosing PPE to Protect Against Poisons in the Workplace.
-
CymitQuimica. (n.d.). (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid hydrochloride. Retrieved from CymitQuimica website.
-
MySkinRecipes. (n.d.). (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid hydrochloride. Retrieved from MySkinRecipes website.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ECHEMI. (n.d.). 1,3-Benzodioxole SDS, 274-09-9 Safety Data Sheets.
- NHS. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
- TCI Chemicals. (2024, December 2). Safety Data Sheet: 2-Amino-1,3-propanediol.
-
Arctom Scientific. (n.d.). CAS NO. 723284-85-3 | (R)-3-Amino-3-(benzo[d][1][2]dioxol-5-yl)propanoic acid. Retrieved from Arctom Scientific website.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,3-Benzodioxole.
- MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
- ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
- National Center for Biotechnology Information. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

